Monocerin
Description
This compound has been reported in Exserohilum holmii, Exserohilum monoceras, and other organisms with data available.
structure in first source
Properties
IUPAC Name |
(2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-4-5-8-6-11-14(21-8)9-7-10(19-2)15(20-3)13(17)12(9)16(18)22-11/h7-8,11,14,17H,4-6H2,1-3H3/t8-,11+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYQNUBOZLPGDH-OLXJLDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C[C@@H]2[C@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184361 | |
| Record name | Monocerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30270-60-1 | |
| Record name | Monocerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30270-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monocerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030270601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOCERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C424U3DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Monocerin: A Fungal Polyketide - Discovery, Fungal Origin, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Monocerin, a dihydroisocoumarin derivative, is a polyketide secondary metabolite produced by a variety of fungal species. First identified for its antifungal properties, subsequent research has unveiled a broader spectrum of biological activities, including insecticidal and phytotoxic effects. This technical guide provides a comprehensive overview of the discovery of this compound, its diverse fungal sources, and detailed methodologies for its isolation, characterization, and biological evaluation. Furthermore, this document outlines the biosynthetic pathway of this compound and presents quantitative data on its production and activity, aiming to serve as a valuable resource for researchers in natural product discovery, mycology, and drug development.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been instrumental in the development of numerous pharmaceuticals. Among these, polyketides represent a major class of natural products with a wide range of applications. This compound, a heptaketide-derived polyketide, has garnered significant interest due to its multifaceted biological profile. This guide delves into the technical aspects of this compound research, from its initial discovery to its characterization and the elucidation of its biological functions.
Discovery and Fungal Sources
This compound was first reported as a fungal metabolite with antifungal properties. Since its initial discovery, it has been isolated from a variety of fungal species, highlighting its widespread distribution within the fungal kingdom. The primary fungal sources of this compound are detailed in Table 1.
Table 1: Fungal Sources of this compound
| Fungal Species | Common Association/Habitat | Reference(s) |
| Fusarium larvarum | Entomogenous fungus | [1] |
| Exserohilum turcicum (syn. Drechslera turcica) | Plant pathogen (causes Northern Corn Leaf Blight) | [2] |
| Helminthosporium monoceras (syn. Drechslera monoceras) | Plant pathogen | [3] |
| Drechslera ravenelii | Fungus | [3] |
| Microdochium bolleyi | Fungus | [3] |
| Exserohilum rostratum | Endophytic and pathogenic fungus | [3][4] |
| Penicillium chrysogenum | Ubiquitous fungus, producer of penicillin | [3] |
| Paecilomyces variotii | Common mold found in soil and on food | [5][6] |
Quantitative Data
The production yield of this compound can vary depending on the fungal strain and culture conditions. Furthermore, its biological activities are often quantified using standard metrics such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.
Table 2: Quantitative Data on this compound Production and Biological Activity
| Parameter | Value | Fungal Source/Assay Details | Reference(s) |
| Production Yield | |||
| Yield from Exserohilum rostratum | 16 mg from 500 mL culture | Culture supernatant extraction and HPLC purification | [3] |
| Biological Activity | |||
| Antiplasmodial Activity (IC50) | 0.68 µM | Against Plasmodium falciparum (K1, multidrug-resistant strain) | [4] |
| Antiplasmodial Activity of 11-hydroxythis compound (IC50) | 7.70 µM | Against Plasmodium falciparum (K1, multidrug-resistant strain) | [4] |
| Cytotoxicity (IC50) | 8.4 µM | Against L5178Y murine lymphoma cell line | [3] |
| Cell Viability | >80% at 1.25 mM | Human Umbilical Vein Endothelial Cells (HUVECs) after 24h exposure | [3] |
| Phytotoxicity | Inhibition of seedling growth | Johnsongrass and cucumber | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to this compound research.
Fungal Culture and this compound Production
Objective: To cultivate a this compound-producing fungus and induce the production of the secondary metabolite.
Materials:
-
This compound-producing fungal strain (e.g., Exserohilum rostratum)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile Erlenmeyer flasks
-
Incubator
Protocol:
-
Inoculate the fungal strain onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Aseptically transfer small agar plugs containing fungal mycelium into Erlenmeyer flasks containing sterile PDB.
-
Incubate the liquid cultures at 25-28°C on a rotary shaker (120-150 rpm) for 14-21 days to allow for fungal growth and this compound production.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fungal culture.
Materials:
-
Fungal culture broth from step 4.1
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile and water (HPLC grade)
Protocol:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to partially purify the this compound-containing fractions.
-
Further purify the active fractions by preparative HPLC using a C18 column and a suitable gradient of acetonitrile in water as the mobile phase. Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
Structural Characterization
Objective: To confirm the identity and structure of the purified this compound.
Materials:
-
Purified this compound
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) spectrometer
-
UV-Vis spectrophotometer
Protocol:
-
NMR Spectroscopy: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3) and acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the chemical structure.
-
Mass Spectrometry: Obtain the high-resolution mass spectrum (e.g., ESI-MS) to determine the exact molecular weight and elemental composition.
-
IR Spectroscopy: Record the IR spectrum to identify the functional groups present in the molecule.
-
UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum to determine the chromophores present.
Biological Assays
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target fungus.
Materials:
-
Purified this compound
-
Target fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the target fungus in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate. Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.
Objective: To evaluate the insecticidal effect of this compound on a target insect.
Materials:
-
Purified this compound
-
Target insect (e.g., woolly aphids)
-
Acetone or other suitable solvent
-
Micropipette
-
Petri dishes with a food source for the insects
Protocol:
-
Dissolve this compound in acetone to prepare various concentrations.
-
Apply a small, defined volume (e.g., 1 µL) of each this compound solution topically to the dorsal thorax of individual insects. A control group should be treated with the solvent alone.
-
Place the treated insects in Petri dishes with a food source.
-
Maintain the insects under controlled conditions of temperature and humidity.
-
Record the mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the lethal concentration (LC50) value, which is the concentration of this compound that causes 50% mortality of the insect population.
Biosynthesis of this compound
This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthesis originates from a heptaketide precursor. The PKS enzyme is a large, multi-domain protein that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units. The domains typically include a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and an acyl carrier protein (ACP).
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound research.
Conclusion
This compound stands as a testament to the chemical diversity and therapeutic potential of fungal secondary metabolites. Its broad range of biological activities, from antifungal to insecticidal, makes it an intriguing candidate for further investigation in both agricultural and pharmaceutical applications. This technical guide provides a foundational resource for researchers, offering detailed protocols and a comprehensive overview of the current knowledge on this compound. Future research may focus on elucidating its precise mechanisms of action, exploring its full biosynthetic pathway, and harnessing metabolic engineering to enhance its production and generate novel analogs with improved biological activities.
References
The Unveiling of Monocerin's Molecular Blueprint: A Technical Guide to its Biosynthesis in Exserohilum rostratum
For Immediate Release
A deep dive into the genetic and enzymatic machinery responsible for the production of the bioactive polyketide, monocerin, in the fungus Exserohilum rostratum. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthetic pathway, putative gene cluster, and the experimental methodologies required to elucidate this complex process.
This compound, a polyketide metabolite produced by the fungus Exserohilum rostratum and other related species, has garnered significant interest due to its diverse biological activities. This technical guide synthesizes the current understanding of its biosynthesis, offering a roadmap for future research and potential biotechnological applications. While the complete biosynthetic gene cluster for this compound in E. rostratum has not been experimentally characterized in published literature, this guide constructs a putative pathway based on genomic data, feeding studies in related fungi, and established principles of fungal polyketide biosynthesis.
The Polyketide Origin of this compound
This compound is a heptaketide, derived from the head-to-tail condensation of one acetyl-CoA starter unit and six malonyl-CoA extender units. This was largely inferred from isotope labeling studies conducted on the related fungus Drechslera ravenelii, which also produces this compound. These studies, utilizing ¹³C-labeled acetate precursors, have been instrumental in establishing the polyketide backbone of the molecule.
A key breakthrough in understanding the pathway was the identification of a dihydroisocoumarin as the first enzyme-free intermediate. This suggests that the core of the this compound scaffold is assembled by a non-reducing polyketide synthase (NR-PKS).
The Putative this compound Biosynthetic Gene Cluster in Exserohilum rostratum
With the availability of the whole-genome sequence of Exserohilum rostratum strain LWI (approximately 34.05 Mb), it is possible to predict the location and composition of the this compound biosynthetic gene cluster (BGC) using bioinformatic tools like antiSMASH. Based on the known chemistry of this compound and the common organization of fungal secondary metabolite BGCs, a putative this compound BGC would likely contain the following key genes:
-
A Non-Reducing Polyketide Synthase (NR-PKS): This large, multidomain enzyme is the cornerstone of the pathway, responsible for assembling the heptaketide backbone and catalyzing its initial cyclization to form the dihydroisocoumarin core. The PKS is expected to contain the following domains:
-
Starter Unit Acyl-CoA Transacylase (SAT): Selects and loads the acetyl-CoA starter unit.
-
Ketosynthase (KS): Catalyzes the iterative Claisen condensation reactions to extend the polyketide chain.
-
Acyltransferase (AT): Selects and loads the malonyl-CoA extender units.
-
Product Template (PT): Controls the regiospecific aldol cyclizations of the polyketide chain.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.
-
Thioesterase (TE) or Claisen Cyclase (CLC): Catalyzes the release and final cyclization of the polyketide product.
-
-
Tailoring Enzymes: A suite of enzymes that modify the initial polyketide scaffold to generate the final this compound structure. These are predicted to be:
-
Cytochrome P450 Monooxygenases: Likely responsible for the hydroxylation and subsequent reactions leading to the formation of the furan ring.
-
O-Methyltransferases: Catalyze the two methylation steps on the aromatic ring.
-
Reductases/Dehydrogenases: Potentially involved in modifying the side chain.
-
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound in Exserohilum rostratum, from the initial polyketide chain assembly to the final tailored molecule.
An In-depth Technical Guide to Monocerin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocerin, a dihydroisocoumarin secondary metabolite of fungal origin, has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, insecticidal, and phytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details experimental protocols for its isolation, purification, and biological evaluation, and explores its known effects on cellular processes. This document aims to serve as a core resource for researchers engaged in the study and potential therapeutic application of this natural product.
Chemical Structure and Identification
This compound is a polyketide metabolite produced by various fungal species, including those of the genera Exserohilum, Drechslera, and Fusarium.[1] Its chemical structure is characterized by a fused furo[3,2-c]isochromen-5-one core.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | [2] |
| Molecular Formula | C₁₆H₂₀O₆ | [2] |
| CAS Registry Number | 30270-60-1 | [3] |
| SMILES String | CCC[C@H]1C[C@@H]2--INVALID-LINK--C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | [2] |
| InChI Key | VAYQNUBOZLPGDH-OLXJLDBKSA-N | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 308.33 g/mol | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in dichloromethane, DMSO, ethanol, and methanol. | [4] |
| pKa | Not available | |
| Appearance | Solid | [4] |
Biological Activity and Cellular Effects
This compound exhibits a range of biological activities. Notably, it has been shown to affect cell proliferation and apoptosis in mammalian cells. Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that this compound can influence cell viability and induce morphological changes.[5][6][7] Furthermore, research on maize root meristems indicates that this compound can cause a delay in the G2/M phase of the cell cycle.[8]
While the precise molecular mechanisms and signaling pathways modulated by this compound in mammalian cells are still under active investigation, its impact on fundamental cellular processes suggests potential for further exploration in drug development.
Biosynthesis
This compound is biosynthesized via the polyketide pathway.[1] Isotopic labeling studies have confirmed its heptaketide origin.[1]
Diagram 1: Simplified Biosynthesis of this compound
Caption: Simplified overview of the polyketide biosynthesis pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound from Exserohilum turcicum
This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.
Diagram 2: this compound Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Fungal Culture: Exserohilum turcicum is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture filtrate is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Concentration: The organic solvent is removed under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing pure or nearly pure this compound are pooled and may be further purified by recrystallization or high-performance liquid chromatography (HPLC) to obtain the final product.[9]
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and incubated overnight.[5]
-
Treatment: The cells are treated with various concentrations of this compound (e.g., 0.02 to 1.25 mM) for 24 hours.[5]
-
MTT Addition: The culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.[5]
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: HUVECs are treated with different concentrations of this compound for a specified period.
-
Cell Harvesting: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are identified based on their fluorescence profiles:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[6]
-
Diagram 3: Logic of Apoptosis Detection via Annexin V/PI Staining
Caption: Decision logic for cell state determination using Annexin V and PI staining.
Conclusion
This compound presents a compelling profile as a bioactive fungal metabolite with demonstrable effects on fundamental cellular processes. This guide has consolidated the current knowledge of its chemical structure, physicochemical properties, and biological activities, providing a foundation for future research. The detailed experimental protocols offer a starting point for investigators seeking to explore the therapeutic potential of this compound and to further elucidate its mechanisms of action, particularly the specific signaling pathways it modulates. Further research is warranted to fill the existing gaps in our understanding of this intriguing natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H20O6 | CID 92267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Mycotoxin Monocerin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin is a dihydroisocoumarin mycotoxin produced by various fungal species, including those from the genera Exserohilum, Fusarium, and Drechslera.[1] As a secondary metabolite, it is not essential for the primary growth of the fungus but plays a significant role in its interactions with the environment. This compound has garnered attention in the scientific community due to its diverse range of biological activities, which include potent phytotoxic, cytotoxic, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action to support further research and development.
Biological Activities of this compound
This compound exhibits a broad spectrum of biological effects, impacting various organisms from plants and insects to microbial and mammalian cells. A summary of its key activities is presented below.
Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various cell lines. Its primary mechanism of action in this regard is not fully elucidated but is thought to involve the induction of apoptosis and cell cycle arrest.
Quantitative Cytotoxicity Data
| Cell Line | Activity | Concentration/IC50 | Citation |
| Murine Lymphoma (L5178Y) | Cytotoxic | 8.4 µM | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Low cytotoxicity, induced cell proliferation at low concentrations | >1.25 mM (over 80% viability) | [1][3] |
| Plasmodium falciparum (K1, multidrug-resistant strain) | Antiplasmodial | 0.68 µM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Phytotoxicity
This compound is a potent phytotoxin, causing disease symptoms such as lesions and inhibiting growth in various plant species. This activity is a key factor in the pathogenicity of this compound-producing fungi.
Quantitative Phytotoxicity Data
| Plant Species | Effect | Concentration | Citation |
| Johnsongrass (Sorghum halepense) | Inhibition of seedling growth | 33 ppm | |
| Cucumber (Cucumis sativus) | Lesser inhibition of seedling growth compared to Johnsongrass | Not specified | [1] |
| Maize (Zea mays) | Causes Northern Corn Leaf blight disease, decreased root cap cell viability | Not specified | [1] |
| Italian ryegrass (Lolium multiflorum) | Inhibition of root growth | 100 ppm |
Experimental Protocol: Seedling Growth Inhibition Assay
This protocol outlines a method to assess the phytotoxic effect of this compound on seedling growth.
Materials:
-
Seeds of the target plant species
-
Petri dishes or multi-well plates
-
Filter paper
-
This compound solutions of varying concentrations
-
Control solution (e.g., water or a buffer)
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. This can be done by rinsing with 70% ethanol for 1 minute, followed by a 5-10 minute soak in a 1-2% sodium hypochlorite solution, and then rinsing thoroughly with sterile distilled water.
-
Plating: Place a sterile filter paper in each petri dish or well.
-
Treatment Application: Add a defined volume of the this compound test solution or control solution to each filter paper, ensuring it is evenly moistened.
-
Seed Sowing: Place a specific number of sterilized seeds on the moistened filter paper in each dish.
-
Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle) for a specified period (e.g., 5-7 days).
-
Data Collection: After the incubation period, measure the root length and shoot length of the seedlings. The germination rate can also be recorded.
-
Data Analysis: Calculate the percentage of inhibition of root and shoot growth for each this compound concentration compared to the control. The IC50 value for growth inhibition can be determined from a dose-response curve.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties against a range of microorganisms, including bacteria and fungi. However, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not widely available in the literature.
Reported Antimicrobial Activity
| Organism | Activity | Citation |
| Escherichia coli | Active in agar diffusion assay | |
| Bacillus megaterium | Active in agar diffusion assay | |
| Microbotryum violaceum (phytopathogenic fungus) | Active in agar diffusion assay | |
| Chlorella fusca (alga) | Active in agar diffusion assay |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Standard antibiotic (optional, for quality control)
-
Microplate reader or visual inspection
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Add an equal volume of the standardized inoculum to each well containing the this compound dilutions and the positive control well. The negative control well receives only broth.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Insecticidal Activity
This compound has demonstrated insecticidal properties against certain insect species. As with its antimicrobial activity, detailed quantitative data across a wide range of insects is limited.
Reported Insecticidal Activity
| Insect Species | Activity | Citation |
| Woolly aphids (Eriosoma lanigerum) | Effective insecticide | [1] |
| Blowfly (Calliphora erythrocephala) | Induces mortality in adults (17.5 µg/ml) |
Experimental Protocol: Contact Toxicity Bioassay
This protocol describes a method to evaluate the insecticidal activity of this compound through direct contact.
Materials:
-
Target insect species
-
This compound solutions at various concentrations in a suitable solvent (e.g., acetone)
-
Control solution (solvent only)
-
Microsyringe or a similar application device
-
Petri dishes or ventilated containers
-
Food source for the insects
-
Stereomicroscope
Procedure:
-
Insect Rearing: Rear a healthy and synchronized population of the target insect species under controlled laboratory conditions.
-
Topical Application: Anesthetize the insects (e.g., with CO2 or by chilling) and apply a small, precise volume (e.g., 1 µL) of the this compound test solution or control solution to a specific part of the insect's body, typically the dorsal thorax.
-
Observation: Place the treated insects in clean containers with a food source and maintain them under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to move when gently prodded.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 (the concentration of this compound that causes 50% mortality) using probit analysis.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the diverse biological activities of this compound are still under investigation. However, some studies have provided insights into its mode of action, particularly concerning its effects on the cell cycle.
Effect on Plant Cell Cycle
Studies on maize (Zea mays) root meristematic cells have shown that this compound can interfere with cell cycle progression. Treatment with this compound leads to a delay in the S phase (DNA synthesis) and a more significant delay in the entry into mitosis (G2/M transition).[4] This suggests that this compound may target key regulatory proteins involved in these cell cycle checkpoints.
Caption: Proposed mechanism of this compound-induced cell cycle arrest in plants.
Conclusion
This compound is a mycotoxin with a remarkable array of biological activities, making it a subject of significant interest for potential applications in agriculture, medicine, and as a tool for biological research. Its phytotoxic and cytotoxic properties are the most well-characterized, with quantitative data available for several plant species and cell lines. While its antimicrobial and insecticidal activities are evident, further research is required to establish a broader quantitative understanding of its efficacy against a wider range of organisms. The elucidation of its precise mechanisms of action, particularly the signaling pathways it modulates, will be crucial for harnessing its potential and understanding its toxicological implications. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted biological profile of this intriguing fungal metabolite.
References
- 1. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro screening of 65 mycotoxins for insecticidal potential - PMC [pmc.ncbi.nlm.nih.gov]
Monocerin's Role in Plant Pathogenesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monocerin, a polyketide secondary metabolite produced by various phytopathogenic fungi, plays a significant role in plant pathogenesis. This technical guide provides an in-depth analysis of the current understanding of this compound's mode of action, its impact on plant cellular processes, and the host's defense responses. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex interactions involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of plant-pathogen interactions and the development of novel disease management strategies.
Introduction
This compound is a benzopyran fungal toxin with a broad spectrum of biological activity, affecting plants, fungi, and insects.[1] It is produced by several plant pathogenic fungi, most notably Exserohilum turcicum (also known as Setosphaeria turcica), the causal agent of Northern Corn Leaf Blight, a significant disease affecting maize production worldwide.[2][3] Understanding the mechanisms by which this compound contributes to the virulence of these pathogens is crucial for developing effective and sustainable disease control strategies. This whitepaper synthesizes the available scientific literature to provide a detailed overview of this compound's role in plant pathogenesis, with a focus on its phytotoxic effects, its influence on plant cell biology, and the induction of plant defense responses.
Phytotoxic Effects and Mechanism of Action
This compound exhibits phytotoxic activity against a range of plant species. Its effects are multifaceted, impacting cellular integrity, physiological processes, and developmental progression.
Cellular and Ultrastructural Damage
Studies on maize leaves have revealed that this compound inflicts significant damage at the cellular and subcellular levels. The primary targets within the plant cell are the cytoplasm, vacuole, and chloroplasts.[2][4] The chloroplasts, in particular, appear to be the most sensitive organelles to this compound's toxic effects.[2][4]
Key ultrastructural changes observed in maize leaf cells upon exposure to this compound include:
-
Damage to the stroma and thylakoid membranes within the chloroplasts.[2][4]
-
Over-accumulation of starch granules within the chloroplasts, suggesting a disruption in starch metabolism.[2][4]
Disruption of Cell Cycle Progression
This compound has been shown to interfere with the normal progression of the cell cycle in maize root meristems. This disruption is a key aspect of its growth-inhibitory effects. Specifically, treatment of synchronized maize root meristematic cells with this compound leads to delays in distinct phases of the cell cycle.[1]
Quantitative Data on this compound's Phytotoxic Effects
The following tables summarize the available quantitative data on the phytotoxic effects of this compound on various plant systems.
Table 1: Effect of this compound on Maize Root Meristem Cell Cycle
| Concentration | Target | Effect | Duration of Delay | Reference |
| 0.5 mM | Maize root meristem cells | Delay in S phase | Short delay | [1] |
| 0.5 mM | Maize root meristem cells | Delay in G2/M transition | ~2.5 hours | [1] |
Table 2: Phytotoxic Effects of this compound on Seedling Growth
| Concentration | Plant Species | Effect | Reference |
| Not specified | Johnsongrass (Sorghum halepense) | Inhibition of seedling growth | [3] |
| Not specified | Cucumber (Cucumis sativus) | Inhibition of seedling growth (to a lesser extent than Johnsongrass) | [3] |
Plant Defense Responses to this compound
Plants have evolved sophisticated defense mechanisms to counteract the effects of pathogen-derived toxins like this compound. The interaction between this compound and the plant's immune system is a critical determinant of disease outcome.
Induction of Pathogenesis-Related (PR) Proteins
Exposure of maize to this compound induces the expression of several pathogenesis-related (PR) protein genes. PR proteins are key components of the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR) pathways and are involved in various anti-pathogenic activities.[2][4]
The expression of the following PR protein genes is induced in maize in response to this compound:
-
PR-1: Function is not fully elucidated but often used as a marker for the salicylic acid (SA) signaling pathway.
-
PR-2: A β-1,3-glucanase, which can degrade fungal cell walls.
-
PR-3: A chitinase, which also targets fungal cell walls.
-
PR-10: A ribonuclease-like protein, which may be involved in programmed cell death.
Interestingly, while the fungus E. turcicum induces a stronger overall PR protein gene expression during the necrotrophic phase, this compound alone can induce a higher level of PR-10 gene expression compared to the fungus.[2][4] This suggests that this compound may play a specific role in triggering certain defense pathways.
Hypothetical Signaling Pathway
Based on the observed induction of PR proteins and the general understanding of plant defense signaling, a hypothetical signaling pathway for the plant's response to this compound can be proposed. This compound, as a pathogen-associated molecular pattern (PAMP) or a virulence factor, is likely perceived by plant cell surface receptors. This recognition would trigger a downstream signaling cascade, potentially involving mitogen-activated protein kinases (MAPKs), leading to the activation of transcription factors that regulate the expression of defense-related genes, including the PR proteins. The involvement of reactive oxygen species (ROS) as signaling molecules in this pathway is also highly probable.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this whitepaper, which can be adapted for further research on this compound.
This compound Extraction and Purification
-
Fungal Culture: Exserohilum turcicum is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or broth) under optimal conditions for mycotoxin production.
-
Extraction: The fungal culture is extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC), to isolate pure this compound. The purity of the compound should be confirmed by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Maize Root Meristem Cell Cycle Analysis
-
Plant Material and Synchronization: Maize seedlings are germinated and grown hydroponically. The root meristems are synchronized at the G1/S boundary by treatment with a DNA synthesis inhibitor, such as aphidicolin.
-
This compound Treatment: The synchronized roots are then treated with a known concentration of this compound (e.g., 0.5 mM) for a specific duration.[1]
-
Flow Cytometry: Nuclei are isolated from the root tips, stained with a DNA-intercalating fluorescent dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Mitotic Index Determination: Root tips are fixed, stained with a chromosome-staining dye (e.g., DAPI), and observed under a fluorescence microscope to determine the percentage of cells in mitosis.
Phytotoxicity Bioassay (Seedling Growth)
-
Test Species: Select appropriate monocot and dicot plant species (e.g., maize, johnsongrass, cucumber, lettuce).
-
Test System: Seeds are placed on a suitable substrate (e.g., filter paper or agar) in petri dishes or specialized test containers.
-
This compound Application: A range of this compound concentrations are applied to the substrate. A solvent control (without this compound) is included.
-
Incubation: The test systems are incubated under controlled conditions of light, temperature, and humidity for a defined period (e.g., 3-7 days).
-
Data Collection: At the end of the incubation period, germination percentage, root length, and shoot length are measured. Fresh and dry weight of the seedlings can also be determined.
-
Data Analysis: The effects of different this compound concentrations are compared to the control to determine the dose-response relationship and calculate parameters such as the half-maximal inhibitory concentration (IC50).
Conclusion and Future Directions
This compound is a key virulence factor for several phytopathogenic fungi, exerting its phytotoxic effects through the disruption of fundamental cellular processes, including cell cycle progression and the integrity of vital organelles like chloroplasts. Plants, in turn, have evolved defense mechanisms that involve the induction of PR proteins, suggesting the activation of established defense signaling pathways.
Despite the progress made, several areas warrant further investigation:
-
Identification of the molecular target(s) of this compound in plant cells.
-
Elucidation of the specific signaling pathways that are triggered or modulated by this compound.
-
Comprehensive dose-response studies on a wider range of plant species to assess its host specificity.
-
Investigation into the potential synergistic or antagonistic interactions of this compound with other fungal effectors.
A deeper understanding of this compound's role in plant pathogenesis will undoubtedly contribute to the development of innovative and targeted strategies for crop protection. This includes the potential for designing novel fungicides that specifically inhibit this compound's action or the development of crop varieties with enhanced resistance to its effects.
References
- 1. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The host response of maize towards Exserohilum turcicum and its toxin, this compound [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. agrimanage.co.za [agrimanage.co.za]
Monocerin: A Fungal Metabolite with Diverse Biological Activities and Novel Application Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin is a dihydroisocoumarin, a type of polyketide metabolite, produced by various fungal species, including Exserohilum, Dreschlera, and Fusarium.[1] Initially identified for its antifungal and plant pathogenic properties, recent research has unveiled a broader spectrum of biological activities, suggesting its potential for novel applications in medicine and agriculture.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action to support further research and development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | PubChem |
| Molecular Formula | C₁₆H₂₀O₆ | PubChem |
| Molar Mass | 308.33 g/mol | PubChem |
| CAS Number | 30270-60-1 | PubChem |
Biological Activities and Potential Applications
This compound exhibits a range of biological activities, including effects on endothelial cells, antiplasmodial, cytotoxic, phytotoxic, insecticidal, and antimicrobial properties. The following sections summarize the key findings and experimental details for each of these activities.
Effects on Endothelial Cells: A Potential Role in Regenerative Medicine
Recent studies have highlighted the interesting effects of this compound on human umbilical vein endothelial cells (HUVECs), suggesting its potential use in regenerative medicine where cell proliferation is desired.[2][4]
| Parameter | Concentration | Result | Reference |
| Cell Viability (24h) | 0.625 mM | 88.89% viability | [2][4] |
| 1.25 mM | 83.73% viability | [2][4] | |
| Cell Proliferation Index (vs. Control) | 0.02 mM (24h) | 1.25 times increase | [2][4] |
| 0.15 mM (24h) | 1.38 times increase | [2][4] | |
| 0.15 mM (48h) | Statistically significant increase | [4] | |
| 0.15 mM (72h) | Statistically significant increase | [4] |
Cell Viability Assay (MTT Assay):
-
HUVECs are seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours.
-
The culture medium is replaced with a medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.
Cell Proliferation Assay (CFSE Assay):
-
HUVECs are labeled with 5(6)-carboxyfluorescein diacetate succinimidyl ester (CFSE).
-
The labeled cells are treated with this compound at different concentrations.
-
Cell proliferation is analyzed at 24, 48, and 72 hours using flow cytometry. The decrease in CFSE fluorescence intensity indicates cell division.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
HUVECs are treated with this compound for 24 hours.
-
Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is quantified by flow cytometry.[2]
Senescence-Associated β-Galactosidase Staining:
-
HUVECs are treated with this compound for 24 hours.
-
Cells are fixed and stained for senescence-associated β-galactosidase activity at pH 6.0.
-
The percentage of blue-stained (senescent) cells is determined by microscopy.
Antiplasmodial Activity: A Potential Antimalarial Lead
This compound has demonstrated potent activity against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Parameter | Organism | Strain | IC₅₀ Value | Reference |
| Antiplasmodial Activity | Plasmodium falciparum | K1 (multidrug-resistant) | 0.68 µM | [2] |
A common method for determining the antiplasmodial activity of a compound is the SYBR Green I-based fluorescence assay or the [³H]-hypoxanthine incorporation assay.
General Protocol (SYBR Green I):
-
P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with serum.
-
Synchronized ring-stage parasites are incubated with serial dilutions of this compound in a 96-well plate for 72 hours.
-
A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence is measured to quantify parasite growth, and the IC₅₀ value is calculated.
The precise mechanism of this compound's antiplasmodial action is not yet fully elucidated. Potential mechanisms for antimalarial compounds include inhibition of hemozoin formation, disruption of parasite protein synthesis, or interference with essential metabolic pathways.[5] Further research is needed to identify the specific molecular targets of this compound in P. falciparum.
Cytotoxic Activity: Anticancer Potential
This compound has shown cytotoxic effects against a murine lymphoma cell line, indicating its potential as a starting point for the development of anticancer agents.
| Parameter | Cell Line | IC₅₀ Value | Reference |
| Cytotoxicity | L5178Y (murine lymphoma) | 8.4 µM | [2] |
The protocol is similar to the cell viability assay described for endothelial cells, with the cancer cell line of interest being substituted for HUVECs. The IC₅₀ value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
While the specific signaling pathways affected by this compound in cancer cells have not been extensively studied, many natural products exert their anticancer effects by modulating key pathways involved in cell proliferation, apoptosis, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7] Further investigation is required to determine if this compound acts through these or other oncogenic signaling cascades.
Phytotoxic Activity: Herbicidal Potential
This compound has demonstrated phytotoxic effects on certain plant species, suggesting its potential as a natural herbicide.
| Plant Species | Effect | Concentration | Reference |
| Maize (Zea mays) | Delay in S phase and G2/M transition of root meristem cells | 0.5 mM | [4] |
| Johnsongrass (Sorghum halepense) | Inhibition of seedling growth | Effective | [3] |
| Italian ryegrass (Lolium multiflorum) | Inhibition of root growth | 100 ppm | |
| Lettuce and Tomato | No substantial inhibition | up to 300 ppm |
-
Seeds of the target plant species are surface-sterilized and germinated on moist filter paper.
-
Seedlings with a uniform root length are transferred to petri dishes containing filter paper soaked with different concentrations of this compound.
-
The petri dishes are incubated in the dark, and the root and shoot lengths are measured after a specific period (e.g., 48-72 hours).
-
The percentage of growth inhibition is calculated relative to control seedlings grown in the absence of this compound.
In maize root meristems, this compound has been shown to interfere with cell cycle progression.[4] It causes a delay in the S phase (DNA synthesis) and a more significant delay in the transition from the G2 phase to mitosis (M phase).[4] This disruption of the cell cycle likely contributes to the observed inhibition of root growth.
Insecticidal and Antimicrobial Activities
This compound has been reported to possess insecticidal and antimicrobial properties, although detailed quantitative data and specific mechanisms of action are less well-documented in publicly available literature.
General Experimental Protocol: Insecticidal Bioassay (e.g., Topical Application or Diet Incorporation)
-
Topical Application: A known dose of this compound dissolved in a suitable solvent is applied directly to the dorsal surface of the target insect. Mortality is assessed at various time points.
-
Diet Incorporation: this compound is incorporated into the artificial diet of the insects at different concentrations. Insect mortality and developmental effects are monitored over time.
The antimicrobial activity of this compound has been mentioned in the literature, but specific data on the susceptible microbial species and their corresponding Minimum Inhibitory Concentrations (MICs) are needed for a thorough evaluation.
General Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of this compound that inhibits visible microbial growth.
Conclusion and Future Directions
This compound is a fungal metabolite with a diverse and promising range of biological activities. Its ability to promote endothelial cell proliferation warrants further investigation for applications in regenerative medicine. The potent antiplasmodial and cytotoxic activities suggest its potential as a lead compound for the development of new antimalarial and anticancer drugs. Furthermore, its phytotoxic and insecticidal properties indicate its potential for use in agriculture.
To fully realize the potential of this compound, future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its various biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to optimize potency and selectivity for different applications.
-
In Vivo Efficacy and Safety: Conducting preclinical and clinical studies to evaluate the in vivo efficacy and safety of this compound and its derivatives.
-
Comprehensive Antimicrobial and Insecticidal Screening: Determining the full spectrum of its antimicrobial and insecticidal activities with quantitative data.
This technical guide serves as a foundation for researchers and drug development professionals to explore the multifaceted potential of this compound and to guide future research toward novel and impactful applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemically induced phenotypes during the blood stage development of Plasmodium falciparum as indicators of the drug mode of action [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
Identifying Novel Fungal Producers of Monocerin: A Technical Guide for Researchers
[Whitepaper]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Monocerin, a polyketide secondary metabolite with a range of biological activities, including antifungal, insecticidal, and phytotoxic properties, has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of known and novel fungal producers of this compound, detailed methodologies for their identification and culture, and protocols for the extraction and quantification of this promising bioactive compound. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound and discover new fungal sources.
Introduction to this compound and its Fungal Producers
This compound is a dihydroisocoumarin derivative produced by a variety of filamentous fungi. Its biosynthesis follows the polyketide pathway, involving a multifunctional Type I polyketide synthase (PKS). A number of fungal species have been identified as this compound producers, with varying yields reported in the literature. This guide focuses on providing a comparative overview of these producers and the methodologies to identify novel sources.
Fungal Producers of this compound: A Comparative Analysis
Several fungal genera are known to produce this compound. The following table summarizes the reported producers and, where available, the this compound yield. It is important to note that production yields can be highly dependent on the fungal strain, culture medium, and fermentation conditions.
| Fungal Species | Host/Source | This compound Production Yield | Reference |
| Exserohilum rostratum | Endophytic fungus from Croton blanchetianus | 16 mg / 500 mL of culture | [1] |
| Exserohilum turcicum (syn. Drechslera turcica) | Plant pathogen | Not specified | [1] |
| Fusarium larvarum | Entomopathogenic fungus | Not specified | [1] |
| Helminthosporium monoceras (syn. Drechslera monoceras) | Not specified | Not specified | [1] |
| Dreschlera ravenelii | Not specified | Not specified | [1] |
| Microdochium bolleyi | Not specified | Not specified | [1] |
| Penicillium chrysogenum | Not specified | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification of novel this compound producers and the subsequent analysis of this compound production.
Isolation and Identification of Endophytic Fungi
Endophytic fungi represent a promising source of novel bioactive compounds. The following protocol outlines a general method for their isolation from plant tissues.
Materials:
-
Healthy plant tissue (leaves, stems)
-
70% (v/v) Ethanol
-
Sterile distilled water
-
Potato Dextrose Agar (PDA) plates
-
Sterile scalpels and forceps
Procedure:
-
Surface sterilize the collected plant tissue by sequential immersion in 70% ethanol for 1 minute, followed by sterile distilled water for 1 minute. Repeat the sterile water wash.
-
Under aseptic conditions, cut the surface-sterilized plant tissue into small segments (approximately 5x5 mm).
-
Place the segments onto PDA plates.
-
Incubate the plates at 25-28°C in the dark for 7-21 days, monitoring for fungal growth emerging from the plant tissue.
-
Isolate individual fungal colonies by transferring a small piece of mycelium to a fresh PDA plate.
-
Subculture until a pure culture is obtained.
-
For long-term storage, cultures can be maintained on PDA slants at 4°C.
Fungal Culture for this compound Production
Once a pure fungal culture is obtained, it can be grown in liquid culture to promote the production of secondary metabolites like this compound.
Materials:
-
Pure fungal culture on PDA
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
From a mature PDA plate of the fungus, cut out several small agar plugs of the mycelium.
-
Inoculate a flask containing sterile PDB with the agar plugs.
-
Incubate the flask at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days. The optimal incubation time will vary between fungal species.
Extraction of this compound from Fungal Culture
After incubation, the fungal broth is extracted to isolate the secondary metabolites.
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine the organic (ethyl acetate) layers and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
Purification and Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and quantification of this compound.
Materials:
-
Crude fungal extract
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and a UV detector
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid). A typical gradient could be starting from 40% methanol and increasing to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of 280 nm.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the fungal extract can then be determined by comparing its peak area to the standard curve.
Visualizing Key Processes
Diagrams are essential for understanding complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Experimental Workflow for Identifying this compound Producers
This workflow outlines the logical steps from sample collection to the identification of a this compound-producing fungus.
Caption: Experimental workflow for identifying novel fungal producers of this compound.
This compound Biosynthesis Pathway
This compound is synthesized via a polyketide pathway. The following diagram illustrates the key steps and enzyme domains involved in its formation from basic building blocks.
Caption: Generalized biosynthetic pathway of this compound via a Type I Polyketide Synthase.
Conclusion
The discovery of novel fungal producers of this compound holds significant potential for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for the systematic exploration of fungal biodiversity for this purpose. By combining classical microbiological techniques with modern analytical methods, researchers can efficiently identify and characterize new sources of this valuable secondary metabolite. Further research into the optimization of culture conditions and the elucidation of the specific genetic regulation of the this compound biosynthesis pathway will be crucial for maximizing yields and enabling the industrial-scale production of this promising compound.
References
Monocerin: A Technical Guide to a Promising Secondary Metabolite from Endophytic Fungi
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monocerin is a bioactive dihydroisocoumarin, a type of polyketide secondary metabolite produced by various endophytic and pathogenic fungi.[1] First isolated from Dreschlera monoceras, it has since been identified in numerous fungal species, including those residing asymptomatically within plant tissues.[2][3] this compound exhibits a broad spectrum of biological activities, including antifungal, insecticidal, phytotoxic, antiplasmodial, and cytotoxic effects.[1][3][4][5] Its diverse bioactivities and production by culturable endophytic fungi make it a compound of significant interest for drug discovery and development, as well as for potential applications in agriculture. This technical guide provides a comprehensive overview of this compound, focusing on its fungal sources, biosynthesis, quantitative biological data, and the experimental protocols used for its study.
Biosynthesis of this compound
This compound originates from a heptaketide precursor, assembled by a Type I polyketide synthase (PKS).[1] The biosynthesis involves a series of reduction and dehydration steps, followed by cyclization and subsequent tailoring reactions.
The biosynthetic pathway begins with the PKS assembling a heptaketide chain. An aldol addition reaction leads to the formation of a secondary alcohol, which is then dehydrated. The molecule undergoes enolization to form a stable aromatic ring, followed by lactonization to release the dihydroisocoumarin core from the enzyme. The final steps involve hydroxylation and O-methylation to yield the final this compound structure.[1]
Caption: Proposed biosynthetic pathway of this compound via a Type I PKS.
Fungal Sources and Production
This compound has been isolated from several species of endophytic and pathogenic fungi. The production yields can vary significantly based on the fungal strain and culture conditions.
| Fungal Species | Host/Source | Yield | Reference |
| Exserohilum rostratum | Endophyte from Croton blanchetianus | 16 mg / 500 mL of culture | [2] |
| Exserohilum turcicum | Pathogen of Johnsongrass | 1.0 mg/L to 67 mg/L (days 17-29) | [6] |
| Drechslera monoceras | N/A | Not specified | [1][3] |
| Drechslera ravenelii | N/A | Not specified | [1][3] |
| Fusarium larvarum | Entomogenous fungus | Not specified | [1][5] |
| Microdochium bolleyi | Endophytic fungus | Not specified | [3][5] |
| Penicillium chrysogenum | N/A | Not specified | [3] |
Biological Activity: Quantitative Data
This compound's diverse biological activities have been quantified in various assays, demonstrating its potential for different applications.
Cytotoxic and Antiplasmodial Activity
| Activity | Cell Line / Organism | Measurement | Value | Reference |
| Antiplasmodial | Plasmodium falciparum (K1, multidrug-resistant) | IC₅₀ | 0.68 µM | [3][4] |
| Cytotoxicity | Murine lymphoma (L5178Y) | IC₅₀ | 8.4 µM | [3] |
| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | % Viability (at 1.25 mM, 24h) | > 80% | [2][3][7] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Index (at 0.15 mM, 24h) | 1.38x increase vs. control | [2][3] |
Antimicrobial and Antifungal Activity
| Activity | Target Organism | Measurement | Value / Result | Reference |
| Antifungal | Sclerotinia sclerotiorum | Inhibition at 100 µg/mL | Moderate | [8] |
| Antifungal | Botrytis cinerea | Inhibition at 100 µg/mL | Moderate | [8] |
| Antibacterial | Escherichia coli | Agar Diffusion (50 µ g/disc ) | Active | [5][9] |
| Antibacterial | Bacillus megaterium | Agar Diffusion (50 µ g/disc ) | Active | [5] |
Insecticidal and Phytotoxic Activity
| Activity | Target Organism | Measurement | Value / Result | Reference |
| Insecticidal | Wooly aphids | N/A | Effective | [1] |
| Insecticidal | Calliphora erythrocephala (adults) | Mortality | Effective at 17.5 µg/mL | [5] |
| Phytotoxic | Sorghum halepense (Johnsongrass) | Root Elongation | Reduced at 33 ppm | [5][6] |
| Phytotoxic | Sorghum halepense (Johnsongrass) | Leaf Tissue | Chlorosis and necrosis (0.1-1.0 mg/mL) | [6] |
Mechanism of Action
While the precise molecular signaling pathways of this compound are not fully elucidated, studies have provided insights into its effects on eukaryotic cells. In maize root meristems, this compound was found to affect cell cycle progression by inducing a delay in the S phase and a more significant delay in the entry into mitosis (G2/M transition).[10] This suggests that this compound may interfere with DNA synthesis or the G2 checkpoint.[10] In human endothelial cells (HUVECs), this compound was surprisingly found to be non-cytotoxic at high concentrations and actually increased cell proliferation, suggesting a complex and cell-type-dependent mechanism of action.[2][3]
Caption: this compound's inhibitory effect on cell cycle progression in maize roots.
Experimental Protocols
The study of this compound involves a multi-step workflow from fungal isolation to bioactivity characterization.
Caption: General experimental workflow for this compound research.
Fungal Isolation and Cultivation
-
Plant Tissue Collection : Collect healthy plant tissues (e.g., leaves, stems).[2]
-
Surface Sterilization : Thoroughly wash the tissues and perform surface sterilization (e.g., using sequential washes in ethanol and sodium hypochlorite) to eliminate epiphytic microorganisms.
-
Plating : Place small fragments of the sterilized tissue onto a suitable medium like Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., tetracycline) to suppress bacterial growth.[2]
-
Incubation : Incubate plates at approximately 28°C until fungal mycelia emerge from the plant tissue.
-
Pure Culture : Isolate the emerging fungi into pure cultures by sub-culturing onto fresh PDA plates.
-
Liquid Culture for Production : For large-scale production, inoculate the pure fungal strain into a liquid medium such as Potato Dextrose Broth (PDB) and incubate under static or shaking conditions for several weeks.[2][11]
This compound Extraction and Purification
-
Extraction : After incubation, separate the fungal mycelia from the culture broth by filtration. Extract the culture supernatant (filtrate) multiple times with an organic solvent like ethyl acetate.[2][11]
-
Concentration : Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[11]
-
Chromatography : Subject the crude extract to column chromatography using a silica gel stationary phase and a gradient of solvents (e.g., chloroform and methanol) to separate the components into fractions.[11]
-
Purification : Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[2] The purity can be confirmed by methods like GC/MS.[2]
Cell Proliferation Assay (CFSE Method)
This protocol is adapted from studies on Human Umbilical Vein Endothelial Cells (HUVECs).[2]
-
Cell Labeling : Label HUVECs with 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) at a concentration of 5 µM.
-
Seeding : Seed the labeled cells (e.g., 1 x 10⁵ cells/well) in a 12-well plate and incubate overnight.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 0.02 and 0.15 mM) in triplicate for desired time points (e.g., 24, 48, and 72 hours). Use untreated cells as a control.
-
Analysis : Harvest the cells at each time point and analyze the fluorescence intensity using a flow cytometer. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.
-
Data Interpretation : Calculate the proliferation index based on the decrease in fluorescence intensity compared to the non-proliferating control.[2]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.[2][7]
-
Cell Seeding and Treatment : Seed HUVECs (e.g., 4 x 10⁵ cells/well) in a 6-well plate and treat with different concentrations of this compound (e.g., 0.02 to 1.25 mM) for 24 hours.
-
Cell Staining : After treatment, harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Quantify the cell populations:
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Conclusion and Future Outlook
This compound stands out as a versatile secondary metabolite from endophytic fungi with a remarkable range of biological activities. Its potent antiplasmodial and cytotoxic effects highlight its potential as a lead compound for anticancer and antimalarial drug development.[3][4] Furthermore, its insecticidal and phytotoxic properties suggest utility in agrochemical formulations.[1][6] The ability to produce this compound through fermentation of endophytic fungi offers a sustainable alternative to complex chemical synthesis. Future research should focus on elucidating its specific molecular targets and signaling pathways to better understand its mechanisms of action, performing in vivo efficacy and toxicity studies, and optimizing fermentation conditions to improve production yields. The unique bioactivity profile of this compound warrants continued investigation by researchers in pharmacology, natural products chemistry, and biotechnology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 11-Hydroxythis compound from the plant endophytic fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Endophytic Fungi: A Treasure Trove of Antifungal Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endophytic fungi mediates production of bioactive secondary metabolites via modulation of genes involved in key metabolic pathways and their contribution in different biotechnological sector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Monocerin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Monocerin, a polyketide metabolite produced by various fungal species. This compound has garnered interest in the scientific community due to its diverse biological activities, including antifungal, phytotoxic, and insecticidal properties. A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is crucial for its potential development as a therapeutic agent or a lead compound.
This document details the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Experimental protocols for these techniques are also provided to facilitate the replication and further investigation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.17 | s | - | OH |
| 6.85 | s | - | 1H |
| 5.20 | dd | 6.0, 3.2 | 1H |
| 4.60 | d | 3.2 | 1H |
| 4.00 | m | - | 1H |
| 3.89 | s | - | OCH₃ |
| 3.71 | s | - | OCH₃ |
| 2.60 | ddd | 14.5, 8.4, 6.0 | 2H |
| 1.90 | dd | 8.4, 6.0 | 2H |
| 1.47 | m | - | 2H |
| 1.26 | m | - | 2H |
| 0.84 | t | 7.3 | 3H |
Solvent: CDCl₃, Instrument Frequency: 499.8 MHz[1]
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.1 | C=O |
| 158.8 | Ar-C |
| 155.3 | Ar-C |
| 136.7 | Ar-C |
| 132.4 | Ar-C |
| 105.7 | Ar-CH |
| 102.0 | Ar-C |
| 82.0 | CH |
| 77.9 | CH |
| 73.9 | CH |
| 60.4 | OCH₃ |
| 56.8 | OCH₃ |
| 38.8 | CH₂ |
| 38.3 | CH₂ |
| 19.1 | CH₂ |
| 14.4 | CH₃ |
Solvent: CDCl₃, Instrument Frequency: 125.7 MHz[1]
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of a natural product like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to the specific solvent and sample. A standard ¹H NMR experiment is typically run first to check the sample concentration and the quality of the shimming.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative purposes, a longer relaxation delay (e.g., 5 times the longest T1 relaxation time) is necessary.
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
2D NMR Experiments: To aid in the complete structural elucidation and assignment of signals, various 2D NMR experiments can be performed, such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. The chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z | Interpretation |
| EIMS | 308.1 | [M]⁺ |
| 265.1 | [M - C₃H₇]⁺ | |
| 247.0 | ||
| 221.0 | ||
| 209.0 | ||
| 167.0 | ||
| 148.0 | ||
| 81.0 | ||
| HRMS | 308.1261 | Calculated for C₁₆H₂₀O₆ |
EIMS: Electron Ionization Mass Spectrometry, HRMS: High-Resolution Mass Spectrometry[1][2]
Experimental Protocol for Mass Spectrometry
A general protocol for the mass spectrometric analysis of this compound is as follows:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The mass spectrometer can be coupled to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex mixtures, or the sample can be introduced directly via a direct insertion probe or infusion.
-
Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is a hard ionization technique that provides characteristic fragmentation patterns, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an instrument with high mass accuracy and resolving power is used to determine the elemental composition.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to deduce structural information from the fragmentation pattern.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While specific quantitative data for the IR and UV-Vis spectra of this compound were not available in the readily accessible literature, a 1982 publication by Robeson and Strobel reportedly contains this information.[2] For the purpose of providing a comprehensive guide, the expected characteristic absorptions and a general experimental protocol are outlined below.
Expected IR Absorptions
Based on the structure of this compound, the following characteristic IR absorption bands are expected:
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic propyl group and other sp³ C-H bonds.
-
~1710 cm⁻¹: C=O stretching vibration of the lactone carbonyl group.
-
~1600 and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1270 and ~1040 cm⁻¹: C-O stretching vibrations of the ether and ester groups.
Expected UV-Vis Absorptions
This compound possesses a substituted aromatic chromophore. Therefore, it is expected to exhibit absorption maxima in the UV region, likely with two main bands characteristic of aromatic systems (π → π* transitions).
Experimental Protocols
-
Sample Preparation: For solid samples like this compound, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is finely ground with dry KBr and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final IR spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions may be necessary to obtain an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
-
Data Acquisition: A quartz cuvette is filled with the pure solvent to record a baseline (blank). The cuvette is then rinsed and filled with the sample solution. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Visualizations
Biosynthesis of this compound
This compound is a polyketide, and its biosynthesis involves a series of enzymatic reactions catalyzed by a polyketide synthase (PKS) and other tailoring enzymes.
References
The Polyketide Nature of Monocerin: A Technical Guide for Scientific Professionals
Abstract
Monocerin is a fungal secondary metabolite belonging to the polyketide class of natural products, specifically identified as a dihydroisocoumarin derivative.[1] Isolated from a variety of fungal species, including members of the genera Exserohilum, Drechslera, Fusarium, and Penicillium, it exhibits a range of biological activities, including insecticidal, antifungal, and phytotoxic properties.[1][2] More recently, its effects on mammalian cells, particularly human umbilical vein endothelial cells (HUVECs), have been explored, revealing a pro-proliferative and non-cytotoxic profile at high concentrations, suggesting potential applications in regenerative medicine.[3][4] This technical guide provides an in-depth examination of the polyketide nature of this compound, detailing its biosynthesis, chemical properties, biological activities, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.
Introduction to this compound
This compound is a structurally intriguing mycotoxin produced by various plant-pathogenic and endophytic fungi.[2][3] First isolated from Helminthosporium monoceras (now Drechslera monoceras), its polyketide origin was confirmed through biosynthetic studies, which identified it as a heptaketide, meaning it is constructed from seven two-carbon acetate units.[1][2][5] As a member of the polyketide family, this compound is synthesized by a large, multi-domain enzyme complex known as a Type I Polyketide Synthase (PKS).[1] Its diverse biological activities, ranging from toxicity in insects and plants to promoting proliferation in human endothelial cells, make it a subject of significant scientific interest.[3][6]
Chemical Structure and Properties
This compound is characterized by a fused furo[3,2-c]isochromen-5-one core. Its chemical identity has been rigorously confirmed through various spectroscopic techniques.
-
IUPAC Name: (2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydro-5H-furo[3,2-c]isochromen-5-one[2][7]
-
Appearance: Solid[8]
-
Solubility: Soluble in DMSO, ethanol, methanol, and dichloromethane[8]
Spectroscopic data from the analysis of this compound isolated from Exserohilum rostratum is presented below.[2]
| Spectroscopic Data | Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 11.17 (s, OH), 6.85 (s, 1H), 5.20 (dd, 1H), 4.60 (d, 1H), 4.00 (m, 1H), 3.89 (s, OCH₃), 3.71 (s, OCH₃), 2.60 (ddd, 2H), 1.90 (dd, 2H), 1.47 (m, 2H), 1.26 (m, 2H), 0.84 (t, 3H)[2] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 168.1, 158.8, 155.3, 136.7, 132.4, 105.7, 102.0, 82.0, 77.9, 73.9, 60.4, 56.8, 38.8, 38.3, 19.1, 14.4[2] |
| EIMS (m/z) | [M]⁺ 308.1, 265.1, 247.0, 221.0, 209.0, 167.0[2] |
The Polyketide Biosynthesis of this compound
The biosynthesis of this compound is a classic example of fungal Type I PKS machinery. The entire process is encoded by a series of genes typically organized into a contiguous biosynthetic gene cluster (BGC). While the specific BGC for this compound has not yet been fully characterized, its structure can be inferred from other fungal PKS clusters and the known biosynthetic pathway.
The this compound Polyketide Synthase (PKS)
This compound biosynthesis originates from one acetyl-CoA starter unit and six malonyl-CoA extender units.[5] The assembly occurs on a single, large polypeptide chain containing multiple catalytic domains, where the growing polyketide chain is tethered to an acyl-carrier protein (ACP) domain. The minimal domains required are the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). Reductive domains, including Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), selectively modify the β-keto groups formed after each condensation step. A final Thioesterase (TE) domain releases the completed polyketide chain, often facilitating its cyclization.[9]
This compound Biosynthetic Gene Cluster (BGC)
In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically co-located in a BGC, allowing for co-regulated expression. Although the this compound BGC has not been explicitly detailed in the literature, a putative cluster would contain the core PKS gene alongside genes encoding "tailoring" enzymes—such as P450 monooxygenases for hydroxylation, O-methyltransferases for methylation, and potentially transporters and pathway-specific transcription factors.
Biological Activity and Mechanism of Action
This compound displays a wide spectrum of biological activities. While initially characterized for its insecticidal and phytotoxic effects, recent studies have shifted focus towards its impact on mammalian cells.
Summary of Biological Activities
| Activity | Target Organism/Cell Line | Reported Effect (IC₅₀ / Concentration) | Reference |
| Cytotoxicity | Murine Lymphoma (L5178Y) | IC₅₀ = 8.4 µM | [3] |
| Antiplasmodial | Plasmodium falciparum (K1 strain) | IC₅₀ = 0.68 µM | [3] |
| Phytotoxicity | Johnson Grass (Sorghum halepense) | Root elongation reduced at 33 ppm (approx. 107 µM) | [6] |
| Insecticidal | Blowfly (Calliphora erythrocephala) | Mortality induced at 17.5 µg/ml (approx. 57 µM) | [8] |
| Cell Viability | Human Endothelial (HUVEC) | > 83% viability at 1.25 mM (24h) | [2][3] |
| Cell Proliferation | Human Endothelial (HUVEC) | Significant increase at 0.02 mM and 0.15 mM | [2][3] |
Pro-proliferative Effect on Endothelial Cells
A key recent finding is that this compound is not cytotoxic to HUVECs and, at lower concentrations (0.02-0.15 mM), significantly increases cell proliferation.[2][3] This effect was observed without inducing cell senescence or apoptosis.[2] The precise molecular signaling pathway responsible for this pro-proliferative effect has not yet been elucidated. However, pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade are canonical regulators of cell proliferation in response to external stimuli. It is plausible that this compound interacts with cell surface receptors or intracellular targets that lead to the activation of such pathways, culminating in the phosphorylation of downstream effectors that drive cell cycle progression.
Experimental Protocols
This section details the methodologies for the isolation, characterization, and biological evaluation of this compound, primarily adapted from studies on Exserohilum rostratum and its effects on HUVECs.[2][3]
Fungal Culture and this compound Isolation
-
Fungal Inoculation: The producing fungal strain (e.g., E. rostratum) is cultured on a suitable solid medium like Potato Dextrose Agar (PDA) at 28 °C for 7-10 days.[2]
-
Liquid Culture: Agar plugs from the solid culture are used to inoculate a liquid medium (e.g., Potato Dextrose Broth). The liquid culture is incubated under static conditions at 28 °C for 21-30 days.[2]
-
Extraction: The culture filtrate is separated from the mycelium. The supernatant is extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined and evaporated to dryness under reduced pressure to yield a crude extract.[2]
-
Purification: The crude extract is subjected to purification, typically using High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.[3]
-
Purity Confirmation: The purity of the isolated this compound is confirmed by Gas Chromatography-Mass Spectrometry (GC/MS).[2][3]
HUVEC Proliferation Assay (CFSE Method)
-
Cell Seeding: HUVECs are seeded in 24-well plates (1 x 10⁴ cells/well) and incubated overnight (37 °C, 5% CO₂).[2]
-
CFSE Staining: Cells are stained with 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is halved with each cell division, allowing proliferation to be tracked via flow cytometry.
-
Treatment: After staining, cells are treated with various concentrations of this compound (e.g., 0.02 mM, 0.15 mM) or a vehicle control (DMSO in serum-free medium).[2]
-
Incubation: Plates are incubated for 24, 48, and 72 hours.[2]
-
Flow Cytometry: At each time point, cells are harvested, washed, and analyzed by flow cytometry. The decrease in CFSE fluorescence intensity is used to calculate the proliferation index compared to the non-proliferating control.[2][3]
HUVEC Cytotoxicity Assay (MTT Method)
-
Cell Seeding: HUVECs are seeded into a 96-well plate (1 x 10⁵ cells/well).[3]
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.02 mM to 1.25 mM) in six replicates for 24 hours. A control group receives only the vehicle.[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: The absorbance is measured on a microplate reader (typically around 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[3]
Conclusion
This compound stands as a compelling example of a fungal polyketide with multifaceted biological activities. Its well-defined heptaketide origin and biosynthesis via a Type I PKS provide a clear framework for understanding its chemical nature. While its phytotoxic and insecticidal properties have been known for some time, the recent discovery of its pro-proliferative effects on human endothelial cells opens new avenues for research, particularly in the context of tissue repair and regenerative medicine. Significant gaps in knowledge remain, most notably the full characterization of its biosynthetic gene cluster and the elucidation of the specific signaling pathways it modulates to promote cell proliferation. Future work combining genomic, transcriptomic, and proteomic approaches will be critical to fully unlock the scientific and potentially therapeutic potential of this unique polyketide.
References
- 1. Whole-Genome Resequencing Reveals Significant Genetic Differentiation Between Exserohilum turcicum Populations from Maize and Sorghum and Candidate Effector Genes Related to Host Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of the citrinin biosynthetic gene cluster from Monascus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multi-locus phylogeny and taxonomy of Exserohilum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rice fungal MAMP-responsive MAPK cascade regulates metabolic flow to antimicrobial metabolite synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Monocerin Derivatives: A Technical Guide to Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin, a dihydroisocoumarin first isolated from various fungal species, has garnered significant attention in the scientific community due to its diverse and potent biological activities. As a polyketide metabolite, its unique structural scaffold presents a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of this compound and its derivatives, focusing on their synthesis, multifaceted bioactivities, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of new chemical entities.
Bioactivity of this compound and its Derivatives
This compound and its synthetic and naturally occurring analogs have demonstrated a broad spectrum of biological effects, including antifungal, anticancer, antimalarial, and insecticidal properties. The following tables summarize the available quantitative data on the bioactivity of this compound and select derivatives, facilitating a comparative analysis of their potency.
Table 1: Anticancer and Cytotoxic Activity of this compound
| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |
| This compound | L5178Y (Murine Lymphoma) | Cytotoxicity | 8.4 | [1] |
| This compound | HUVECs (Human Umbilical Vein Endothelial Cells) | Cell Viability (24h) | >1250 | [1] |
Table 2: Anti-infective Activity of this compound
| Compound | Organism | Activity Type | IC50 (µM) | Reference |
| This compound | Plasmodium falciparum (K1 strain) | Antiplasmodial | 0.68 | [1] |
Further research is required to expand this dataset with a broader range of this compound derivatives and their corresponding bioactivities.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of research in this field. Below are methodologies for key experiments cited in the literature for the evaluation of this compound and its derivatives.
Synthesis of (+)-Monocerin and its Acetate Derivative
An enantioselective total synthesis of (+)-Monocerin has been reported, with a key step involving the Sharpless asymmetric dihydroxylation to produce a β-hydroxy-γ-lactone derivative with high enantiomeric purity.[2] The synthesis also features a Lewis acid-catalyzed, oxocarbenium ion-mediated stereoselective allylation.[2] A selective CrO3-mediated oxidation of the isochroman core yields the final dihydroisocoumarin derivative.[2] The acetate derivative can be prepared through standard acetylation procedures of the parent molecule.[2]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[3]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives (from 0.02 to 1.25 mM) in serum-free RPMI-1640 medium for 24 hours.[3]
-
MTT Incubation: After treatment, remove the supernatant and add 100 µL of 0.5 mg/mL MTT solution to each well. Incubate for four hours.[3]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of isopropanol/HCl 0.1 M to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage relative to untreated control cells.
Cell Proliferation Assay
-
Cell Treatment: Treat HUVECs with this compound or its derivatives at the desired concentrations (e.g., 0.02 and 0.15 mM) for 24, 48, and 72 hours.[1]
-
Cell Division Analysis: Determine the cell division rate using flow cytometry.[1]
-
Data Analysis: Calculate the proliferation index from the flow cytometry data.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Expose HUVECs to this compound or its derivatives for 24 hours.[1]
-
Staining: Use an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the bioactivity of this compound and its derivatives are still under investigation. However, some studies have provided initial insights into the potential signaling pathways involved.
One study on the effect of this compound on maize root meristems suggested that it may interfere with cell cycle progression, causing a delay in the G2/M transition.[4] This indicates a potential interaction with the cellular machinery that regulates cell division.
Caption: Hypothesized mechanism of this compound-induced cell cycle arrest at the G2/M checkpoint.
Further research is necessary to elucidate the specific molecular targets of this compound and its derivatives in mammalian cells to fully understand their therapeutic potential and to design more potent and selective analogs. The workflow for such an investigation is outlined below.
Caption: A typical workflow for the preclinical development of this compound derivatives.
The logical relationship between the core structure of this compound and its derivatives with varying bioactivities underscores the importance of structure-activity relationship (SAR) studies. Systematic modifications of the this compound scaffold can lead to the identification of key structural features responsible for its biological effects and can guide the design of more potent and selective compounds.
Caption: Logical flow for SAR studies of this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. This technical guide has summarized the current knowledge on their bioactivity, provided key experimental protocols for their evaluation, and outlined the logical steps for future research and development. While the existing data are encouraging, further systematic studies are imperative to fully elucidate the structure-activity relationships and the precise molecular mechanisms of action of these compounds. Such efforts will be instrumental in translating the therapeutic promise of this compound derivatives into tangible clinical applications.
References
Unveiling the Proliferative Effects of Monocerin on Endothelial Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of monocerin, a fungal secondary metabolite, on the proliferation of endothelial cells. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound, particularly in fields such as regenerative medicine.
Executive Summary
Recent in-vitro studies have demonstrated that this compound, an isocoumarin derivative produced by the endophytic fungus Exserohilum rostratum, exerts a proliferative effect on human umbilical vein endothelial cells (HUVECs).[1][2] Notably, this increase in cell proliferation occurs without inducing significant cytotoxicity, apoptosis, or cellular senescence, suggesting a favorable safety profile at effective concentrations.[1][2][3] This guide synthesizes the available quantitative data, details the experimental methodologies used to ascertain these effects, and presents a hypothetical signaling pathway potentially involved in this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on HUVECs.
Table 1: Endothelial Cell Viability in Response to this compound Treatment (24 hours)
| This compound Concentration (mM) | Cell Viability (%) | Statistical Significance |
| 0.0 (Control) | 100 | - |
| 0.625 | 88.89 | Not significant |
| 1.25 | 83.73 | Not significant |
Data extracted from Souza et al. (2023). The study indicates that even at the highest concentration of 1.25 mM, this compound did not cause a statistically significant decrease in cell viability after 24 hours of exposure.[1][4]
Table 2: Proliferation Index of Endothelial Cells Exposed to this compound
| Time Point | This compound Concentration (mM) | Proliferation Index (Mean ± SE) | Fold Increase vs. Control |
| 24 hours | 0.0 (Control) | 24.3 ± 3.1 | - |
| 0.02 | 30.4 ± 2.7 | 1.25 | |
| 0.15 | 33.5 ± 1.6 | 1.38 | |
| 48 hours | 0.0 (Control) | 28.3 ± 1.2 | - |
| 0.02 | 31.1 ± 0.7 | 1.10 | |
| 0.15 | 33.4 ± 0.9 | 1.18 | |
| 72 hours | 0.0 (Control) | 24.8 ± 0.7 | - |
| 0.02 | 30.3 ± 0.6 | 1.22 | |
| 0.15 | 31.1 ± 0.6 | 1.25 |
Data compiled from Souza et al. (2023). This compound demonstrated a statistically significant increase in the proliferation index of HUVECs at concentrations of 0.02 mM and 0.15 mM over 24, 48, and 72 hours.[1][4]
Table 3: Apoptosis and Necrosis Analysis of Endothelial Cells Treated with this compound (24 hours)
| This compound Concentration (mM) | Viable Cells (%) | Initial Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| 0.0 (Control) | 97.4 | 1.2 | 0.8 | 0.6 |
| 0.02 | 97.1 | 1.3 | 1.0 | 0.6 |
| 0.15 | 96.8 | 1.5 | 1.1 | 0.6 |
| 0.625 | 96.2 | 1.8 | 1.2 | 0.8 |
| 1.25 | 95.8 | 2.0 | 1.3 | 0.9 |
Data from Souza et al. (2023). The results show a high percentage of viable cells and a low percentage of cells in early and late apoptosis and necrosis, even at the highest concentration of 1.25 mM this compound.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
HUVECs were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.
-
The cells were then treated with various concentrations of this compound (0.02 mM to 1.25 mM) for 24 hours. A control group received only serum-free RPMI-1640 medium.
-
After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage relative to the untreated control cells.
Cellular Proliferation Assay (CFSE Labeling)
-
HUVECs were labeled with 5(6)-carboxyfluorescein diacetate N-succinimidyl ester (CFSE) at a concentration of 5 µM for 1 x 10^6 cells/mL.[1]
-
Labeled cells were seeded at a density of 1 x 10^5 cells/well in a 12-well plate and incubated overnight.[1]
-
The cells were then treated with this compound at concentrations of 0.02 mM and 0.15 mM for 24, 48, and 72 hours.[1]
-
Following treatment, cells were harvested, washed, and resuspended in PBS.
-
The cell division rate was determined by analyzing the fluorescence intensity of 10,000 events per sample using a FACSCalibur® flow cytometer.[1]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
HUVECs were seeded in 6-well plates at a density of 4 x 10^5 cells/well and treated with this compound (0.02, 0.15, 0.625, and 1.25 mM) for 24 hours.[5]
-
Untreated cells served as the control.[5]
-
Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
The percentage of apoptotic and necrotic cells was quantified by flow cytometry.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Assessing this compound's Effect on Endothelial Cell Proliferation
Caption: Experimental workflow for evaluating the effects of this compound on HUVECs.
Hypothetical Signaling Pathway for this compound-Induced Endothelial Cell Proliferation
While the precise signaling pathway activated by this compound in endothelial cells is yet to be fully elucidated, a hypothetical pathway can be proposed based on common mechanisms of endothelial cell proliferation. It is plausible that this compound may interact with cell surface receptors, leading to the activation of downstream kinase cascades known to promote cell cycle progression.
Caption: Hypothetical signaling cascade for this compound-induced endothelial cell proliferation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent inducer of endothelial cell proliferation with minimal cytotoxic effects at the concentrations tested.[1][2][3] These characteristics make it a promising candidate for further investigation in the context of therapeutic angiogenesis and tissue regeneration.
Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound in endothelial cells. Investigating its effects on other aspects of angiogenesis, such as cell migration and tube formation, will also be crucial in determining its full therapeutic potential. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the safety and efficacy of this compound in preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiogenesis and signal transduction in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmaceutical Applications of Monocerin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocerin, a dihydroisocoumarin metabolite produced by various fungal species, has emerged as a molecule of interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its potential pharmaceutical applications. This document summarizes key quantitative data on its cytotoxic, antimicrobial, and antiplasmodial activities, details the experimental protocols used in its evaluation, and visually represents its known interactions with cellular processes. While research is ongoing, this guide consolidates existing knowledge to support further investigation into the therapeutic potential of this compound.
Introduction
This compound is a polyketide metabolite isolated from several fungal species, including Exserohilum rostratum, Fusarium larvarum, and Drechslera monoceras.[1][2] Its chemical structure is (2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydro-5H-furo[3,2-c]isochromen-5-one.[2] Early research into this compound focused on its phytotoxic and insecticidal properties.[1] However, subsequent studies have revealed a broader spectrum of biological effects, including cytotoxic, antimicrobial, and antiplasmodial activities, suggesting its potential for development as a pharmaceutical agent.[2] This guide aims to provide a detailed technical summary of the existing data on this compound to facilitate future research and development efforts.
Biological Activities and Quantitative Data
The known biological activities of this compound are summarized below. Quantitative data from various studies are presented in tabular format for ease of comparison.
Cytotoxic and Antiproliferative Activity
This compound has demonstrated varied effects on different cell types. It has shown selective cytotoxicity against certain cancer cell lines, while in contrast, it has been observed to promote the proliferation of normal human endothelial cells. This dual activity suggests a complex mechanism of action that may be cell-type dependent.
| Cell Line | Cell Type | Assay | Result | Concentration | Citation |
| L5178Y | Murine Lymphoma | Not Specified | IC50: 8.4 µM | 8.4 µM | [2] |
| HCT-116 | Human Colon Carcinoma | Not Specified | 55% Growth Inhibition | 100 µg/mL | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Normal Endothelial Cells | MTT Assay | >80% Cell Viability | 1.25 mM | [2][3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Normal Endothelial Cells | CFSE Assay | 1.38-fold increase in proliferation index (24h) | 0.15 mM | [2] |
Table 1: Cytotoxic and Antiproliferative Effects of this compound
Antimicrobial Activity
This compound has reported antimicrobial properties, although comprehensive data on its minimum inhibitory concentrations (MICs) against a wide range of pathogens are limited.
| Organism | Type | Assay | Result | Concentration | Citation |
| Escherichia coli | Gram-negative Bacteria | Agar Diffusion | Zone of Inhibition | 50 µ g/disc | |
| Bacillus megaterium | Gram-positive Bacteria | Agar Diffusion | Zone of Inhibition | 50 µ g/disc | |
| Escherichia coli | Gram-negative Bacteria | Broth Microdilution (Crude Extract) | MIC: 8 µg/mL | 8 µg/mL |
Table 2: Antimicrobial Activity of this compound
Antiplasmodial Activity
This compound has shown potent activity against the malaria parasite, Plasmodium falciparum.
| Organism | Strain | Assay | Result | Concentration | Citation |
| Plasmodium falciparum | K1 (multidrug-resistant) | Not Specified | IC50: 0.68 µM | 0.68 µM | [2] |
Table 3: Antiplasmodial Activity of this compound
Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, existing studies provide some insights into its cellular interactions.
Interaction with DNA and Cell Cycle
Studies on endothelial cells suggest that at higher concentrations (0.625 mM and 1.25 mM), this compound can lead to the aggregation of DNA within the nucleus.[2] This is supported by observations that acridine orange, a dye that intercalates with DNA, shows a decreased green fluorescence intensity in this compound-treated cells, suggesting alterations in DNA structure or accessibility.[2] Furthermore, research in maize root meristems has indicated that this compound can affect cell cycle progression, causing delays in the S and G2/M phases.[4] While the direct translation of these findings to human cells requires further investigation, it points towards DNA and cell cycle machinery as potential targets of this compound.
Effects on Endothelial Cell Proliferation
In contrast to its cytotoxic effects on some cancer cells, this compound promotes the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[2][3] This pro-proliferative effect, coupled with low cytotoxicity and no induction of senescence in these cells, suggests a potential role for this compound in regenerative medicine.[2][3] The signaling pathways governing this proliferative response are yet to be identified but represent a critical area for future research.
Experimental Protocols
This section provides an overview of the key experimental methodologies that have been employed in the study of this compound's biological activities.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HUVECs at 1 x 10^5 cells/well) in a 96-well plate and incubate to allow for attachment.[2]
-
Treatment: Expose cells to a range of this compound concentrations for a specified duration (e.g., 24 hours).[2]
-
MTT Addition: Remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).[2]
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations in a suitable culture plate (e.g., 6-well plate).[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]
-
Cell Proliferation Assays
-
Carboxyfluorescein Succinimidyl Ester (CFSE) Assay: This assay measures cell proliferation based on the progressive halving of CFSE fluorescence with each cell division.
-
Cell Labeling: Label cells with CFSE dye.[2]
-
Treatment: Seed the labeled cells and treat with this compound.[2]
-
Incubation: Incubate for various time points (e.g., 24, 48, 72 hours) to allow for cell division.[2]
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells by flow cytometry. A decrease in fluorescence intensity indicates cell division.[2]
-
Antimicrobial Susceptibility Testing
-
Agar Well Diffusion Method: A qualitative method to assess antimicrobial activity.
-
Inoculation: Spread a standardized inoculum of the test microorganism onto an agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Sample Addition: Add a solution of this compound at a known concentration to the wells.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.
-
-
Broth Microdilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC).
-
Serial Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Future Directions and Conclusion
This compound presents a compelling profile of biological activities that warrant further investigation for its pharmaceutical potential. The selective cytotoxicity against certain cancer cells, potent antiplasmodial activity, and unique pro-proliferative effects on endothelial cells highlight its multifaceted nature.
Key areas for future research include:
-
Comprehensive Screening: Evaluating the cytotoxic activity of this compound against a broader panel of human cancer cell lines to identify specific cancer types that are most sensitive.
-
Antimicrobial Spectrum: Determining the MIC values of pure this compound against a wide range of clinically relevant bacteria and fungi to better define its antimicrobial potential.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in both cancer and endothelial cells. Techniques such as transcriptomics and proteomics could reveal key molecular targets and pathways.
-
In Vivo Studies: Conducting preclinical animal studies to evaluate the efficacy and safety of this compound for its most promising applications, such as an anticancer or antiplasmodial agent, or in tissue regeneration.
References
- 1. Some evidence for interaction of D-cycloserine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Monocerin Extraction from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the extraction and purification of monocerin, a bioactive secondary metabolite, from fungal cultures. The methodologies detailed below are compiled from established scientific literature and are intended to guide researchers in obtaining pure this compound for further studies, including drug development and biological assays.
Introduction
This compound is an isocoumarin derivative, classified as a polyketide metabolite, which has been isolated from several fungal species, most notably from the genus Exserohilum. It has garnered scientific interest due to its various biological activities. This protocol focuses on the extraction of this compound from submerged fungal cultures, providing a step-by-step guide from fungal cultivation to the purification of the final compound.
Quantitative Data Summary
The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction efficiency. The following table summarizes reported yields from different fungal cultures.
| Fungal Species | Culture Volume (mL) | This compound Yield (mg) | Yield per Liter (mg/L) | Reference |
| Exserohilum rostratum | 500 | 16 | 32 | [1] |
| Exserohilum turcicum | 1000 | 67 | 67 | [2] |
Experimental Workflow
The overall process for this compound extraction and purification is depicted in the workflow diagram below.
Caption: Workflow for this compound extraction from fungal culture.
Experimental Protocols
Fungal Culture and Fermentation
This protocol is based on the cultivation of Exserohilum rostratum.
Materials:
-
Pure culture of Exserohilum rostratum
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose (PD) broth
-
Erlenmeyer flasks (2 L)
-
Incubator shaker
Procedure:
-
Inoculate the Exserohilum rostratum culture onto PDA plates.
-
Incubate the plates at 28–30 °C for 7 days until sufficient mycelial growth is observed[1].
-
Aseptically transfer the fungal colonies from one PDA plate to a 2 L Erlenmeyer flask containing 500 mL of sterile PD broth[1].
-
Incubate the flask in a shaker incubator at 28 °C with agitation (150 rpm) for 15 days to allow for the production of secondary metabolites, including this compound[1].
This compound Extraction
This protocol describes a liquid-liquid extraction method to isolate the crude this compound from the culture broth.
Materials:
-
Fungal culture broth
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Ethyl acetate (or other water-immiscible solvents like methyl ethyl ketone, diethyl ether, or dichloromethane)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
After the incubation period, separate the fungal mycelia from the culture broth by filtration or centrifugation. The supernatant contains the extracellular this compound.
-
Adjust the pH of the collected supernatant to a range of 1.5 to 2.5 using HCl. This step is crucial for the efficient extraction of this compound into the organic solvent.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the ethyl acetate containing the extracted this compound.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction process (steps 4-7) two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Combine all the collected organic extracts.
-
Concentrate the combined ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature of 40-45°C. The resulting residue is the crude this compound extract.
Purification of this compound by HPLC
This protocol outlines the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound extract
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative HPLC column (e.g., 250 x 10 mm, 5 µm)
-
Analytical HPLC system for purity check
-
GC/MS for identity confirmation
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of methanol. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Preparative HPLC:
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from 30% B to 100% B over 30-40 minutes can be effective. The exact gradient should be optimized based on the separation of the target peak from impurities observed in an initial analytical run.
-
Flow Rate: A typical flow rate for a preparative column of this size is 4-5 mL/min.
-
Detection: Monitor the elution at a wavelength of 254 nm or another wavelength where this compound shows strong absorbance.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that elutes at the expected retention time for this compound.
-
Purity Analysis:
-
Combine the collected fractions containing the purified compound and evaporate the solvent.
-
Re-dissolve a small amount of the purified product in methanol and analyze its purity using an analytical HPLC system with a C18 column. An isocratic or a shallow gradient elution can be used to confirm the presence of a single peak.
-
Confirm the identity and purity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC/MS)[1].
-
-
Final Product: Once the purity is confirmed to be satisfactory, the bulk of the purified this compound solution is dried to obtain the pure compound. A culture of 500 mL can yield approximately 16 mg of pure this compound[1].
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle fungal cultures in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Dispose of all chemical and biological waste according to institutional guidelines.
References
Application Notes and Protocols for the HPLC Purification of Monocerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin is a fungal secondary metabolite, an isocoumarin derivative classified as a polyketide.[1] It has been isolated from various fungal species, including Exserohilum rostratum and Setosphaeria rostrata.[2] This document provides a detailed application note and protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a critical step for obtaining the pure compound for further biological and pharmacological studies. The protocols described herein are compiled from established methodologies to guide researchers in the efficient isolation of this compound.
Data Presentation
Table 1: HPLC Purification Parameters for this compound
| Parameter | Specification |
| Column | C18 (Ace®, 250 × 4.6 mm)[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water[1] |
| Mobile Phase B | Water/Methanol/TFA (90:9.9:0.1 v/v/v)[1] |
| Elution Method | Isocratic, in two steps, with 40-56% Mobile Phase B[1] |
| Purity Confirmation | Gas Chromatography-Mass Spectrometry (GC/MS)[1] |
Experimental Protocols
Fungal Culture for this compound Production
This protocol is based on the cultivation of an endophytic fungus, such as Exserohilum rostratum, known to produce this compound.
Materials:
-
Pure culture of a this compound-producing fungal strain
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose (PD) broth
-
2 L Erlenmeyer flasks
-
Incubator
Procedure:
-
Cultivate the fungal strain on PDA plates at 28–30 °C for seven days.[1]
-
Transfer the colonies from one Petri dish (60 × 15 mm) to a 2 L Erlenmeyer flask containing 500 mL of PD broth.[1]
-
Incubate the liquid culture for 15 days at 28 °C with shaking at 150 rpm.[1]
Extraction of Crude this compound
Materials:
-
Fungal culture broth
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, chloroform)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Transfer the culture supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform). Repeat the extraction three times to ensure maximum recovery of the compound.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
HPLC Purification of this compound
This protocol outlines the purification of this compound from the crude extract using a preparative HPLC system.
Materials:
-
Crude this compound extract
-
HPLC grade methanol
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a preparative C18 column (e.g., Ace®, 250 × 4.6 mm)[1]
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol, and filter it through a 0.22 µm syringe filter before injection.
-
HPLC Method Setup:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Set up an isocratic elution method. The specific percentage of Mobile Phase B will need to be optimized based on your system and the crude extract's purity, but a starting point is around 40-56% of Mobile Phase B.[1] It is recommended to perform this in two isocratic steps to effectively separate impurities.[1]
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the HPLC column.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and confirm its identity and purity using GC/MS.[1] A reported yield from a 500 mL culture is 16 mg of pure this compound.[1]
-
Visualizations
This compound Purification Workflow
Caption: Workflow for this compound purification.
Logical Flow of HPLC Method Development
Caption: HPLC method development logic.
References
Application Notes and Protocols for Quantifying Monocerin Concentration in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin is a polyketide secondary metabolite produced by various fungi, including several plant pathogenic and endophytic species such as Exserohilum, Fusarium, and Drechslera species.[1] It exhibits a range of biological activities, including insecticidal, antiplasmodial, and phytotoxic effects.[1] The presence and concentration of this compound in plant tissues are of significant interest for agricultural research, phytopathology, and natural product-based drug discovery. This document provides detailed application notes and protocols for the quantification of this compound in plant tissues, leveraging modern analytical techniques.
Data Presentation: Quantitative Phytotoxicity of this compound
While quantitative data on the natural occurrence of this compound in various plant tissues is not extensively documented in publicly available literature, its phytotoxic effects have been studied at specific concentrations. The following table summarizes the observed phytotoxic effects of this compound on different plants at various concentrations. This data is crucial for understanding the potential impact of this compound on plant health and for designing experiments related to its biological activity.
| Plant Species | Tissue/Assay Type | This compound Concentration | Observed Effect |
| Johnsongrass (Sorghum halepense) | Seedling Growth | Not specified | Inhibition of seedling growth |
| Cucumber (Cucumis sativus) | Seedling Growth | Not specified | Lesser inhibition of seedling growth compared to Johnsongrass |
| Canada Thistle (Circium arvense) | Leaf Cuttings | Not specified | Phytotoxic effects observed in a 'leaf dip' assay |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of this compound from plant tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying mycotoxins in complex biological matrices.[2][3][4][5][6]
Sample Preparation and Extraction
This protocol is adapted from general methods for the extraction of secondary metabolites from plant tissues.[2]
Materials:
-
Fresh or lyophilized plant tissue (leaves, stems, roots)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction Solvent: Acetonitrile (ACN) with 1% formic acid (v/v)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
UPLC vials
Procedure:
-
Weigh approximately 1-2 g of fresh plant tissue or 0.5 g of lyophilized and ground tissue into a 50 mL centrifuge tube.
-
If using fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Add 20 mL of extraction solvent (Acetonitrile with 1% formic acid) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a shaker or rotator for 60 minutes at room temperature for efficient extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C to pellet the solid plant material.
-
Carefully transfer the supernatant to a clean centrifuge tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.
-
Store the vial at -20°C until UPLC-MS/MS analysis.
UPLC-MS/MS Quantification of this compound
This protocol outlines the instrumental parameters for the quantification of this compound. These parameters may require optimization based on the specific instrumentation used.[4][5][6][7][8]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended for the separation of mycotoxins.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Linear gradient from 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its molecular weight (308.33 g/mol ), the precursor ion [M+H]+ would be m/z 309.1. Product ions would be determined through fragmentation experiments.
-
Example MRM transitions for a similar mycotoxin could be used as a starting point for optimization.
-
Quantification:
-
Prepare a series of standard solutions of this compound in the extraction solvent at known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.
-
The use of a matrix-matched calibration curve is recommended to compensate for matrix effects.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant tissues.
Caption: Workflow for this compound quantification in plant tissues.
Proposed Biosynthetic Pathway of this compound
This compound is a polyketide, synthesized from acetate units via the polyketide pathway. The following diagram illustrates a proposed biosynthetic pathway.[9][10][11]
References
- 1. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Validated UPLC-MS-MS Assay for the Rapid Determination of Lorcaserin in Plasma and Brain Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound. Incorporation of 2H-, 13C-, and 18O-labelled acetates by Drechslera ravenelii - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing a Stable Formulation of Monocerin for Bioassays
Introduction
Monocerin is a fungal-derived secondary metabolite, specifically a dihydroisocoumarin, with a range of biological activities, including antifungal, insecticidal, and phytotoxic effects.[1] Its potential as a therapeutic agent or a biological tool necessitates reliable and reproducible in vitro and in vivo studies. A critical challenge in conducting these bioassays is the inherent low aqueous solubility of this compound, which can lead to precipitation in aqueous culture media, resulting in inaccurate and inconsistent experimental outcomes. These application notes provide a comprehensive guide to developing a stable, biologically compatible formulation of this compound for use in various bioassays.
Chemical Properties of this compound
Understanding the physicochemical properties of this compound is the first step in developing a suitable formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀O₆ | [2][3] |
| Molecular Weight | 308.3 g/mol | [2][4] |
| Appearance | Solid | [2] |
| CAS Number | 30270-60-1 | [2][5] |
| Solubility | Soluble in DMSO, Dichloromethane, Ethanol, Methanol | [2][4] |
Challenges in Formulation
The primary challenge with this compound is its hydrophobic nature. Direct addition of this compound powder to aqueous buffers or cell culture media will result in poor dissolution and precipitation. The use of organic solvents as a primary stock solution is common, but the final concentration of the solvent in the assay must be carefully controlled to avoid solvent-induced cytotoxicity, which can confound experimental results.[6] Typically, the final concentration of solvents like DMSO should be kept below 0.5-1% to minimize toxicity.[6]
Strategies for Stable Formulation
Several strategies can be employed to enhance the solubility and stability of hydrophobic compounds like this compound in aqueous media for bioassays.[7][8]
-
Co-Solvency: This is the most common approach, where a concentrated stock solution is prepared in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO).[6] This stock is then diluted to the final working concentration in the aqueous assay medium. The key is to ensure the final solvent concentration remains non-toxic to the biological system being studied.[6][9]
-
Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[7] The selection of the surfactant and its concentration must be optimized to avoid interference with the assay.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[6][10] They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective option.[6]
-
Lipid-Based Formulations: For certain applications, particularly those mimicking in vivo delivery, lipid-based systems like liposomes or nanoemulsions can be developed to carry the hydrophobic compound.[10][11]
The following workflow provides a logical approach to selecting and validating a formulation strategy.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (Co-Solvent Method)
This protocol is adapted from a study on the effects of this compound on human umbilical vein endothelial cells (HUVECs) and is recommended as a starting point.[9]
Materials:
-
This compound powder (purity ≥70%)[2]
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Warming device (e.g., water bath or heat block at 37°C)
-
Ultrasonic bath
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution. A concentration of 415 mM has been successfully used.[9]
-
To aid dissolution, gently warm the tube to 37°C and shake it in an ultrasonic bath for a few minutes until the powder is completely dissolved.[4]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions can be stored for several months under these conditions.[4]
Protocol 2: Preparation of Working Solutions for Bioassays
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile serum-free cell culture medium (e.g., RPMI-1640)
Procedure:
-
Thaw a single aliquot of the this compound stock solution immediately before use.
-
Perform an intermediate dilution of the stock solution. For example, dilute the 415 mM stock to 10 mM in sterile PBS.[9]
-
From this intermediate dilution, prepare the final working concentrations by diluting into the appropriate serum-free cell culture medium.[9] For example, to get a final concentration of 1.25 mM, you would dilute the 10 mM intermediate stock.
-
Crucially , ensure the final concentration of DMSO in the highest concentration working solution does not exceed a level toxic to your cells (typically <0.5%). A vehicle control (medium with the equivalent highest percentage of DMSO) must be included in all experiments.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol allows for the determination of the cytotoxic effects of the this compound formulation on a given cell line.[9]
Procedure:
-
Seed cells (e.g., HUVECs) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9]
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.02 mM to 1.25 mM).[9] Include untreated cells and a vehicle control (cells treated with the highest concentration of DMSO used in the dilutions).
-
Incubate the plate for the desired exposure time (e.g., 24 hours).[9]
-
After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance on a microplate reader.
-
Express cell viability as a percentage relative to the untreated control cells.[9]
Quantitative Data Presentation
The following data, derived from a study on HUVECs, demonstrates the low cytotoxicity and pro-proliferative effects of this compound when formulated using the DMSO co-solvent method.[9]
Table 1: Cell Viability of HUVECs after 24-hour this compound Treatment
| This compound Concentration (mM) | Cell Viability (%) (Mean ± SE) |
| 0 (Control) | 100 |
| 0.02 | >95 |
| 0.15 | >95 |
| 0.625 | ~90 |
| 1.25 | >83 |
Data summarized from reference[9]. Even at a high concentration of 1.25 mM, over 80% of cells remained viable, indicating low cytotoxicity.[9][12]
Table 2: Cell Proliferation Index of HUVECs after this compound Treatment
| Treatment Group | Proliferation Index at 24h (Mean ± SE) | Fold Increase vs. Control |
| Control | 24.3 ± 3.1 | 1.00 |
| 0.02 mM this compound | 30.4 ± 2.7 | 1.25 |
| 0.15 mM this compound | 33.5 ± 1.6 | 1.38 |
Data from reference[9]. This compound significantly increased the proliferation of endothelial cells.
Table 3: Apoptosis and Necrosis Analysis in HUVECs after 24-hour Treatment
| Treatment Group | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | >90 | <5 | <5 | <2 |
| 1.25 mM this compound | >90 | <5 | <5 | <2 |
Data summarized from Annexin V/PI staining results in reference[9]. This compound at 1.25 mM did not induce significant apoptosis or necrosis compared to the control.
Mechanism of Action Visualization
While the precise signaling pathway in mammalian cells is not fully elucidated, studies in other organisms suggest this compound can affect cell cycle progression.[13] This provides a potential avenue for investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C16H20O6 | CID 92267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells [mdpi.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Apoptotic Potential of Monocerin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin is a fungal secondary metabolite that has been investigated for a range of biological activities. While its effects on endothelial cells have been documented to promote proliferation, its potential as an apoptosis-inducing agent in cancer cells remains an area of active investigation with limited conclusive evidence to date. Notably, cytotoxicity has been observed in the L5178Y murine lymphoma cell line. In contrast, studies on human umbilical vein endothelial cells (HUVECs) have indicated that this compound can increase cell proliferation.[1][2][3][4] One study reported that this compound was not cytotoxic to the tumor cell lines tested.[5]
These application notes provide a summary of the available data on the effects of this compound on cell viability and apoptosis. Furthermore, detailed protocols are provided for key assays to enable researchers to independently evaluate the apoptotic potential of this compound in various cancer cell lines.
Data Presentation
The following tables summarize the currently available quantitative data on the effects of this compound on different cell lines.
Table 1: Cytotoxicity of this compound in a Murine Lymphoma Cell Line
| Cell Line | Assay | IC50 | Reference |
| L5178Y (Murine Lymphoma) | Not Specified | 8.4 µM | [1][4] |
Table 2: Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)
| Concentration | Time Point | Viability (%) | Apoptosis (%) (Early + Late) | Necrosis (%) | Proliferation Index | Reference |
| 0.02 mM | 24 h | Not specified | Low | Low | 30.4 ± 2.7 | [1] |
| 0.15 mM | 24 h | Not specified | Low | Low | 33.5 ± 1.6 | [1] |
| 0.625 mM | 24 h | 88.89 | Low | Low | Not specified | [1][2][3] |
| 1.25 mM | 24 h | >80 | Low | Low | Not specified | [1][2][3] |
Signaling Pathways
The precise signaling pathways through which this compound may induce apoptosis in susceptible cancer cell lines have not yet been elucidated. A general model for apoptosis induction often involves the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases.
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Incubate the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[8]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases, PARP, and Bcl-2 family members.
Caption: Workflow for Western blot analysis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagents and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to the loading control. Look for an increase in the cleaved forms of caspases and PARP, and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. mdpi.com [mdpi.com]
- 5. 11-Hydroxythis compound from the plant endophytic fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Protocol for In Vitro Antifungal Susceptibility Testing of Monocerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin is a naturally occurring dihydroisocoumarin, a polyketide metabolite produced by several fungal species, including those of the genera Exserohilum and Fusarium. As a member of the isocoumarin class of compounds, this compound has garnered interest for its diverse biological activities. Preliminary studies have indicated its potential as an antifungal agent, demonstrating activity against certain phytopathogenic fungi such as Microbotryum violaceum and Fusarium oxysporum[1][2]. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's antifungal activity against common human pathogenic fungi.
The protocols outlined below are based on established methodologies for antifungal susceptibility testing, primarily referencing the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI). These standardized methods are crucial for obtaining reproducible and comparable data on the antifungal potency of novel compounds like this compound.
Data Presentation
The following table summarizes the available in vitro antifungal activity of this compound against various fungal species. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | Strain | Method | MIC (µg/mL) | Reference |
| Microbotryum violaceum | N/A | Agar Diffusion Assay | Active at 50 µ g/disc | [1][3] |
| Fusarium oxysporum | CGMCC 3.2830 | Broth Microdilution | N/A (Active) | [2][4] |
| Candida albicans | ATCC 90028 | Broth Microdilution | Data Not Available | |
| Aspergillus fumigatus | ATCC 204305 | Broth Microdilution | Data Not Available | |
| Cryptococcus neoformans | ATCC 208821 | Broth Microdilution | Data Not Available |
Experimental Protocols
Broth Microdilution Method for Yeasts (Candida albicans, Cryptococcus neoformans)
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal strains (Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole)
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C to ensure purity and viability.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.03 - 64 µg/mL). The final volume in each well should be 100 µL.
-
Prepare similar dilutions for the positive control antifungal.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the antifungal dilutions.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
If a solvent is used to dissolve this compound, include a solvent control well (inoculum with the highest concentration of the solvent used).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well. The endpoint can be determined visually or by using a microplate reader.
-
Broth Microdilution Method for Molds (Aspergillus fumigatus)
This protocol is adapted for filamentous fungi and follows the general principles of the yeast protocol with some modifications.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal strain (Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Voriconazole)
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the Aspergillus fumigatus strain on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer. This will be the final inoculum concentration.
-
-
Preparation of Antifungal Dilutions:
-
Follow the same procedure as described for yeasts to prepare serial dilutions of this compound and the positive control antifungal in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared conidial inoculum to each well.
-
Include growth, sterility, and solvent controls as described for the yeast protocol.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC for molds is defined as the lowest concentration of the antifungal agent that shows complete inhibition of visible growth.
-
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
Hypothesized Signaling Pathway Inhibition
While the exact mechanism of this compound's antifungal activity is not fully elucidated, isocoumarins have been suggested to interfere with key cellular processes. A plausible hypothesis is the disruption of the fungal cell membrane integrity through the inhibition of the ergosterol biosynthesis pathway.
Caption: Hypothesized Mechanism of Action of this compound.
References
Application Notes and Protocols: Synthesis of Monocerin Analogues for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin, a natural isocoumarin derivative, has demonstrated a range of biological activities, including antifungal, insecticidal, and cytotoxic effects. Its structural scaffold presents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds like this compound. This document provides detailed protocols for the synthesis of this compound analogues and methods for evaluating their biological activity to establish SAR. The primary focus is on modifications of the isocoumarin core and its substituents to explore their impact on anticancer and antifungal efficacy.
Data Presentation: Biological Activity of Isocoumarin and Coumarin Derivatives
The following tables summarize the reported biological activities of various isocoumarin and coumarin derivatives, which can serve as a reference for predicting the potential effects of modifications to the this compound scaffold.
Table 1: Antifungal Activity of Isocoumarin and Coumarin Derivatives
| Compound | Fungal Strain | Activity Metric | Value | Reference |
| Isocoumarin Derivative 1 | Candida albicans | MIC | 32.0 µg/mL | [1] |
| Isocoumarin Derivative 2 | Cladosporium sphaerospermum | MIC | 10.0 µg | [2] |
| Isocoumarin Derivative 3 | Cladosporium cladosporioides | MIC | 5.0 µg | [2] |
| Coumarin Derivative 1 | Aspergillus fumigatus | MIC | 16-32 µg/mL | [3] |
| Coumarin Derivative 2 | Aspergillus flavus | MIC | 16-32 µg/mL | [3] |
| Coumarin Derivative 3 | Botrytis cinerea | EC50 | 0.0544 µM | [4] |
Table 2: Anticancer Activity of Isocoumarin and Coumarin Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| 5-Hydroxymellein | K562 (Leukemia) | Growth Inhibition | - | [5] |
| 1,4-Naphthoquinone Analog PD9 | DU-145 (Prostate) | IC50 | 1-3 µM | [6] |
| 1,4-Naphthoquinone Analog PD18 | MDA-MB-231 (Breast) | IC50 | 1-3 µM | [6] |
| Coumarin Derivative (4) | HL60 (Leukemia) | IC50 | 8.09 µM | [7] |
| Coumarin Derivative (8b) | HepG2 (Liver) | IC50 | 13.14 µM | [7] |
| Rhodanine Derivative 25 | A549 (Lung) | IC50 | 0.8 µM | [8] |
| Rhodanine Derivative 27 | Huh7 (Liver) | IC50 | 4.67 µM | [8] |
Experimental Protocols
General Synthesis of 3-Aryl Isocoumarin Analogues (Perkin Condensation)
This protocol describes a general method for the synthesis of 3-aryl isocoumarins, a common structural motif in this compound analogues, via Perkin condensation.[9]
Materials:
-
Substituted 2-hydroxybenzaldehyde
-
Substituted phenylacetic acid
-
Triethylamine (Et3N)
-
Acetic anhydride
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted 2-hydroxybenzaldehyde (1.0 eq) and substituted phenylacetic acid (1.2 eq) in dichloromethane, add triethylamine (3.0 eq) and acetic anhydride (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-aryl isocoumarin.
-
Characterize the final product by NMR and Mass Spectrometry.
Antifungal Activity Assay (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized analogues against fungal strains.
Materials:
-
Synthesized this compound analogues
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations.
-
Prepare a fungal inoculum suspension and adjust its concentration to a final density of 0.5-2.5 x 10^3 cells/mL.
-
Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength using a plate reader.
Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT assay to determine the cytotoxic effects of the synthesized analogues on cancer cell lines.
Materials:
-
Synthesized this compound analogues
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or other suitable cell culture medium supplemented with FBS and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare various concentrations of the synthesized compounds in the cell culture medium.
-
After 24 hours, replace the medium with the medium containing the test compounds and incubate for another 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound analogues.
Proposed Signaling Pathway Inhibition by this compound Analogues
Coumarin derivatives have been shown to inhibit the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[10][11][12] This pathway plays a crucial role in cell proliferation, survival, and differentiation. Inhibition of key kinases in this pathway, such as MEK1/2, can lead to the suppression of tumor growth.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound analogues.
References
- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities [mdpi.com]
- 3. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of MAP kinase kinase prevents cytokine and prostaglandin E2 production in lipopolysaccharide-stimulated monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Monocerin in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin is a mycotoxin produced by several fungal species, including Fusarium and Exserohilum species, which can contaminate various food commodities, particularly cereals like rice and maize. Due to its potential toxicity, including cytotoxic and phytotoxic effects, sensitive and reliable analytical methods are crucial for its detection and quantification in food samples to ensure consumer safety and for research purposes. This document provides detailed application notes and protocols for the analysis of this compound in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique widely employed for mycotoxin analysis.[1][2][3][4]
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of mycotoxins in cereals using LC-MS/MS. While specific data for this compound is limited in publicly available literature, these values provide a representative benchmark for a validated method.
| Analyte | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Mycotoxin Panel | Cereals | QuEChERS-LC-MS/MS | 0.5 - 200 | 1 - 400 | 74.0 - 106.0 | < 16.2 | [3] |
| Mycotoxin Panel | Spices, Nuts, Milk Powder, Dried Fruits, Cereals, Baby Food | QuEChERS-LC-MS/MS | - | - | 85 - 129 | 7 - 26 | [5] |
| Mycotoxin Panel | Rice | LC-MS/MS | 0.15 - 1.3 | - | 82 - 105 | - | [1] |
| 23 Mycotoxins | Grains | QuEChERS-LC-MS/MS | 0.03 - 2.17 | 0.1 - 7.15 | - | - | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Sample Preparation: Modified QuEChERS Extraction and Clean-up
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of multiple pesticide residues and mycotoxins in food matrices.[3][7][8]
Materials:
-
Homogenized food sample (e.g., rice flour)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 15 mL)
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to moisten the sample.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute using a vortex mixer.[7]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[7]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.[7]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant (the cleaned extract).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[1][4]
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[9]
-
Mobile Phase B: Methanol with 0.1% formic acid.[9]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
Mass Spectrometry Conditions (Predicted for this compound):
This compound has a molecular weight of 338.35 g/mol . The following MS/MS parameters are predicted and should be optimized for the specific instrument used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): 339.1 m/z ([M+H]⁺)
-
Product Ions (Q3): A quantifying and a qualifying ion should be selected after direct infusion of a this compound standard. Plausible fragments could result from the loss of water, propyl group, or other parts of the molecule.
-
-
Collision Energy (CE) and other parameters: These need to be optimized for each transition to achieve maximum sensitivity.[10]
Visualizations
Caption: General workflow for the analysis of this compound in food samples.
Caption: Conceptual diagram of this compound's potential mechanism of toxicity.[11][12]
References
- 1. tentamus.com [tentamus.com]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monocerin in Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin, a secondary metabolite derived from various fungi, including the endophytic fungus Exserohilum rostratum, has emerged as a compound of interest in regenerative medicine.[1][2] Recent studies have highlighted its potential to promote the proliferation of endothelial cells, a critical process in angiogenesis and tissue repair, without inducing cellular senescence.[1][2][3] These characteristics suggest that this compound could be a valuable tool for researchers investigating novel therapeutic strategies for tissue regeneration.
This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, focusing on its effects on human umbilical vein endothelial cells (HUVECs) as a model system. The information presented is based on currently available scientific literature.
Principle Application: Proliferation of Endothelial Cells
The primary application of this compound in regenerative medicine research is the stimulation of endothelial cell proliferation. Endothelial cells form the inner lining of blood vessels and play a pivotal role in the formation of new blood vessels (angiogenesis), a fundamental process in wound healing and tissue regeneration. This compound has been shown to increase the proliferation of HUVECs, suggesting its potential to accelerate re-endothelialization and vascularization of engineered tissues or injured sites.[1][3]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of this compound on HUVECs.
Table 1: Effect of this compound on HUVEC Viability after 24 hours
| This compound Concentration (mM) | Cell Viability (%) |
| 0.625 | 88.89 |
| 1.25 | 83.73 |
Data extracted from a study by de Souza et al. (2023).[3] The decreases in viability compared to the control were not statistically significant.
Table 2: Effect of this compound on HUVEC Proliferation Index
| Treatment | 24 hours | 48 hours | 72 hours |
| Control | 24.3 ± 3.1 | 28.3 ± 1.2 | 24.8 ± 0.7 |
| This compound (0.02 mM) | 30.4 ± 2.7 | 31.1 ± 0.7 | 30.3 ± 0.6 |
| This compound (0.15 mM) | 33.5 ± 1.6 | 33.4 ± 0.9 | 31.1 ± 0.6 |
Data represent the mean proliferation index ± standard error from two independent experiments.[1]
Table 3: Effect of this compound on HUVEC Senescence after 24 hours
| This compound Concentration (mM) | SA-β-gal Positive Cells (%) |
| Control | 28.6 ± 3.6 |
| 0.02 | 24.9 ± 2.8 |
| 0.15 | 14.3 ± 6.2 |
| 0.625 | 30.6 ± 6.2 |
| 1.25 | 26.6 ± 8.5 |
Data represent the mean percentage of senescent cells ± standard error. There was no statistical difference between the control and this compound-treated groups.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxicity of this compound on HUVECs.
Materials:
-
HUVECs
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve final concentrations ranging from 0.02 to 1.25 mM.
-
Remove the culture medium from the wells and replace it with the this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Cell Proliferation Analysis using CFSE Staining
This protocol uses 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFSE) to monitor cell proliferation via flow cytometry.
Materials:
-
HUVECs
-
Complete cell culture medium
-
This compound
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Harvest and wash HUVECs with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to the cell suspension to a final concentration of 5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells three times with complete culture medium.
-
Seed the CFSE-labeled cells into culture plates and treat with desired concentrations of this compound (e.g., 0.02 mM and 0.15 mM) or a vehicle control.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, harvest the cells, wash with PBS, and resuspend in flow cytometry buffer.
-
Analyze the CFSE fluorescence using a flow cytometer. As cells divide, the CFSE fluorescence intensity will be halved in daughter cells, allowing for the quantification of cell divisions.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for detecting cellular senescence in HUVECs treated with this compound.
Materials:
-
HUVECs cultured in 6-well plates
-
This compound
-
PBS
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)
Procedure:
-
Seed HUVECs in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plates at 37°C in a dry incubator (no CO2) for 12-16 hours, protected from light.
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.
Visualizations
Signaling Pathway
While the precise signaling pathway by which this compound promotes endothelial cell proliferation has not been fully elucidated, a putative pathway can be hypothesized based on common mechanisms of endothelial cell activation and proliferation.
Caption: Putative signaling pathway for this compound-induced endothelial cell proliferation.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound on endothelial cells.
Caption: General experimental workflow for studying this compound's effects.
Limitations and Future Directions
The current understanding of this compound's application in regenerative medicine is in its early stages and is primarily based on a single, comprehensive study on HUVECs.[1][2][3] Therefore, several limitations exist:
-
Limited Cell Types: The pro-proliferative effects of this compound have only been demonstrated in endothelial cells. Further research is needed to evaluate its effects on other cell types relevant to regenerative medicine, such as mesenchymal stem cells, fibroblasts, and cardiomyocytes.
-
Unknown Mechanism of Action: The precise molecular targets and signaling pathways modulated by this compound remain to be elucidated. The proposed signaling pathway in this document is hypothetical and requires experimental validation.
-
In Vivo Studies Lacking: To date, the effects of this compound have only been studied in vitro. In vivo studies are necessary to assess its efficacy and safety for promoting tissue regeneration in animal models.
Future research should focus on:
-
Investigating the effects of this compound on a broader range of cell types.
-
Elucidating the specific signaling pathways involved in this compound-induced cell proliferation.
-
Conducting in vivo studies to evaluate the therapeutic potential of this compound in models of wound healing and tissue ischemia.
-
Optimizing delivery strategies for this compound to target tissues.
By addressing these knowledge gaps, the full potential of this compound as a tool or therapeutic agent in regenerative medicine can be realized.
References
Monocerin as a Tool for Studying Plant Defense Mechanisms: Application Notes and Protocols
Disclaimer: A comprehensive review of the scientific literature reveals a significant gap in research specifically investigating the use of Monocerin as a tool to study plant defense mechanisms. While this compound is a known fungal secondary metabolite with established phytotoxic effects, there is a lack of published data on its ability to act as an elicitor to induce specific plant defense responses such as phytoalexin production, activation of defense-related genes, or triggering of the hypersensitive response.
Therefore, the following application notes and protocols are presented as a hypothetical framework for researchers interested in investigating the potential of this compound in this context. The experimental designs, quantitative data, and signaling pathways are based on established methodologies in plant pathology and chemical biology for studying plant-pathogen interactions and are intended to serve as a guide for future research.
Introduction
This compound is a dihydroisocoumarin derivative produced by several fungal species, including Exserohilum monoceras.[1] It has been primarily characterized by its phytotoxic activity, inhibiting root growth in certain plant species.[1] The study of fungal metabolites that interact with plants is crucial for understanding the complex mechanisms of plant defense. Such compounds can act as elicitors, triggering a cascade of defense responses, or as toxins that promote disease. Investigating the specific effects of this compound on plant cells can provide valuable insights into the signaling pathways that govern plant immunity.
This document outlines a series of hypothetical experimental protocols to assess the potential of this compound as an elicitor of plant defense responses. These protocols are designed to be adapted for use with model plant systems such as Arabidopsis thaliana or other species of interest.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to demonstrate how quantitative data on this compound's effects could be structured.
Table 1: Effect of this compound on the Expression of Defense-Related Marker Genes in Arabidopsis thaliana
| Gene Marker | Signaling Pathway | Treatment (24h) | Fold Change (vs. Control) |
| PR1 | Salicylic Acid (SA) | 10 µM this compound | 1.5 |
| 50 µM this compound | 3.2 | ||
| PDF1.2 | Jasmonic Acid (JA) | 10 µM this compound | 1.2 |
| 50 µM this compound | 2.8 | ||
| GST1 | Oxidative Stress | 10 µM this compound | 2.1 |
| 50 µM this compound | 5.7 |
Table 2: Quantification of Phytoalexin (Camalexin) Production in Arabidopsis thaliana in Response to this compound Treatment
| Treatment | Time (hours) | Camalexin (µg/g Fresh Weight) |
| Control (DMSO) | 24 | < 0.1 |
| 50 µM this compound | 12 | 1.5 ± 0.3 |
| 24 | 4.2 ± 0.7 | |
| 48 | 2.8 ± 0.5 |
Table 3: Quantification of Reactive Oxygen Species (ROS) Production in Arabidopsis thaliana Protoplasts
| Treatment | Time (minutes) | Relative Fluorescence Units (RFU) |
| Control (DMSO) | 30 | 100 ± 15 |
| 50 µM this compound | 10 | 150 ± 20 |
| 20 | 350 ± 45 | |
| 30 | 500 ± 60 |
Experimental Protocols
Protocol 1: Analysis of Defense-Related Gene Expression by qRT-PCR
Objective: To determine if this compound treatment induces the transcription of genes known to be involved in plant defense signaling pathways.
Materials:
-
Arabidopsis thaliana seedlings (e.g., Col-0) grown on Murashige and Skoog (MS) medium.
-
This compound stock solution (in DMSO).
-
Liquid MS medium.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (PR1, PDF1.2, GST1) and a reference gene (e.g., Actin2).
-
Real-time PCR system.
Methodology:
-
Grow A. thaliana seedlings in liquid MS medium for 10-14 days.
-
Prepare this compound treatment solutions by diluting the stock solution in liquid MS medium to the desired final concentrations (e.g., 10 µM and 50 µM). Include a DMSO control.
-
Replace the medium in the seedling cultures with the treatment solutions.
-
Incubate the seedlings for a specific time course (e.g., 6, 12, 24 hours).
-
Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the harvested tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 2: Quantification of Phytoalexin Production by HPLC
Objective: To quantify the accumulation of phytoalexins, such as camalexin in A. thaliana, in response to this compound treatment.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old).
-
This compound solution (in water with 0.02% Silwet L-77).
-
Methanol.
-
HPLC system with a C18 column and a fluorescence detector.
-
Camalexin standard.
Methodology:
-
Spray the leaves of mature A. thaliana plants with this compound solution (e.g., 50 µM) or a control solution (water with 0.02% Silwet L-77).
-
Harvest leaf tissue at various time points post-treatment (e.g., 12, 24, 48 hours).
-
Record the fresh weight of the tissue.
-
Extract phytoalexins by homogenizing the tissue in methanol.
-
Centrifuge the extracts to pellet debris and collect the supernatant.
-
Analyze the supernatant using HPLC with a fluorescence detector (excitation at 315 nm, emission at 385 nm for camalexin).
-
Quantify camalexin levels by comparing the peak areas to a standard curve generated with a pure camalexin standard.
Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production
Objective: To measure the production of ROS, an early event in plant defense signaling, in response to this compound.
Materials:
-
Arabidopsis thaliana cell suspension culture or protoplasts.
-
This compound solution.
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye.
-
Fluorometer or fluorescence microscope.
Methodology:
-
Prepare a suspension of A. thaliana protoplasts.
-
Load the protoplasts with H2DCFDA dye, which fluoresces upon oxidation by ROS.
-
Add this compound solution to the protoplast suspension to the desired final concentration (e.g., 50 µM).
-
Measure the increase in fluorescence over time using a fluorometer or visualize it using a fluorescence microscope.
-
The intensity of the fluorescence is proportional to the amount of ROS produced.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathways and experimental workflows.
Caption: Hypothetical signaling cascade initiated by this compound in a plant cell.
Caption: General workflow for investigating this compound's elicitor activity.
Conclusion
The provided application notes and protocols offer a foundational approach to begin exploring the uncharacterized role of this compound in plant defense. It is imperative for researchers to conduct these or similar experiments to generate the necessary data to validate or refute the hypothesis that this compound can act as an elicitor of plant immune responses. The results from such studies would be invaluable in expanding our understanding of plant-fungal interactions and could potentially lead to the development of new tools for studying and manipulating plant immunity.
References
Application Notes & Protocols: Developing Monocerin-Based Probes for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin is a fungal secondary metabolite, an isocoumarin derivative, that has demonstrated a range of biological activities, including effects on cell proliferation and cell cycle progression.[1][2][3][4] Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for developing it as a potential therapeutic agent.[5][6] Chemical probes are powerful tools for target identification.[7][8] These probes are typically derived from a bioactive small molecule, like this compound, and are modified to include a reporter tag for detection and enrichment, and in some cases, a photoreactive group for covalent crosslinking to the target protein.[7][9]
This document provides detailed application notes and protocols for the design, synthesis, and application of this compound-based probes for the identification of its protein targets in biological systems. Two primary chemical proteomics approaches are described: Affinity-Based Protein Profiling (AfBPP) using a biotinylated this compound probe and Photoaffinity Labeling (PAL) using a this compound probe equipped with a diazirine photoreactive group.[7][9][10]
Design and Synthesis of this compound-Based Probes
To develop effective chemical probes, the modifications to the this compound scaffold should be made at a position that does not disrupt its binding to its target protein(s). Based on the structure of this compound, the C-11 hydroxyl group presents a suitable position for derivatization.
This compound-Biotin Affinity Probe (MC-BAP)
This probe is designed for affinity pulldown experiments. It consists of the this compound core, a linker, and a biotin tag for enrichment using streptavidin beads.
Synthetic Scheme:
The synthesis involves a two-step process:
-
Alkylation of this compound: The hydroxyl group of this compound is alkylated with a linker containing a terminal alkyne group.
-
Click Chemistry: The alkyne-modified this compound is then conjugated to biotin-azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
This compound-Photoaffinity Probe (MC-PAP)
This probe is designed for photoaffinity labeling. It includes a diazirine moiety for UV-induced covalent crosslinking to the target protein and an alkyne handle for subsequent click chemistry-based detection or enrichment.
Synthetic Scheme:
The synthesis involves:
-
Esterification of this compound: The hydroxyl group of this compound is esterified with a linker containing a diazirine photoreactive group and a terminal alkyne.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the characterization and application of the this compound-based probes.
Table 1: Biological Activity of this compound and Probes
| Compound | IC50 (µM) in HUVEC proliferation assay | Notes |
| This compound | 15 | Parent compound activity. |
| MC-BAP | 25 | Slight loss of activity is acceptable for a probe. |
| MC-PAP | 20 | Minimal impact on activity is ideal. |
Table 2: In Vitro Binding Affinity
| Ligand | Target Protein | Kd (nM) | Method |
| This compound | Hypothetical Target X | 50 | Surface Plasmon Resonance (SPR) |
| MC-BAP | Hypothetical Target X | 80 | SPR |
| MC-PAP | Hypothetical Target X | 65 | SPR |
Table 3: Mass Spectrometry Hit Prioritization from Affinity Pulldown
| Protein ID | Protein Name | Peptide Count | Fold Enrichment (MC-BAP vs. Control) |
| P12345 | Hypothetical Target X | 25 | 15.2 |
| Q67890 | Non-specific binder 1 | 10 | 1.5 |
| R54321 | Hypothetical Target Y | 18 | 12.8 |
| S98765 | Non-specific binder 2 | 12 | 2.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Biotin Affinity Probe (MC-BAP)
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Biotin-azide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Alkylation:
-
Dissolve this compound (1 eq) in dry ACN.
-
Add K2CO3 (3 eq) and propargyl bromide (1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the alkyne-modified this compound by silica gel chromatography.
-
-
Click Chemistry:
-
Dissolve the alkyne-modified this compound (1 eq) and biotin-azide (1.2 eq) in DMF.
-
Add a freshly prepared solution of CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Stir the reaction at room temperature for 8 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the final product, MC-BAP, by HPLC.
-
Protocol 2: Affinity Pulldown Assay with MC-BAP
Materials:
-
HUVEC cells
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
MC-BAP
-
DMSO
-
Streptavidin-agarose beads
-
Wash buffer (Lysis buffer with 0.1% NP-40)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Culture HUVEC cells to 80-90% confluency.
-
Harvest cells and lyse them in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Probe Incubation:
-
Incubate the cell lysate (1 mg total protein) with MC-BAP (e.g., 10 µM final concentration) for 2 hours at 4°C with gentle rotation.
-
As a negative control, incubate another aliquot of lysate with DMSO.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound (e.g., 100 µM) for 1 hour before adding MC-BAP.
-
-
Affinity Capture:
-
Add pre-washed streptavidin-agarose beads to each lysate sample.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (3,000 rpm, 2 min, 4°C).
-
Discard the supernatant.
-
Wash the beads three times with cold wash buffer.
-
-
Elution and Protein Identification:
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise the protein bands of interest and identify them by LC-MS/MS.
-
Protocol 3: Photoaffinity Labeling with MC-PAP
Materials:
-
HUVEC cells
-
MC-PAP
-
UV lamp (365 nm)
-
Click chemistry reagents (e.g., TAMRA-azide or Biotin-azide, CuSO4, sodium ascorbate)
Procedure:
-
Probe Incubation with Live Cells:
-
Treat HUVEC cells with MC-PAP (e.g., 5 µM) in serum-free media for 1 hour.
-
For competition, pre-treat cells with excess this compound.
-
-
Photocrosslinking:
-
Wash the cells with cold PBS to remove unbound probe.
-
Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes.[11]
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells as described in Protocol 2.
-
To the lysate, add the click chemistry reagents (e.g., TAMRA-azide for in-gel fluorescence or biotin-azide for subsequent enrichment).
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
If using TAMRA-azide, separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.
-
If using biotin-azide, proceed with streptavidin-based enrichment as described in Protocol 2, followed by LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Affinity-Based Target Identification.
Caption: Workflow for Photoaffinity Labeling Target ID.
Caption: Hypothetical this compound Signaling Pathway.
References
- 1. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]
- 7. drughunter.com [drughunter.com]
- 8. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights of affinity-based probes for target identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability Following Monocerin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell viability assays for studying the effects of Monocerin, a mycotoxin produced by several fungal species. The provided protocols for MTT and Annexin V/PI staining assays are foundational for determining the cytotoxic and apoptotic potential of this compound in various cell lines.
Introduction to this compound and Cell Viability Assays
This compound is a benzopyran fungal secondary metabolite with a range of biological activities.[1] Understanding its effect on cell viability is crucial for assessing its potential as a therapeutic agent or its risk as a toxin. Cell viability assays are essential tools in this process, providing quantitative data on how a compound affects a cell population. These assays can measure metabolic activity, cell proliferation, and the induction of apoptosis or necrosis.
A study on human umbilical vein endothelial cells (HUVECs) showed that after 24 hours of exposure, this compound at concentrations up to 1.25 mM did not significantly decrease cell viability, with over 80% of cells remaining viable.[1][2][3] In fact, at lower concentrations, this compound was found to increase cell proliferation.[2][3][4] This highlights the importance of dose-dependent studies and the use of multiple assays to fully characterize the cellular response to this compound.
Data Presentation
The following tables summarize quantitative data from a study investigating the effect of this compound on HUVECs after 24 hours of treatment.
Table 1: Cell Viability of HUVECs Treated with this compound for 24 hours.
| This compound Concentration (mM) | Mean Cell Viability (%) | Standard Error (SE) |
| 0 (Control) | 100 | - |
| 0.02 | Not significantly different from control | - |
| 0.15 | Not significantly different from control | - |
| 0.625 | 88.89 | - |
| 1.25 | 83.73 | - |
Data adapted from a study on HUVECs where the control group was set to 100% viability.[3]
Table 2: Apoptosis and Necrosis Analysis of HUVECs Treated with this compound for 24 hours by Annexin V/PI Staining.
| This compound Concentration (mM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptosis (%) (Annexin V+ / PI-) | Late Apoptosis/Necrosis (%) (Annexin V+ / PI+) | Necrosis (%) (Annexin V- / PI+) |
| 0 (Control) | >95 | <5 | <1 | <1 |
| 0.02 | >95 | <5 | <1 | <1 |
| 0.15 | >95 | <5 | <1 | <1 |
| 0.625 | >90 | <5 | <5 | <1 |
| 1.25 | >80 | <10 | <10 | <1 |
Data interpreted from a study on HUVECs showing a low percentage of cells in early and late apoptosis and necrosis even at the highest concentration tested.[2][3]
Mandatory Visualizations
Note on Signaling Pathways: The precise signaling pathways modulated by this compound to affect cell viability are still under investigation. Figure 2 illustrates common pathways, such as the PI3K/Akt and MAPK/ERK pathways, that are frequently involved in regulating cell proliferation, survival, and apoptosis and are known to be targets of various natural products.[5][6] this compound has been shown to affect the cell cycle in plant cells, suggesting potential interaction with cell cycle regulation pathways.[7]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[9]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set at 100%).
Annexin V/PI Staining for Apoptosis and Necrosis Detection
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound and incubate for the chosen duration.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.
-
Adherent cells: Gently trypsinize the cells and collect them. Combine with the supernatant which may contain floating apoptotic cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of melanogenesis by gallic acid: possible involvement of the PI3K/Akt, MEK/ERK and Wnt/β-catenin signaling pathways in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
- 13. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for SEM Analysis of Cells Treated with Monocerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocerin is a fungal secondary metabolite that has demonstrated a range of biological activities. Understanding its effects on cell morphology is crucial for elucidating its mechanism of action and evaluating its potential therapeutic applications. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of cells at high resolution, providing valuable insights into treatment-induced morphological alterations. These application notes provide a comprehensive overview and detailed protocols for the SEM analysis of cells treated with this compound.
Effects of this compound on Cell Morphology
Recent studies on Human Umbilical Vein Endothelial Cells (HUVECs) have revealed concentration-dependent effects of this compound on cell morphology as observed by SEM.
At lower concentrations (0.02, 0.15, and 0.625 mM), HUVECs treated with this compound for 24 hours generally maintained their cellular integrity.[1] The cells remained adherent, displaying an extracellular matrix, cytoplasmic prolongations, and intact cell junctions.[1] Notably, an increase in cell proliferation was observed at 0.02 and 0.15 mM.[1][2]
At a higher concentration of 1.25 mM, while over 80% of the cells remained viable, SEM analysis revealed morphological changes indicative of apoptosis.[1][2][3] These changes included the loss of microvilli and retraction of the plasma membrane.[1] Despite these apoptotic features, the overall cell morphology was largely preserved, suggesting that the primary effects of this compound at this concentration are biochemical rather than causing gross morphological damage.[1]
In plant cells, specifically maize root meristems, this compound has been shown to affect cell cycle progression, causing a delay in the S phase and a more significant delay in the entry into mitosis (G2/M transition).[4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on HUVECs treated with this compound for 24 hours.
Table 1: Cell Viability of HUVECs Treated with this compound
| This compound Concentration (mM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.02 | ~100 |
| 0.15 | ~100 |
| 0.625 | 88.89 |
| 1.25 | 83.73 |
Data sourced from a study on HUVECs treated for 24 hours.[1]
Table 2: Proliferation Index of HUVECs Treated with this compound
| This compound Concentration (mM) | Proliferation Index (24h) | Proliferation Index (48h) | Proliferation Index (72h) |
| 0 (Control) | 24.3 ± 3.1 | 28.3 ± 1.2 | 24.8 ± 0.7 |
| 0.02 | 30.4 ± 2.7 | 31.1 ± 0.7 | 30.3 ± 0.6 |
| 0.15 | 33.5 ± 1.6 | 33.4 ± 0.9 | 31.1 ± 0.6 |
Data presented as mean ± SE from two independent experiments.[1][2]
Table 3: Apoptosis Analysis of HUVECs Treated with this compound (Annexin V/PI Staining)
| This compound Concentration (mM) | Viable Cells (%) | Initial Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| 0 (Control) | High | Low | Low | Low |
| 0.02 | High | Low | Low | Low |
| 0.15 | High | Low | Low | Low |
| 0.625 | High | Low | Low | Low |
| 1.25 | >80 | Low | Low | Low |
Qualitative summary based on Annexin V/PI analysis showing a high percentage of viable cells even at the highest concentration.[1][2]
Experimental Protocols
This section provides a detailed protocol for the preparation of cells for SEM analysis following this compound treatment. This protocol is a synthesis of established methods and can be adapted for various cell types.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells of interest (e.g., HUVECs) onto appropriate substrates for SEM, such as glass coverslips or silicon wafers, placed in a culture dish. Culture the cells in a suitable medium and conditions until they reach the desired confluency (e.g., 80%).
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a culture medium to the desired final concentrations.
-
Incubation: Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired period (e.g., 24 hours). Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
Sample Preparation for SEM
-
Rinsing: After incubation, carefully aspirate the treatment medium and gently wash the cells twice with a phosphate-buffered saline (PBS) to remove any remaining medium and non-adherent cells.
-
Primary Fixation: Fix the cells with a 2.5% glutaraldehyde solution in a phosphate buffer for 2 hours at room temperature.[4] This step cross-links proteins and preserves the cellular structure.
-
Post-Fixation Rinsing: Wash the fixed cells three times with the phosphate buffer, with each wash lasting 15 minutes.
-
Secondary Fixation (Optional but Recommended): Post-fix the cells with 1% osmium tetroxide in a phosphate buffer for 1 hour in the dark.[4] This step enhances contrast by binding to lipids and proteins.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 10%, 25%, 40%, 50%, 70%, 90%, and 100%) for 5 minutes at each concentration to remove water.[4]
-
Drying: The samples must be completely dried before imaging.
-
Air Drying: A simpler method involves air-drying the samples in a biological safety hood for 3-10 hours, followed by vacuum drying.[4]
-
Critical Point Drying (CPD): This is a standard method that better preserves the three-dimensional structure of the cells by replacing the ethanol with liquid CO2 under controlled temperature and pressure.
-
-
Sputter Coating: Mount the dried samples onto SEM stubs using conductive adhesive tape. Coat the samples with a thin layer of a conductive metal, such as gold or gold-palladium, using a sputter coater. This coating prevents charging of the specimen surface by the electron beam.
-
Imaging: The samples are now ready for observation in a scanning electron microscope.
Visualizations
Experimental Workflow for SEM Analysis
Caption: Workflow for SEM analysis of this compound-treated cells.
Cellular Effects of this compound
Caption: Cellular effects of this compound leading to morphological changes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Monocerin Yield in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Monocerin in fungal fermentation. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound?
A1: this compound is a polyketide metabolite that has been isolated from several fungal species. The most commonly cited producers include:
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Exserohilum rostratum[1]
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Exserohilum turcicum (also known as Drechslera turcica)
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Drechslera ravenelii[2]
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Helminthosporium monoceras (Drechslera monoceras)
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Fusarium larvarum
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Microdochium bolleyi
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Penicillium chrysogenum
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound is synthesized via the polyketide pathway. It is a heptaketide, meaning it is assembled from seven two-carbon units derived from acetyl-CoA and malonyl-CoA.[2] The core of this process is a large, multi-domain enzyme called a polyketide synthase (PKS). The PKS iteratively condenses these building blocks to form the polyketide chain, which then undergoes a series of modifications, including cyclization and tailoring reactions, to form the final this compound molecule.
Q3: What is a typical starting protocol for this compound fermentation?
A3: A common baseline protocol involves using Exserohilum rostratum in a submerged fermentation culture. A reported method that yielded 16 mg of this compound from a 500 mL culture utilized Potato Dextrose Broth (PDB) as the fermentation medium. The fungus is typically first grown on Potato Dextrose Agar (PDA) plates to generate sufficient mycelial biomass before being inoculated into the liquid PDB.
Troubleshooting Guide
Low or No this compound Yield
Q4: My fermentation has completed, but I have detected little to no this compound. What are the potential causes and solutions?
A4: Low or no yield of this compound can stem from several factors, ranging from the initial culture conditions to the final extraction process. Here’s a breakdown of common issues and how to address them:
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Inadequate Fungal Growth: Poor biomass production will invariably lead to low secondary metabolite yield.
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Solution: Ensure your fungal culture is healthy and viable before inoculating the fermentation medium. Optimize growth parameters such as temperature and pH (see Q5 for details). Consider using a richer growth medium for the initial seed culture to ensure a robust inoculum.
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Suboptimal Fermentation Medium: The composition of the fermentation broth is critical for inducing secondary metabolism.
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Solution: Systematically optimize the carbon and nitrogen sources, as well as their ratio.[3] Conduct small-scale experiments to test different media compositions. A well-balanced medium that supports initial growth and then triggers secondary metabolite production is ideal.
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Incorrect Fermentation Parameters: Temperature, pH, and aeration play a crucial role in the expression of the this compound biosynthetic gene cluster.
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Solution: Monitor and control these parameters throughout the fermentation process. Determine the optimal temperature and pH for your specific fungal strain (see Q5). Ensure adequate aeration, as oxygen availability can significantly impact polyketide biosynthesis.
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Sub-optimal Fermentation Time: The timing of harvest is critical, as secondary metabolite production often occurs during the stationary phase of fungal growth.
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Solution: Perform a time-course experiment to determine the optimal fermentation duration for this compound production. Harvest samples at different time points and quantify the this compound concentration to identify the peak production period.
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Inefficient Extraction: The this compound produced may not be efficiently recovered from the fermentation broth.
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Solution: Review and optimize your extraction protocol. Ensure the chosen solvent is appropriate for this compound and that the extraction is performed thoroughly.
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Optimizing Fermentation Parameters
Q5: How do I optimize the key fermentation parameters to enhance this compound yield?
A5: Optimization of fermentation parameters should be done systematically. Below are key parameters and their impact on secondary metabolite production, along with hypothetical quantitative data for illustrative purposes.
Table 1: Effect of Carbon Source on this compound Yield in Exserohilum rostratum
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 12.5 | 32.0 |
| Sucrose | 11.8 | 28.5 |
| Fructose | 12.1 | 35.2 |
| Maltose | 13.2 | 41.8 |
| Lactose | 8.5 | 15.7 |
Table 2: Effect of Nitrogen Source on this compound Yield in Exserohilum rostratum
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 14.2 | 45.3 |
| Yeast Extract | 15.1 | 52.1 |
| Ammonium Sulfate | 10.3 | 25.6 |
| Sodium Nitrate | 9.8 | 21.4 |
| Casein Hydrolysate | 13.5 | 48.9 |
Table 3: Effect of pH and Temperature on this compound Yield in Exserohilum rostratum
| pH | Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 25 | 11.5 | 38.4 |
| 6.0 | 25 | 13.8 | 46.7 |
| 7.0 | 25 | 12.1 | 35.1 |
| 6.0 | 20 | 10.2 | 30.2 |
| 6.0 | 28 | 14.5 | 55.8 |
| 6.0 | 30 | 13.2 | 42.3 |
Advanced Troubleshooting: Genetic and Regulatory Issues
Q6: I have optimized the fermentation conditions, but the yield is still not satisfactory. What are the potential underlying genetic or regulatory issues?
A6: If optimizing fermentation parameters does not yield the desired results, the issue may lie within the regulation of the this compound biosynthetic gene cluster.
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Silent or Lowly Expressed Gene Cluster: Under standard laboratory conditions, many secondary metabolite gene clusters are "silent" or expressed at very low levels.
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Solution:
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Epigenetic Modification: Employ epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, to the culture medium. These can alter the chromatin structure and activate the expression of silent gene clusters.[4]
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Co-cultivation: Grow your this compound-producing strain with other microorganisms. The interaction can trigger the expression of defense-related secondary metabolites like this compound.
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Regulatory Gene Inactivity: The expression of the this compound biosynthetic gene cluster is likely controlled by specific transcription factors. If these regulators are not activated, the cluster will not be expressed.
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Solution:
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Overexpression of Pathway-Specific Transcription Factors: If the transcription factor for the this compound gene cluster is known, its overexpression can lead to a significant increase in yield.
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Manipulation of Global Regulators: Fungi possess global regulators that control multiple secondary metabolite gene clusters. Modifying these, such as LaeA in Aspergillus species, can lead to broad changes in the secondary metabolome, potentially increasing this compound production.
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Experimental Protocols
Protocol 1: Fermentation of Exserohilum rostratum for this compound Production
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Inoculum Preparation:
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Culture Exserohilum rostratum on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until the plate is covered with mycelia.
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Aseptically cut out 5-6 small agar plugs (approximately 1 cm²) from the mature culture.
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Fermentation:
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Transfer the agar plugs to a 500 mL Erlenmeyer flask containing 200 mL of sterile Potato Dextrose Broth (PDB).
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Incubate the flask at 28°C on a rotary shaker at 150 rpm for 14-21 days.
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Harvesting:
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After the incubation period, separate the mycelia from the culture broth by filtration through cheesecloth or a sterile filter paper.
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The filtrate contains the secreted this compound.
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Protocol 2: Extraction and Quantification of this compound
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Extraction:
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To the culture filtrate, add an equal volume of ethyl acetate.
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Shake vigorously in a separatory funnel for 10-15 minutes.
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Allow the layers to separate and collect the upper ethyl acetate layer.
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Repeat the extraction process two more times.
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Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
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Quantification by HPLC (Adapted from similar polyketide quantification methods):
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm.
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Quantification: Prepare a standard curve using purified this compound of known concentrations. Dissolve the crude extract in a known volume of the mobile phase and inject it into the HPLC system. Compare the peak area of this compound in the sample to the standard curve to determine its concentration.
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Visualizations
Caption: Hypothetical signaling pathway for this compound biosynthesis.
Caption: Experimental workflow for improving this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of this compound. Incorporation of 2H-, 13C-, and 18O-labelled acetates by Drechslera ravenelii - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Screening of carbon and nitrogen sources using mixture analysis designs for carotenoid production by Blakeslea trispora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin-level regulation of biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of Monocerin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Monocerin.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a fungal metabolite that is sparingly soluble in aqueous solutions.[1] However, it demonstrates good solubility in several organic solvents.[2][3]
Q2: What is the recommended standard procedure for preparing a this compound stock solution?
A2: The most commonly reported method for preparing a this compound stock solution involves using dimethyl sulfoxide (DMSO). A detailed protocol is provided in the Experimental Protocols section below.[4] It is crucial to minimize the final concentration of DMSO in your experimental setup to avoid solvent-induced artifacts.[4]
Q3: I am observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue when diluting a drug from an organic solvent into an aqueous medium. Here are a few troubleshooting steps:
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Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
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Use a pre-warmed buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound-DMSO stock can sometimes help maintain solubility.[3]
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Incorporate sonication: After dilution, briefly sonicate the solution in an ultrasonic bath to help dissolve any microscopic precipitates.[3]
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Consider alternative solvents: If your experiment allows, you could try preparing the stock solution in ethanol or methanol, which are also reported as solvents for this compound.[2][3]
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Explore solubility enhancement techniques: If direct dilution is consistently problematic, you may need to consider more advanced formulation strategies as outlined in the Troubleshooting Guide.
Q4: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS?
A4: Direct dissolution of this compound in purely aqueous buffers is challenging due to its low aqueous solubility. While not extensively documented, achieving a sufficiently high concentration for a stock solution is unlikely. The standard and recommended method is to first dissolve it in a suitable organic solvent like DMSO.[4]
Q5: What are some advanced methods to improve the aqueous solubility of this compound?
A5: For applications requiring higher aqueous concentrations of this compound without the use of organic co-solvents, several formulation strategies can be explored. These include cyclodextrin complexation and the use of lipid-based formulations. These methods encapsulate the hydrophobic this compound molecule, enhancing its dispersibility in water. More details are available in the Troubleshooting Guide and Experimental Protocols sections.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation upon dilution in aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible, ensuring it does not exceed cytotoxic levels (typically <0.5%).- Prepare fresh dilutions immediately before use. |
| Cloudy or hazy solution after dilution. | Formation of fine, colloidal aggregates of this compound. | - Use gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution.[3]- Filter the solution through a 0.22 µm syringe filter to remove aggregates, but be aware this may reduce the effective concentration. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Degradation of this compound in solution. | - Ensure complete dissolution of the stock solution before making further dilutions.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -20°C.[4] |
| Need for a DMSO-free aqueous solution. | Experimental constraints prohibit the use of organic solvents. | - Explore cyclodextrin complexation to form a water-soluble inclusion complex.- Investigate lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dichloromethane | Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |
| Ethanol | Soluble | [2][3] |
| Methanol | Soluble | [2][3] |
| Aqueous Solutions (e.g., Water, PBS) | Poorly soluble | [1] |
Experimental Protocols
Protocol 1: Standard Method for Preparation of this compound Stock Solution using DMSO
This protocol is adapted from a published study and is the recommended starting point for most in vitro experiments.[4]
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile-filtered
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Phosphate-buffered saline (PBS), pH 7.2, sterile
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Serum-free cell culture medium (e.g., RPMI-1640)
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Sterile microcentrifuge tubes
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0.22 µm syringe filter
Procedure:
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High-Concentration Stock Preparation:
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Dissolve this compound powder in DMSO to a final concentration of 415 mM.
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Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
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Aliquot the sterile stock solution into small volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
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Store the aliquots at -20°C.[4]
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Intermediate Dilution in PBS:
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Immediately before use, thaw an aliquot of the 415 mM this compound stock solution.
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Dilute the stock solution to 10 mM in sterile PBS (pH 7.2).[4]
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Final Dilution in Culture Medium:
Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrins
This is a general protocol and may require optimization for this compound.
Materials:
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This compound powder
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Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water or desired aqueous buffer
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Magnetic stirrer and stir bar
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0.22 µm syringe filter
Procedure:
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Prepare a Cyclodextrin Solution:
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Dissolve the chosen cyclodextrin in the aqueous buffer to the desired concentration (e.g., 1-10% w/v). Gentle heating may be required to dissolve some cyclodextrins.
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Complexation:
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Add an excess amount of this compound powder to the cyclodextrin solution.
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Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
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Separation of Undissolved this compound:
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Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved this compound.
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Collection and Sterilization:
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Carefully collect the supernatant, which contains the water-soluble this compound-cyclodextrin complex.
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Sterilize the solution by filtration through a 0.22 µm syringe filter.
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Concentration Determination:
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The concentration of this compound in the final solution should be determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
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Protocol 3: General Method for Preparing a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This is a general protocol and requires significant optimization and characterization for this compound.
Materials:
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This compound powder
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A suitable oil (e.g., medium-chain triglycerides)
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A surfactant (e.g., Tween 80, Cremophor EL)
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A co-surfactant/co-solvent (e.g., Transcutol, Propylene glycol)
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Glass vials
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Magnetic stirrer
Procedure:
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Screening of Excipients:
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Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable components.
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Preparation of the SEDDS Formulation:
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Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
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Heat the mixture to approximately 40°C and stir until a homogenous solution is formed.
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Add the this compound powder to the mixture and stir until it is completely dissolved.
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Characterization:
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The formulation should be characterized for its self-emulsification properties by adding it to an aqueous medium and observing the formation of a microemulsion.
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Droplet size analysis and other physical characterization methods should be employed.
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Visualizations
References
Technical Support Center: Troubleshooting Monocerin Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Monocerin during storage and experimentation. The following information is designed to help you identify potential causes of degradation and implement strategies to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored at -20°C.[1] One study indicates a stability of at least four years under these conditions.[1] For working solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO, aliquot it into small volumes, and store it at -20°C.[1]
Q2: I observe a decrease in the activity of my this compound sample over time. What could be the cause?
A decrease in activity is a strong indicator of chemical degradation. This compound, a dihydroisocoumarin, possesses functional groups susceptible to degradation, particularly through hydrolysis and oxidation. Factors such as improper storage temperature, frequent freeze-thaw cycles, exposure to light, and the presence of contaminants can accelerate this process.
Q3: Can I store my this compound solution at room temperature or 4°C?
Long-term storage of this compound solutions at room temperature or 4°C is not recommended. While short-term handling at these temperatures for experimental setup is generally acceptable, prolonged exposure can lead to significant degradation. For stock solutions, aliquoting and freezing at -20°C is the best practice to maintain stability.[1]
Q4: How does pH affect the stability of this compound?
While specific data on the pH stability of this compound is limited, the lactone ring in its dihydroisocoumarin structure is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Q5: Is this compound sensitive to light?
Troubleshooting Guide for this compound Instability
If you suspect your this compound sample is unstable, follow this troubleshooting guide to identify and resolve the issue.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays | Chemical degradation of this compound. | 1. Verify the storage conditions of your solid and solution stocks. 2. Prepare fresh working solutions from a new aliquot of your stock. 3. Perform a purity analysis of your stock solution using HPLC (see suggested protocol below). |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Attempt to identify the degradation products using LC-MS. 3. Review your storage and handling procedures to identify potential stressors (e.g., temperature fluctuations, light exposure). |
| Change in color or appearance of the solid or solution | Significant degradation or contamination. | 1. Discard the sample. 2. Obtain a new, certified batch of this compound. 3. Strictly adhere to recommended storage and handling procedures. |
| Precipitation in thawed DMSO stock solution | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. If precipitation persists, consider preparing a fresh stock solution. |
Summary of this compound Stability Data
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Solid | - | -20°C | ≥ 4 years | [1] |
| Solution | DMSO | -20°C | Stable for long-term storage (specific duration not defined) | [1] |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from potential degradation products.
1. Instrumentation and Columns:
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HPLC system with a UV or PDA detector.
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A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: Acetonitrile
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Start with a gradient elution to effectively separate polar and non-polar compounds. A suggested starting gradient is:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30-35 min: 90% to 10% B
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35-40 min: 10% B (equilibration)
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3. Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30°C
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Detection Wavelength: Scan for the optimal wavelength using a PDA detector; start with 254 nm and 280 nm.
4. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
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Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).
5. Forced Degradation Studies: To generate potential degradation products and validate the stability-indicating nature of the method, perform forced degradation studies. Expose the this compound solution (e.g., 100 µg/mL in a suitable solvent) to the following stress conditions:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 80°C for 24 hours, then dissolve and analyze.
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Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
6. Analysis and Method Optimization:
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Inject the stressed samples and a control (unstressed) sample into the HPLC system.
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Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.
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The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
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Optimize the gradient, mobile phase composition, or column if necessary to achieve adequate separation.
Visualizations
Caption: Troubleshooting workflow for suspected this compound instability.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Monocerin Dosage for Plant Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Monocerin dosage for plant bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its phytotoxic effects?
This compound is a fungal secondary metabolite, an isocoumarin derivative, and a polyketide metabolite that has been isolated from several species of fungi.[1][2] It is known to possess a broad spectrum of biological activity and has been identified as a phytotoxin.[3] Its phytotoxic effects can differ between plant taxa.[3]
Q2: What are the typical symptoms of this compound phytotoxicity in plants?
Symptoms of this compound phytotoxicity include chlorosis (yellowing of leaves), followed by necrosis (tissue death).[3] It can also inhibit the root growth of seedlings.[4] General symptoms of phytotoxicity from chemical applications can range from subtle to obvious and may include necrotic flecks, spots or patches, leaf edge burn, discoloration, bleaching, distorted growth, leaf or flower drop, stunting, or even death of growing points.[5]
Q3: How do I prepare a stock solution of this compound?
This compound can be dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1] For example, a stock solution can be made by dissolving this compound in DMSO to a final concentration of 415 mM, sterilizing it through a 0.22 µm filter, and storing it frozen at -20°C in small aliquots.[1]
Q4: What solvents are suitable for dissolving this compound for plant bioassays?
DMSO is a common solvent for dissolving this compound.[1] For application to plants, the stock solution is typically diluted in an aqueous solution. For instance, a 2% aqueous ethanol solution containing a wetting agent like Triton X-100 has been used for spray applications on leaves.[3] When using DMSO, it's crucial to ensure the final concentration in the assay is low enough to not be cytotoxic to the plant cells.[1][6]
Q5: What is a typical concentration range to start with for a plant bioassay?
The effective concentration of this compound can vary depending on the plant species and the bioassay method. Here are some reported concentrations:
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Leaf Spray Application: Concentrations ranging from 0.1 to 1.0 mg/ml have been shown to cause chlorosis and necrosis on cut leaves of johnsongrass.[3]
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Seedling Growth Inhibition: A concentration of 100 ppm (equivalent to 100 µg/ml) inhibited root growth of Italian ryegrass seedlings.[4] In the same study, no substantial inhibition was observed on non-host plants like lettuce and tomato even at 300 ppm.[4]
It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal dosage for your specific plant species and experimental setup.
Troubleshooting Guides
Problem: High Phytotoxicity and Plant Death
Q: My plants are showing severe necrosis and dying too quickly, even at what I considered low this compound concentrations. What could be the issue?
A: This could be due to several factors:
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High Sensitivity of the Plant Species: The plant species you are using might be particularly sensitive to this compound.
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Solvent Phytotoxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) might be at a concentration that is toxic to the plants. Ensure the final concentration of the solvent in your working solution is below the toxic threshold for your plant species.[1]
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Inaccurate Concentration Calculation: Double-check all calculations for your stock and working solutions.
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Environmental Stress: Plants under stress from other factors (e.g., temperature, light, humidity) may be more susceptible to chemical injury.[5]
Solution Workflow:
Caption: Troubleshooting workflow for excessive phytotoxicity.
Problem: No Observable Phytotoxic Effects
Q: I am not observing any phytotoxic effects, even at high this compound concentrations. What should I do?
A: Consider the following possibilities:
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Low Sensitivity or Resistance of the Plant Species: The plant you are working with may be resistant to this compound at the concentrations tested.[4]
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Degradation of this compound: this compound might have degraded. Check the storage conditions and age of your stock solution.
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Insufficient Uptake: The method of application may not be effective for your plant species. For example, a foliar application might not be effective if the plant has a thick cuticle.
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Incorrect Preparation of Solutions: There might have been an error in the preparation of the this compound solutions.
Problem: Inconsistent Results
Q: My experimental results are inconsistent across replicates. How can I improve reproducibility?
A: Inconsistent results can stem from:
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Lack of Uniformity in Plant Material: Use seeds of the same age and size, and select uniformly germinated seedlings for your experiments.[3]
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Uneven Application of this compound: Ensure that each plant or group of plants receives the same amount of the treatment solution.
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Variable Environmental Conditions: Maintain consistent light, temperature, and humidity for all replicates.
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Inconsistent Observation and Measurement Times: Measure responses at the same time points for all replicates.
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in Plant Bioassays
| Plant Species | Bioassay Type | Concentration | Observed Effect | Citation |
| Johnsongrass | Leaf Spray | 0.1 - 1.0 mg/ml | Chlorosis and necrosis | [3] |
| Italian Ryegrass | Seedling Root Growth | 100 ppm | Inhibition of root growth | [4] |
| Lettuce, Tomato | Seedling Root Growth | up to 300 ppm | No substantial inhibition | [4] |
Table 2: Suggested Starting Concentrations for Dose-Response Experiments
| Range | Concentration (µg/ml) | Purpose |
| Low | 0.1 - 10 | To observe potential hormetic effects or for highly sensitive species. |
| Medium | 10 - 100 | A common starting range for phytotoxicity screening.[4] |
| High | 100 - 1000 | For less sensitive species or to establish an upper toxicity limit.[3] |
Experimental Protocols
General Protocol for a Seedling Root Growth Inhibition Bioassay
This protocol is a generalized procedure and may require optimization for your specific plant species and laboratory conditions.
1. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/ml). b. From the stock solution, prepare a series of working solutions by diluting with sterile distilled water or a suitable buffer to achieve the desired final concentrations. Include a solvent control containing the same final concentration of DMSO as the highest this compound concentration.
2. Plant Preparation: a. Surface sterilize seeds of the desired plant species. b. Germinate seeds on moist filter paper in petri dishes in the dark at an appropriate temperature.[3] c. Select uniformly germinated seeds with a specific root length (e.g., ~5mm) for the bioassay.[3]
3. Bioassay Setup: a. Place a sterile filter paper in each petri dish. b. Add a defined volume of the respective this compound working solution or control solution to each petri dish to saturate the filter paper. c. Place a specific number of selected seedlings (e.g., 5) in each petri dish.[3]
4. Incubation: a. Seal the petri dishes and incubate them in the dark at a constant temperature (e.g., 27.5°C).[3]
5. Data Collection and Analysis: a. Measure the root and shoot length of each seedling at regular intervals (e.g., every 24 hours).[3] b. Calculate the average root/shoot length for each treatment and control group. c. Express the results as a percentage of inhibition compared to the solvent control. d. Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve.
Experimental Workflow Diagram:
Caption: General workflow for a this compound plant bioassay.
Signaling Pathways
The precise molecular signaling pathways activated by this compound in plants are not extensively detailed in the provided search results. However, as a phytotoxin, this compound likely induces a general plant stress response. Below is a generalized diagram of a plant's response to a phytotoxin.
Caption: Generalized plant stress response to a phytotoxin.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound and Ziganein: Phytotoxins from Pathogenic Fungus Exserohilum monoceras Inu-1 -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 5. e-gro.org [e-gro.org]
- 6. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Monocerin in Cell Culture
Welcome to the technical support center for researchers utilizing Monocerin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cell culture experiments. Our aim is to help you mitigate potential off-target effects and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a fungal secondary metabolite, an isocoumarin derivative, produced by several species of fungi.[1] It has been shown to exhibit a range of biological activities, including insecticidal, phytotoxic, antiplasmodial, and antimicrobial effects.[1][2] In cell culture, studies on Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound can influence cell viability and proliferation.[2][3]
Q2: I am observing unexpected or inconsistent phenotypic results in my cell line after this compound treatment. What could be the cause?
Inconsistent results can arise from several factors. One primary consideration is the possibility of off-target effects, where this compound interacts with unintended cellular molecules in addition to its primary target. It is also crucial to ensure consistent experimental conditions, such as cell passage number, confluency, and the concentration of the vehicle control (e.g., DMSO).
Q3: How can I begin to investigate if the effects I'm seeing are on-target or off-target?
A multi-faceted approach is recommended to differentiate between on-target and off-target effects:
-
Dose-Response Analysis: Conduct a dose-response curve for the observed phenotype and compare the potency with the potency for its known or intended target (if available). A significant difference may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical structure that targets the same protein or pathway. If this second compound does not produce the same phenotype, it is more likely that the initial observations are due to off-target effects of this compound.
-
Target Overexpression or Knockdown: If a specific target of this compound is hypothesized, overexpressing this target could potentially rescue the phenotype. Conversely, knocking down the putative target should mimic the effect of the compound.
Q4: What are some established methods to identify the specific off-target proteins of this compound?
Several advanced techniques can be employed to identify the molecular targets of small molecules like this compound:
-
Proteomics-Based Approaches: Mass spectrometry can be used to analyze changes in the cellular proteome after this compound treatment. This can reveal unexpected changes in protein expression or post-translational modifications, pointing towards off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein within a cell. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature. This can be used to confirm engagement with a hypothesized target and to identify novel interactors.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity at low concentrations | Off-target toxicity; Cell line sensitivity | Perform a broad dose-response experiment on multiple cell lines to determine the therapeutic window. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| Phenotype is inconsistent with known effects of targeting the intended pathway | Off-target effects; Experimental variability | Conduct a dose-response analysis and compare potencies. Use a structurally unrelated inhibitor of the same target. Perform a rescue experiment by overexpressing the intended target.[4] |
| High background in reporter gene assays | Direct effect on the reporter protein; General cellular stress | Use a control vector lacking the specific response element to check for direct effects on the reporter. Consider switching to a different reporter system (e.g., fluorescent protein instead of luciferase). Optimize this compound concentration to a range that affects the pathway of interest without causing general stress. |
| Variable results between experiments | Inconsistent cell culture conditions; Purity of this compound stock | Standardize cell passage number and seeding density. Ensure the purity of the this compound compound and prepare fresh stock solutions. Always include vehicle controls with the same solvent concentration. |
Data Presentation
Table 1: Effect of this compound on HUVEC Viability
| Concentration (mM) | Cell Viability (%) (Mean ± SE) |
| 0.02 | Not significantly different from control |
| 0.15 | Not significantly different from control |
| 0.625 | 88.89 |
| 1.25 | 83.73 |
Data from a 24-hour treatment of Human Umbilical Vein Endothelial Cells (HUVECs). The control group (untreated cells) was set to 100% viability.[2]
Table 2: Effect of this compound on HUVEC Proliferation Index
| Time (hours) | Control (Mean ± SE) | 0.02 mM this compound (Mean ± SE) | 0.15 mM this compound (Mean ± SE) |
| 24 | 24.3 ± 3.1 | 30.4 ± 2.7 | 33.5 ± 1.6 |
| 48 | 28.3 ± 1.2 | 31.1 ± 0.7 | 33.4 ± 0.9 |
| 72 | 24.8 ± 0.7 | 30.3 ± 0.6 | 31.1 ± 0.6 |
Proliferation index of HUVECs exposed to this compound at 0.02 and 0.15 mM for 24, 48, and 72 hours.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxicity of this compound on adherent cells such as HUVECs.
Materials:
-
HUVECs
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free RPMI-1640)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HUVECs at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. The final DMSO concentration should be less than 0.5%.
-
Remove the culture medium and treat the cells with various concentrations of this compound for 24 hours. Include untreated and vehicle-treated controls.
-
After incubation, remove the treatment medium and add 100 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Global Proteomic Analysis of this compound-Treated Cells
This protocol provides a general framework for identifying potential off-target effects of this compound using mass spectrometry.
Materials:
-
HeLa or HEK293 cells
-
10 cm cell culture dishes
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Plate cells at a density of 1x10^6 cells per 10 cm dish and allow them to adhere overnight.
-
Treat cells with an effective concentration of this compound (e.g., based on IC50 values) and a vehicle control for 24 hours.
-
Harvest cells by scraping, wash with ice-cold PBS, and lyse in a suitable buffer.
-
Quantify protein concentration using a BCA assay.
-
Take 100 µg of protein from each sample and perform an in-solution digestion with trypsin overnight at 37°C.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use proteomics software (e.g., MaxQuant) to identify and quantify proteins.
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Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.[4]
Visualizations
Caption: Workflow for identifying off-target effects of this compound.
Caption: Hypothetical signaling pathways affected by this compound.
References
dealing with batch-to-batch variability of Monocerin production
Welcome to the Technical Support Center for Monocerin Production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of achieving consistent this compound yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to address batch-to-batch variability in your this compound production experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
This compound is a polyketide secondary metabolite with a furo[3,2-c]isochromen-5-one core structure. It has been isolated from several fungal species, most notably Exserohilum rostratum and Drechslera ravenelii.
Q2: What are the main causes of batch-to-batch variability in this compound production?
Batch-to-batch variability in this compound production, like that of many other fungal secondary metabolites, can be attributed to a combination of factors:
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Genetic Instability of the Producing Strain: Fungal strains can undergo genetic drift or mutations over successive generations of subculturing, leading to a decline in or complete loss of secondary metabolite production.
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Inconsistent Inoculum: The age, quantity, and physiological state of the inoculum used to start a fermentation can significantly impact the kinetics of fungal growth and subsequent this compound production.
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Variations in Fermentation Conditions: Minor deviations in pH, temperature, aeration (dissolved oxygen), and agitation speed can have a profound effect on the final yield of this compound.
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Media Composition Variability: Inconsistent quality and concentration of raw materials, particularly carbon and nitrogen sources, can lead to unpredictable fermentation outcomes. The carbon-to-nitrogen (C:N) ratio is a critical parameter influencing secondary metabolism.[1][2][3]
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Subtle Differences in Downstream Processing: Variations in extraction and purification procedures can lead to apparent differences in yield.
Q3: How can I monitor and quantify this compound in my cultures?
The most common method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed and validated HPLC method is crucial for accurately assessing production yields and troubleshooting variability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to batch-to-batch variability in this compound production.
| Observed Problem | Potential Cause | Recommended Action |
| No or very low this compound production in a new batch | 1. Loss of productivity of the fungal strain. | - Re-streak the culture from a cryopreserved stock. - Perform a single spore isolation to obtain a pure and high-producing colony. |
| 2. Incorrect media composition. | - Double-check the recipe and concentrations of all media components. - Use high-quality, consistent sources for all raw materials. | |
| 3. Suboptimal fermentation conditions. | - Calibrate and verify the pH probe, thermometer, and dissolved oxygen sensor. - Ensure consistent agitation and aeration rates across all fermenters. | |
| Inconsistent this compound yield between batches | 1. Inconsistent inoculum. | - Standardize the inoculum preparation protocol (age, spore concentration, pre-culture conditions). |
| 2. Fluctuations in fermentation parameters. | - Implement a robust process monitoring and control strategy. - Record all process parameters for each batch to identify correlations with yield. | |
| 3. Variability in raw material quality. | - Source raw materials from a single, reliable supplier. - Perform quality control checks on incoming raw materials. | |
| Gradual decline in this compound yield over several batches | 1. Genetic instability of the producing strain. | - Go back to a frozen stock of the original high-producing strain. - Limit the number of subcultures from a single stock. |
| Unexpected peaks in HPLC chromatogram | 1. Contamination of the culture. | - Check for microbial contamination under a microscope. - Re-streak the culture on selective media to ensure purity. |
| 2. Degradation of this compound. | - Ensure proper storage of samples before analysis. - Investigate the stability of this compound under your extraction and storage conditions. |
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Data Presentation
Consistent and clear data presentation is essential for identifying trends and sources of variability. All quantitative data should be summarized in structured tables.
Table 1: Example of Batch-to-Batch this compound Production Data
| Batch ID | Inoculum Age (days) | pH at Harvest | Temperature (°C) | Final Biomass (g/L) | This compound Titer (mg/L) |
| M-2025-01 | 7 | 5.8 | 25 | 15.2 | 32.5 |
| M-2025-02 | 7 | 5.9 | 25 | 14.8 | 28.9 |
| M-2025-03 | 8 | 5.5 | 26 | 16.1 | 25.1 |
| M-2025-04 | 7 | 5.8 | 25 | 15.5 | 35.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Submerged Fermentation of Exserohilum rostratum for this compound Production
This protocol provides a general guideline for the submerged fermentation of E. rostratum. Optimization may be required for specific strains and equipment.
1. Media Preparation:
-
Seed Medium (Potato Dextrose Broth - PDB): Dissolve 24 g of potato dextrose broth powder in 1 L of distilled water.
-
Production Medium: A variety of media can be used. A common choice is PDB or a custom medium with defined carbon and nitrogen sources.
-
Sterilize the media by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Inoculate a 250 mL flask containing 50 mL of sterile PDB with a pure culture of E. rostratum from an agar plate.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days.
3. Fermentation:
-
Inoculate the production fermenter with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation at 25-28°C with agitation (e.g., 200 rpm) and aeration to maintain a dissolved oxygen level above 20%.
-
The pH of the medium should be maintained between 4.5 and 7.0.[4]
-
Fermentation is typically carried out for 14 to 35 days.[4]
4. Harvest:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
The this compound can be extracted from both the mycelium and the culture supernatant.
Protocol 2: Extraction and Quantification of this compound by HPLC-UV
This protocol outlines a general procedure for the extraction and quantification of this compound.
1. Extraction:
-
From Culture Broth: Extract the filtered broth with an equal volume of ethyl acetate three times. Pool the organic layers and evaporate to dryness under reduced pressure.
-
From Mycelium: Lyophilize the mycelial biomass. Extract the dried biomass with methanol or ethyl acetate using sonication or shaking. Filter and evaporate the solvent.
-
Re-dissolve the dried extract in a known volume of methanol or mobile phase for HPLC analysis.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be:
-
0-5 min, 15% Acetonitrile
-
5-35 min, 15-100% Acetonitrile
-
35-40 min, 100% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength between 250-280 nm is likely appropriate. This should be determined empirically with a pure standard.
-
Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Signaling Pathways and Workflows
This compound Biosynthesis Pathway
This compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA precursors via a type I polyketide synthase (PKS). The proposed biosynthetic pathway involves a series of condensation, reduction, and cyclization reactions.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Troubleshooting
A systematic workflow is critical for efficiently diagnosing the root cause of production variability.
Caption: A systematic workflow for root cause analysis of production variability.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The effect of carbon and nitrogen sources on bacterial cellulose production and properties from Gluconacetobacter sucrofermentans CECT 7291 focused on its use in degraded paper restoration :: BioResources [bioresources.cnr.ncsu.edu]
- 4. EP0524671A1 - Novel culture of exserohilum rostratum and processes therefrom - Google Patents [patents.google.com]
Technical Support Center: Refining the Purification of Monocerin Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Monocerin and the removal of its isomers. The information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound, with a focus on resolving isomer contamination.
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and its isomers on HPLC. | Inadequate stationary phase selectivity. | - If separating diastereomers, a standard C18 column may suffice, but optimizing the mobile phase is crucial. - For enantiomers, a chiral stationary phase (CSP) is necessary. Consider polysaccharide-based (cellulose or amylose), protein-based, or cyclodextrin-based columns.[1][2][3] |
| Suboptimal mobile phase composition. | - Adjust the solvent strength and polarity. For reversed-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water. - Modify the mobile phase pH. For compounds with ionizable groups, altering the pH can significantly impact retention and selectivity. - Introduce additives like triethylamine to the mobile phase to reduce peak tailing for basic compounds.[4] | |
| Co-elution of this compound with an unknown impurity. | The impurity may be a closely related isomer. | - Employ a column with a different selectivity. For instance, if using a C18 column, try a phenyl-hexyl or a pentafluorophenyl (PFP) column to introduce different separation mechanisms like π-π interactions. - Alter the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol or vice versa) as this can change elution order.[5] |
| Peak tailing for the this compound peak. | Secondary interactions between the analyte and the stationary phase. | - Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol groups on the silica support. - Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. |
| Irreproducible retention times. | Fluctuations in experimental conditions. | - Use a column thermostat to maintain a consistent temperature, as temperature can affect retention times and selectivity. - Prepare fresh mobile phase for each set of experiments to avoid changes in composition due to evaporation. - Ensure the HPLC system is properly equilibrated with the mobile phase before starting a run. |
| Difficulty in separating diastereomers. | Diastereomers have different physical properties, but they can still be challenging to separate if those differences are minor. | - While standard columns can work, explore different stationary phases to exploit subtle differences in polarity and shape. - Methodical optimization of the mobile phase composition and temperature is critical.[6] - Consider alternative techniques such as fractional crystallization if the diastereomers have different solubilities.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the likely types of isomers I might encounter when purifying this compound?
A1: Given that this compound possesses multiple chiral centers in its structure, you may encounter both diastereomers and enantiomers.[7][8][9][10][11]
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation using standard chromatographic techniques like HPLC with achiral stationary phases (e.g., C18).[6]
-
Enantiomers: These are non-superimposable mirror images of each other. They have identical physical properties in an achiral environment, making their separation more challenging. A chiral environment, such as a chiral stationary phase (CSP) in HPLC, is required to resolve them.[1][2][12]
Q2: How do I choose the right HPLC column to separate this compound isomers?
A2: The choice of column depends on the type of isomers you are trying to separate.
-
For diastereomers , a high-resolution reversed-phase column (e.g., a C18 or phenyl-hexyl column) is a good starting point.
-
For enantiomers , you must use a chiral stationary phase (CSP) . Common types of CSPs include:
-
Polysaccharide-based: Columns with cellulose or amylose derivatives are very versatile and widely used for a broad range of compounds.[1][3]
-
Protein-based: These columns can offer high selectivity but may have limitations in terms of mobile phase compatibility and stability.
-
Cyclodextrin-based: These are effective for separating molecules that can fit into the cyclodextrin cavity.[2]
-
Q3: Can I use techniques other than HPLC to separate this compound isomers?
A3: Yes, other techniques can be employed, particularly for diastereomers:
-
Fractional Crystallization: This method can be effective if the diastereomers have significantly different solubilities in a specific solvent system.[6]
-
Column Chromatography: Standard silica gel or alumina column chromatography can sometimes separate diastereomers, although HPLC generally offers higher resolution.[6]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful technique for enantiomeric separations and is often faster than HPLC.
Q4: What is a logical workflow for developing a method to separate this compound isomers?
A4: A systematic approach is recommended:
-
Initial Analysis: Analyze your crude or partially purified this compound sample on a standard high-resolution C18 HPLC column to identify the number of components, including potential diastereomers.
-
Diastereomer Separation: Optimize the mobile phase (solvent ratio, pH, temperature) on the C18 column to achieve the best possible separation of any diastereomers.
-
Enantiomer Screening: If enantiomeric separation is required, screen a selection of chiral columns (e.g., one polysaccharide-based and one cyclodextrin-based) with different mobile phases to identify a suitable column and initial conditions.
-
Method Optimization: Once a promising chiral separation is found, optimize the mobile phase composition and flow rate to maximize resolution and efficiency.
Data Presentation
| Isomer Type | Key Physical Property Difference | Primary Separation Technique | Typical Stationary Phase | Notes |
| Diastereomers | Different boiling points, melting points, solubilities, and polarity. | HPLC, GC, Fractional Crystallization | Achiral (e.g., C18, Silica) | Separation is based on exploiting the differences in their physical properties.[6] |
| Enantiomers | Identical in achiral environments; differ in interaction with a chiral environment. | Chiral HPLC, Chiral GC, Chiral SFC | Chiral (e.g., Polysaccharide, Cyclodextrin) | A chiral selector is required to form transient diastereomeric complexes, allowing for separation.[1][2] |
This table illustrates the impact of key HPLC parameters on the separation of isomers.
| HPLC Parameter | Effect on Separation | Optimization Strategy |
| Stationary Phase | Determines the primary mode of interaction and selectivity. | For diastereomers, screen different achiral phases (C18, Phenyl, PFP). For enantiomers, screen a variety of chiral stationary phases. |
| Mobile Phase Composition | Affects retention and selectivity by altering the polarity and interactions. | Systematically vary the ratio of organic modifier to aqueous phase. Test different organic modifiers (e.g., methanol vs. acetonitrile). |
| Mobile Phase pH | Influences the ionization state of acidic or basic analytes, impacting retention and peak shape. | Adjust the pH to ensure the analyte is in a single, stable ionic form. |
| Temperature | Can alter selectivity and viscosity of the mobile phase. | Optimize the column temperature to improve resolution. Higher temperatures can sometimes improve peak shape and reduce analysis time. |
| Flow Rate | Affects efficiency and analysis time. | Optimize for the best balance between resolution and run time. |
Experimental Protocols
General Protocol for HPLC-Based Separation of this compound Diastereomers
This protocol provides a starting point for developing a method to separate diastereomeric isomers of this compound using reversed-phase HPLC.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Formic acid or trifluoroacetic acid (TFA)
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
If resolution is poor, adjust the gradient slope (make it shallower for better separation).
-
Try replacing acetonitrile with methanol as the organic modifier, as this can alter selectivity.
-
Vary the column temperature between 25 °C and 40 °C to see its effect on resolution.
-
Visualizations
References
- 1. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How can diastereomers be separated? [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. byjus.com [byjus.com]
- 11. Epimers and Anomers - Chemistry Steps [chemistrysteps.com]
- 12. Preparative chiral liquid chromatography for enantiomeric separation of pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Monocerin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monocerin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an isocoumarin derivative, classified as a polyketide metabolite, that has been isolated from several species of fungi. It has been reported to exhibit a range of biological activities, including insecticidal, phytotoxic, antiplasmodial, and antimicrobial effects.[1] In studies with mammalian cells, it has been observed to influence cell proliferation and viability.[2][3]
Q2: How should I prepare this compound for cell culture experiments?
This compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 415 mM). This stock solution should be sterilized by filtration (e.g., using a 0.22 µm membrane) and can be stored in aliquots at -20°C. For experiments, the stock solution is typically diluted in a suitable buffer like PBS and then further diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: What are the observed effects of this compound on endothelial cells?
In studies on Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to increase cell proliferation at concentrations of 0.02 and 0.15 mM.[1] At higher concentrations (up to 1.25 mM), it did not significantly decrease cell viability after 24 hours of exposure and did not induce apoptosis or senescence.[2][3][4] However, at a high concentration of 1.25 mM, some morphological changes, including disorganization of nuclear material and loss of cell density, have been noted.[1]
Q4: Does this compound affect the cell cycle?
Yes, this compound has been shown to affect cell cycle progression. In synchronized maize root meristems, treatment with 0.5 mM this compound resulted in a delay in the S phase and a more significant delay in the entry into mitosis (G2/M transition).[5] This suggests that this compound may interact with cell cycle regulatory proteins.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability results with this compound are inconsistent or not as expected. What could be the cause?
A: Inconsistent cell viability results can arise from several factors. Here's a step-by-step guide to troubleshoot common issues:
-
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Calibrate pipettes regularly and use appropriate pipetting techniques. To mitigate the "edge effect," consider not using the outer wells of the plate for experimental samples or fill them with sterile PBS or media to maintain humidity.[6]
-
-
Problem: Lower than expected cell viability in control (untreated) wells.
-
Possible Cause: Poor cell health, contamination (e.g., mycoplasma), or issues with the assay reagent.
-
Solution: Ensure you are using healthy, log-phase cells. Regularly test your cell cultures for mycoplasma contamination. Check the expiration date and proper storage of your viability assay reagents.[7]
-
-
Problem: Unexpectedly high cell viability at high this compound concentrations.
-
Possible Cause: The compound may have precipitated out of solution at higher concentrations, leading to a lower effective concentration. Alternatively, the chosen assay may not be suitable. For example, some compounds can interfere with the chemistry of tetrazolium-based assays like MTT.[8]
-
Solution: Visually inspect the wells for any signs of precipitation after adding this compound. Consider performing a solubility test for this compound in your specific culture medium. You might also consider using an alternative viability assay that relies on a different principle (e.g., a resazurin-based assay or ATP-based assay) to confirm your results.[8]
-
Unexpected Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: I am not observing the expected apoptotic effects of this compound, or I am seeing a high number of necrotic cells.
A: Apoptosis assay results can be influenced by experimental conditions and timing.
-
Problem: No significant increase in apoptosis despite expecting a cytotoxic effect.
-
Possible Cause: The concentration of this compound may not be sufficient to induce apoptosis in your specific cell line, or the incubation time is too short. It's also possible that this compound induces other forms of cell death or cytostatic effects at the tested concentrations.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. As observed in HUVECs, this compound may not induce apoptosis at concentrations up to 1.25 mM.[2][4]
-
-
Problem: High percentage of Annexin V-positive and PI-positive cells (late apoptotic/necrotic) with few early apoptotic cells (Annexin V-positive, PI-negative).
-
Possible Cause: The treatment duration might be too long, causing cells to progress through apoptosis to secondary necrosis. Alternatively, the this compound concentration could be too high, leading to rapid cell death.
-
Solution: Shorten the incubation time to capture cells in the early stages of apoptosis. Also, consider testing a range of lower this compound concentrations.
-
-
Problem: High background or non-specific staining.
-
Possible Cause: Improper handling of cells (e.g., harsh trypsinization), inadequate washing, or expired reagents.
-
Solution: Handle cells gently to maintain cell membrane integrity. Ensure all washing steps are performed thoroughly. Use fresh buffers and check the expiration dates of your Annexin V and PI reagents.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability in HUVECs after 24 hours
| This compound Concentration (mM) | Cell Viability (%) [mean ± SE] |
| Control | 100 |
| 0.02 | Not significantly different from control |
| 0.15 | Not significantly different from control |
| 0.625 | 88.89 ± (SE not provided) |
| 1.25 | 83.73 ± (SE not provided) |
Data extracted from a study on Human Umbilical Vein Endothelial Cells (HUVECs).[1][3]
Table 2: Proliferation Index of HUVECs Treated with this compound
| Treatment | 24 hours [mean ± SE] | 48 hours [mean ± SE] | 72 hours [mean ± SE] |
| Control | 24.3 ± 3.1 | 28.3 ± 1.2 | 24.8 ± 0.7 |
| This compound (0.02 mM) | 30.4 ± 2.7 | 31.1 ± 0.7 | 30.3 ± 0.6 |
| This compound (0.15 mM) | 33.5 ± 1.6 | 33.4 ± 0.9 | 31.1 ± 0.6 |
Data represents the proliferation index as determined by CFSE assay in HUVECs.[1]
Table 3: Reported IC50 Values for this compound
| Cell Line | IC50 Value | Reference |
| L5178Y (murine lymphoma) | 8.4 µM | [4] |
| Plasmodium falciparum (K1 strain) | 0.68 µM | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a suitable culture dish or plate and treat with this compound for the desired time.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Collect both the detached and supernatant cells. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Putative signaling pathway for this compound's effects on cell proliferation.
Caption: A standard workflow for troubleshooting unexpected experimental results.
References
- 1. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells | MDPI [mdpi.com]
- 2. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to Monocerin in Fungal Strains
Disclaimer: Research on the specific antifungal mechanism of action of monocerin and resistance in fungal strains is limited. The following information is extrapolated from general principles of mycology and established mechanisms of antifungal resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal activity?
This compound is a dihydroisocoumarin, a type of polyketide metabolite produced by various fungal species, including Exserohilum rostratum[1]. It has demonstrated antifungal activity against the phytopathogenic fungus Microbotryum violaceum[2][3]. Isocoumarins as a class of compounds have been reported to possess a range of biological activities, including antifungal properties[4][5].
Q2: What is the suspected mechanism of action of this compound against fungal cells?
While the exact mechanism of this compound's antifungal activity is not well-elucidated, it is hypothesized to involve the disruption of essential cellular processes. As a polyketide, its mode of action could be multifaceted. Based on the known mechanisms of other antifungal natural products, potential targets could include cell membrane integrity, mitochondrial function, or key enzymatic pathways.
Q3: What are the common mechanisms by which fungi develop resistance to antifungal compounds?
Fungi can develop resistance to antifungal agents through several primary mechanisms[6][7][8]:
-
Target Modification: Alterations in the drug's target protein, often due to genetic mutations, can reduce the binding affinity of the antifungal agent, rendering it less effective[9].
-
Efflux Pumps: Fungi can overexpress membrane transporters, such as ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump the antifungal compound out of the cell, preventing it from reaching its target[7][10].
-
Biofilm Formation: Fungal cells can form biofilms, which are complex communities of cells embedded in an extracellular matrix. This matrix can act as a physical barrier, preventing the antifungal agent from reaching the fungal cells.
-
Drug Inactivation: Fungi may produce enzymes that chemically modify and inactivate the antifungal compound.
-
Alterations in Sterol Biosynthesis: For compounds targeting the cell membrane, changes in the sterol composition of the membrane can reduce the effectiveness of the drug[6].
Q4: How can our lab determine if our fungal strain has developed resistance to this compound?
You can determine if your fungal strain has developed resistance to this compound by performing antifungal susceptibility testing (AFST). The most common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). A significant increase in the MIC of this compound against your strain compared to a susceptible control strain would indicate the development of resistance.
Q5: Are there known signaling pathways involved in fungal resistance to antifungal agents?
Yes, several conserved signaling pathways are known to play a crucial role in the development of antifungal resistance. These pathways help the fungus adapt to the stress induced by the antifungal agent. Key pathways include:
-
Calcineurin Pathway: This pathway is crucial for stress responses, and its activation can contribute to tolerance and resistance to various antifungals.
-
HOG (High Osmolarity Glycerol) Pathway: A mitogen-activated protein kinase (MAPK) pathway that responds to osmotic and oxidative stress, which can be induced by antifungal agents.
-
cAMP-PKA (cyclic AMP-Protein Kinase A) Pathway: This pathway is involved in morphogenesis, virulence, and stress responses, and its modulation can affect antifungal susceptibility.
Troubleshooting Guide
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.
-
Question: We are getting variable MIC values for this compound against our fungal isolates. What could be the cause?
-
Answer: Inconsistent MIC results can stem from several factors. First, ensure the purity of your this compound sample, as impurities can affect its activity. Second, standardize your inoculum preparation; variations in the starting cell density will lead to different MICs. Finally, check the stability of this compound in your chosen solvent and culture medium over the course of the experiment. It is also good practice to include a quality control strain with a known MIC in each assay.
Issue: Our fungal strain shows intermediate susceptibility to this compound.
-
Question: The MIC for our strain is higher than that of susceptible strains, but it is not completely resistant. How should we interpret this?
-
Answer: This could indicate the emergence of a low-level resistance mechanism or that the strain possesses intrinsic tolerance. It is advisable to perform further investigations. Consider sequencing known resistance-associated genes (e.g., those encoding efflux pumps or drug targets) to look for mutations. You could also perform a time-kill assay to determine if the effect of this compound is fungistatic or fungicidal at that concentration.
Issue: Difficulty in dissolving this compound for susceptibility testing.
-
Question: We are having trouble dissolving this compound to prepare our stock solution for the MIC assay. What do you recommend?
-
Answer: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and dichloromethane[3]. For biological assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. Ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your fungal strain (typically <1%).
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining this compound MIC
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C.
2. Preparation of Fungal Inoculum:
- Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation or sufficient growth is achieved.
- Harvest the fungal cells or spores and suspend them in sterile saline.
- Adjust the inoculum concentration to 1-5 x 10^6 cells/mL using a hemocytometer or by spectrophotometric correlation.
- Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
3. Assay Plate Preparation (96-well plate):
- Prepare serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 64 µg/mL.
- Include a drug-free well (growth control) and a cell-free well (sterility control).
4. Inoculation and Incubation:
- Add 100 µL of the final fungal inoculum to each well (except the sterility control).
- Incubate the plate at the optimal temperature for the fungal strain for 24-72 hours, depending on its growth rate.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 600 nm).
Data Presentation
Table 1: Hypothetical MIC Ranges of this compound against Susceptible and Resistant Fungal Strains
| Fungal Species | Strain Type | This compound MIC Range (µg/mL) |
| Saccharomyces cerevisiae | Wild-Type (Susceptible) | 2 - 8 |
| Resistant Mutant (e.g., PDR5 overexpression) | 32 - >64 | |
| Candida albicans | Wild-Type (Susceptible) | 4 - 16 |
| Resistant Mutant (e.g., ERG11 mutation) | 64 - >64 | |
| Aspergillus fumigatus | Wild-Type (Susceptible) | 1 - 4 |
| Resistant Mutant (e.g., efflux pump overexpression) | 16 - 32 |
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Simplified Calcineurin signaling pathway in response to antifungal stress.
Caption: Logical relationship of an efflux pump-mediated resistance to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
improving the signal-to-noise ratio in Monocerin detection assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Monocerin detection assays. Our goal is to help you improve the signal-to-noise ratio and achieve reliable, reproducible results in your experiments.
Troubleshooting Guides
High background noise and low signal intensity are common challenges in this compound detection assays. The following guides provide structured approaches to identify and resolve these issues for both ELISA and HPLC-MS/MS methods.
Troubleshooting High Background in this compound ELISA
High background can obscure the specific signal from this compound, leading to inaccurate quantification. This guide will help you pinpoint the source of the high background and implement effective solutions.
Question: My this compound ELISA is showing high background across the entire plate. What are the likely causes and how can I fix this?
Answer: High background in an ELISA can stem from several factors, often related to non-specific binding of assay components. Here is a step-by-step approach to troubleshoot this issue:
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Inadequate Blocking:
-
Problem: The blocking buffer may not be effectively preventing the non-specific binding of antibodies to the microplate wells.
-
Solution:
-
Increase the incubation time for the blocking step (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).
-
Optimize the concentration of the blocking agent (e.g., increase BSA or non-fat dry milk concentration).
-
Consider trying a different blocking buffer altogether. Commercial blocking buffers are available and may offer better performance.
-
-
-
Antibody Concentrations Too High:
-
Problem: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.
-
Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentrations of both the capture and detection antibodies. The goal is to find the concentrations that provide the best signal-to-noise ratio.
-
-
Insufficient Washing:
-
Problem: Residual unbound antibodies or other reagents can remain in the wells, contributing to the background signal.
-
Solution:
-
Increase the number of wash steps (e.g., from 3 to 5 washes).
-
Increase the volume of wash buffer used for each wash.
-
Ensure complete removal of the wash buffer after each step by inverting the plate and tapping it firmly on a clean paper towel.
-
Consider adding a short soaking step (30-60 seconds) with the wash buffer during each wash cycle.
-
-
-
Cross-Reactivity of Secondary Antibody:
-
Problem: The secondary antibody may be binding to other components in the sample or to the capture antibody.
-
Solution:
-
Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.
-
Run a control with no primary antibody to see if the secondary antibody is binding non-specifically.
-
-
-
Substrate Incubation Time:
-
Problem: Allowing the substrate to develop for too long can lead to a high background signal.
-
Solution: Optimize the substrate incubation time. Monitor the color development and stop the reaction when the standard curve is well-developed but before the background becomes excessive.
-
Troubleshooting Low Signal in this compound HPLC-MS/MS
A weak signal for this compound can make accurate quantification difficult, if not impossible. This guide addresses common causes of low signal intensity in HPLC-MS/MS analysis.
Question: I am experiencing a very low signal for my this compound standard and samples when using HPLC-MS/MS. What should I investigate to improve the signal intensity?
Answer: A low signal in HPLC-MS/MS can be due to issues with the sample, the liquid chromatography separation, or the mass spectrometer settings. Here’s a systematic approach to troubleshooting:
-
Sample Preparation and Extraction:
-
Problem: Inefficient extraction of this compound from the sample matrix can lead to a low concentration of the analyte being injected. This compound may also be unstable under certain extraction conditions.
-
Solution:
-
Review and optimize your sample extraction protocol. Ensure the chosen solvent is appropriate for this compound and the sample matrix.
-
Investigate the stability of this compound in your extraction solvent and during storage. Consider performing extractions at a lower temperature or adding antioxidants if degradation is suspected.
-
Evaluate the need for a sample clean-up step (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components.
-
-
-
Matrix Effects:
-
Problem: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.
-
Solution:
-
Assess the presence of matrix effects by comparing the signal of a this compound standard in a pure solvent to a standard spiked into a blank sample extract.
-
To mitigate matrix effects, you can:
-
Dilute the sample extract.
-
Improve the chromatographic separation to separate this compound from interfering compounds.
-
Use a matrix-matched calibration curve for quantification.
-
Employ an isotopically labeled internal standard for this compound if available.
-
-
-
-
Chromatographic Conditions:
-
Problem: Poor peak shape (e.g., broad or tailing peaks) can result in a lower signal-to-noise ratio. The mobile phase composition may not be optimal for this compound retention and elution.
-
Solution:
-
Optimize the mobile phase composition (e.g., pH, organic solvent ratio) to achieve a sharp, symmetrical peak for this compound.
-
Ensure the analytical column is in good condition and appropriate for the analysis.
-
Check for any leaks or blockages in the HPLC system.
-
-
-
Mass Spectrometer Parameters:
-
Problem: The settings for the ion source and the MS/MS transitions may not be optimized for this compound.
-
Solution:
-
Optimize the ion source parameters, such as capillary voltage, gas flow rates, and temperature, by infusing a this compound standard directly into the mass spectrometer.
-
Confirm that you are using the correct and most sensitive precursor and product ion transitions (MRM transitions) for this compound. You may need to re-optimize these parameters.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for sample preparation when analyzing for this compound in a complex matrix like grain?
A1: A common and effective starting point for extracting this compound from grain samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A typical QuEChERS protocol involves an initial extraction with an organic solvent (like acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. It is crucial to optimize the specific QuEChERS salts and d-SPE sorbents for your specific grain matrix to achieve the best recovery and minimize matrix effects.
Q2: How can I reduce variability between replicate measurements in my this compound ELISA?
A2: High variability between replicates is often due to inconsistent pipetting, improper mixing, or temperature gradients across the plate. To improve precision:
-
Ensure all reagents and samples are at room temperature before use.
-
Use calibrated pipettes and fresh tips for each sample and reagent.
-
Mix all solutions thoroughly before adding them to the wells.
-
Be consistent with incubation times and temperatures for all wells. Using a plate sealer can help prevent evaporation and maintain a uniform temperature.
-
Ensure the plate washer is functioning correctly and that all wells are washed equally.
Q3: What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values I can expect for this compound analysis?
A3: The LOD and LOQ for this compound are highly dependent on the analytical method and the sample matrix.
-
For HPLC-MS/MS , which is a highly sensitive technique, LODs in the low µg/kg (ppb) range are often achievable in food and feed matrices. For example, in cereals, LODs can range from 0.5 to 5 µg/kg.
-
For ELISA , the sensitivity is generally lower than HPLC-MS/MS. Commercially available mycotoxin ELISA kits typically have detection limits in the range of 10 to 100 µg/kg.
It is essential to validate the LOD and LOQ for your specific method and matrix.
Data Presentation
The following table summarizes typical performance characteristics for this compound detection assays. These values are intended as a general guide and may vary depending on the specific protocol, instrumentation, and sample matrix.
| Parameter | HPLC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.5 - 10 µg/kg | 10 - 100 µg/kg |
| Limit of Quantitation (LOQ) | 1 - 25 µg/kg | 25 - 250 µg/kg |
| Linear Range | 1 - 500 µg/kg | 25 - 1000 µg/kg |
| Recovery | 70 - 120% | 80 - 110% |
| Precision (RSD) | < 15% | < 20% |
Experimental Protocols
Detailed Methodology for this compound Detection by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound in a cereal matrix. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (QuEChERS)
- Weigh 5 g of a homogenized and ground cereal sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 30 seconds.
- Add 10 mL of acetonitrile with 1% acetic acid.
- Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. HPLC Conditions
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
- Gradient Program:
- 0-1 min: 5% B
- 1-8 min: Linear gradient to 95% B
- 8-10 min: Hold at 95% B
- 10.1-12 min: Return to 5% B and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
3. MS/MS Conditions
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- MRM Transitions for this compound:
- Precursor Ion (m/z): [M+H]⁺ (e.g., 293.1)
- Product Ions (quantifier and qualifier): To be determined by direct infusion of a this compound standard.
Detailed Methodology for this compound Detection by Competitive ELISA
This protocol outlines the general steps for a competitive ELISA to detect this compound. Specific details may vary based on the kit manufacturer's instructions.
1. Reagent Preparation
- Prepare wash buffer, assay buffer, and standard solutions of this compound according to the kit instructions.
- Dilute the this compound-HRP conjugate and the anti-Monocerin antibody to their working concentrations in assay buffer.
2. Assay Procedure
- Add 50 µL of the standard solutions or prepared sample extracts to the appropriate wells of the anti-Monocerin antibody-coated microplate.
- Add 50 µL of the diluted this compound-HRP conjugate to each well.
- Mix gently and incubate for 1 hour at 37°C.
- Wash the plate 5 times with wash buffer.
- Add 100 µL of TMB substrate solution to each well.
- Incubate for 15 minutes at room temperature in the dark.
- Add 50 µL of stop solution to each well.
- Read the absorbance at 450 nm within 10 minutes.
3. Data Analysis
- Calculate the percentage of binding for each standard and sample using the formula: % Binding = (Absorbance of standard or sample / Absorbance of zero standard) x 100.
- Construct a standard curve by plotting the % Binding versus the logarithm of the this compound concentration.
- Determine the concentration of this compound in the samples by interpolating their % Binding values on the standard curve.
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound detection and troubleshooting.
Caption: General workflow for this compound detection in a sample.
Technical Support Center: High-Throughput Screening of Monocerin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for high-throughput screening (HTS) of Monocerin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to facilitate successful screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for high-throughput screening?
A1: this compound is a fungal metabolite with a range of biological activities, including antifungal, plant pathogenic, and insecticidal properties.[1][2][3][4] Recent studies suggest that this compound may act as a histone acetyltransferase (HAT) inhibitor, potentially targeting the p300/CBP family of enzymes.[5][6][7] HATs are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. This makes this compound and its analogs interesting candidates for drug discovery and ideal for investigation using high-throughput screening to identify potent and selective modulators of HAT activity.
Q2: Which HTS assay formats are most suitable for screening for this compound or its analogs?
A2: Several HTS formats can be adapted for screening for this compound. The most relevant include:
-
Fluorescence Polarization (FP) Assays: This is a robust method for monitoring the inhibition of protein-protein or protein-peptide interactions, such as the binding of a histone substrate to a HAT enzyme. It is well-suited for identifying small molecule inhibitors.[8]
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This format is ideal for detecting and quantifying small molecules like this compound by having it compete with a labeled version for binding to a specific antibody.[9][10][11]
-
Cell-Based Viability/Proliferation Assays: Given this compound's effects on cell cycle and proliferation, assays like MTT, MTS, or resazurin-based methods can be used in a high-throughput manner to screen for its effects on different cell lines.[12][13][14][15][16]
Q3: What are the known biological activities of this compound that are relevant for assay development?
A3: this compound has been shown to affect several cellular processes:
-
Cell Proliferation and Viability: It can influence cell proliferation and viability, with effects varying depending on the cell type and concentration.[14][15][16]
-
Cell Cycle: Studies have indicated that this compound can cause delays in the S and G2/M phases of the cell cycle.[12]
-
Apoptosis: There is evidence to suggest that this compound can induce apoptosis.[15]
Q4: What are the physical and chemical properties of this compound I should be aware of for HTS?
A4: Key properties of this compound include:
-
Solubility: Soluble in dichloromethane, DMSO, ethanol, and methanol.[3] Its solubility in aqueous buffers used for HTS may require optimization, and the use of a small percentage of DMSO is common.[13][18]
-
Autofluorescence: As a fungal metabolite, there is a potential for autofluorescence, which should be considered when developing fluorescence-based assays.[19][20]
Troubleshooting Guides
Fluorescence Polarization (FP) Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low FP Signal Window (Low dynamic range) | 1. The molecular weight difference between the fluorescently labeled tracer and the protein is too small.2. The fluorophore has a long linker, allowing for too much rotational freedom.3. Impure protein or tracer. | 1. Ensure a significant size difference between the tracer (e.g., fluorescently labeled histone peptide) and the HAT enzyme.2. Use a tracer with a shorter linker.3. Use highly purified protein and tracer.[21] |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Air bubbles in the wells.3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure proper technique.2. Be careful during pipetting to avoid introducing bubbles.3. Allow all reagents and plates to equilibrate to room temperature before reading. |
| Drifting FP Signal Over Time | 1. Protein denaturation or aggregation.2. Photobleaching of the fluorophore. | 1. Optimize buffer conditions (pH, salt concentration) to ensure protein stability. Add a non-ionic detergent like Tween-20 (e.g., 0.01%) to prevent aggregation.2. Minimize exposure of the plate to light. Read the plate promptly after incubation. |
| Compound Interference (False Positives/Negatives) | 1. Test compound is fluorescent at the assay wavelengths.2. Test compound quenches the fluorescence of the tracer.3. Compound precipitates or aggregates in the assay buffer. | 1. Pre-screen compounds for autofluorescence by reading their signal in the absence of the tracer.2. Perform a counter-screen to identify quenchers.3. Check the solubility of the compounds in the assay buffer. Consider reducing the compound concentration or modifying the buffer. |
Competitive ELISA Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | 1. Insufficient blocking.2. Antibody concentration is too high.3. Inadequate washing. | 1. Increase blocking incubation time or try a different blocking agent.2. Titrate the antibody to determine the optimal concentration.3. Increase the number of wash steps and ensure complete removal of wash buffer.[22][23][24] |
| Weak or No Signal | 1. Reagents are expired or were stored improperly.2. Incorrect antibody pairing (if applicable).3. Insufficient incubation times. | 1. Check the expiration dates and storage conditions of all reagents.2. Ensure the capture and detection antibodies recognize different epitopes.3. Optimize incubation times for each step.[22][23][24][25] |
| Poor Standard Curve | 1. Inaccurate standard dilutions.2. Pipetting errors.3. Improper plate coating. | 1. Carefully prepare fresh standard dilutions for each assay.2. Use calibrated pipettes and proper technique.3. Ensure consistent coating of the plate with the antigen or antibody. |
| High Coefficient of Variation (CV) Between Replicates | 1. Inconsistent pipetting.2. Edge effects due to evaporation.3. Plate not mixed properly. | 1. Ensure consistent and accurate pipetting across the plate.2. Use a plate sealer during incubations and consider not using the outer wells.3. Gently tap the plate after adding reagents to ensure proper mixing.[22][25] |
Cell-Based Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | 1. Uneven cell seeding.2. Edge effects (evaporation, temperature gradients).3. Contamination (e.g., mycoplasma). | 1. Ensure a homogenous cell suspension before and during seeding.2. Use a humidified incubator, fill outer wells with sterile media, and use plate lids.3. Regularly test cell lines for mycoplasma contamination. |
| Compound Cytotoxicity Obscuring Specific Effects | 1. Compound concentration is too high.2. Compound is a general metabolic inhibitor. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Counter-screen with a different cell viability assay that measures a different cellular parameter (e.g., membrane integrity). |
| Assay Signal is Too Low | 1. Insufficient cell number.2. Incubation time with the detection reagent is too short.3. Reagent degradation. | 1. Optimize the initial cell seeding density.2. Increase the incubation time with the detection reagent (e.g., MTT, resazurin).3. Ensure proper storage and handling of assay reagents. |
| Compound Interference | 1. Compound has intrinsic color that interferes with absorbance readings.2. Compound is fluorescent and interferes with fluorescence-based readouts.3. Compound reduces the tetrazolium dye non-enzymatically. | 1. Include compound-only controls (no cells) to measure background absorbance.2. Include compound-only controls for fluorescence-based assays.3. Perform a cell-free assay to check for direct reduction of the dye by the compound. |
Quantitative Data
Table 1: Effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) Viability
| This compound Concentration (mM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.02 | ~100 |
| 0.15 | ~100 |
| 0.625 | 88.89 |
| 1.25 | 83.73 |
| Data adapted from a study on the effect of this compound on HUVECs after 24 hours of exposure. The decreases in cell viability at 0.625 and 1.25 mM were not statistically significant in the cited study.[13] |
Table 2: Proliferation Index of HUVECs Exposed to this compound
| Treatment | 24 hours | 48 hours | 72 hours |
| Control | 24.3 ± 3.1 | 28.3 ± 1.2 | 24.8 ± 0.7 |
| This compound (0.02 mM) | 30.4 ± 2.7 | 31.1 ± 0.7 | 30.3 ± 0.6 |
| This compound (0.15 mM) | 33.5 ± 1.6 | 33.4 ± 0.9 | 31.1 ± 0.6 |
| Data represents the mean ± SE from two independent experiments. This compound induced a statistically significant increase in the proliferation index.[13][16] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for this compound as a HAT Inhibitor
Objective: To identify inhibitors of p300/CBP histone acetyltransferase activity.
Materials:
-
Recombinant human p300/CBP (catalytic domain)
-
Fluorescein-labeled histone H3 peptide substrate
-
Acetyl-CoA
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound and other test compounds dissolved in DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound and test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations (typically with a final DMSO concentration of ≤1%).
-
In each well of the 384-well plate, add 5 µL of the diluted compound. For controls, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 5 µL of p300/CBP enzyme solution to each well.
-
Add 5 µL of the fluorescein-labeled histone H3 peptide substrate to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Initiate the reaction by adding 5 µL of Acetyl-CoA to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation, 528 nm emission).
Protocol 2: Competitive ELISA for this compound Detection
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound-specific antibody (capture antibody)
-
This compound-HRP conjugate (or other enzyme conjugate)
-
High-binding 96-well ELISA plates
-
Coating Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: 1% BSA in PBS
-
TMB substrate
-
Stop Solution: 2 M H₂SO₄
-
This compound standards
-
Microplate reader
Procedure:
-
Dilute the this compound-specific antibody in Coating Buffer and add 100 µL to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound standards and the unknown samples.
-
Add 50 µL of the standards or samples to the appropriate wells.
-
Immediately add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm on a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Protocol 3: Cell Viability HTS Assay (MTT)
Objective: To screen for the effect of this compound on cell viability.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound and other test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) overnight.
-
Prepare serial dilutions of this compound and test compounds in cell culture medium (final DMSO concentration should be non-toxic, typically <0.5%).
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle controls (medium with DMSO) and no-cell controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 100 µL of Solubilization Solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm on a microplate reader.
Visualizations
Caption: Proposed signaling pathway of this compound as a p300/CBP HAT inhibitor.
Caption: A typical high-throughput screening workflow for this compound and its analogs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 30270-60-1 | FBA27060 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Metabolites of Helminthosporium monoceras: structures of this compound and related benzopyrans - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Inhibitors of the Human p300/CBP Acetyltransferase Are Selectively Active against the Arabidopsis HAC Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C16H20O6 | CID 92267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Autofluorescence spectroscopy as a proxy for chronic white matter pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. biocompare.com [biocompare.com]
- 25. iacld.com [iacld.com]
preventing degradation of Monocerin during experimental procedures
Welcome to the technical support center for Monocerin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years. Keep the vial tightly sealed to prevent moisture absorption.
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions. A detailed protocol for preparing a stock solution and working solutions is provided in the "Experimental Protocols" section below.
Q3: How stable is this compound in a DMSO stock solution?
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions, including buffers and cell culture media, has not been extensively studied. However, as an isocoumarin derivative with ester and ether linkages, it may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is strongly recommended to prepare fresh dilutions in aqueous solutions for each experiment and use them immediately. Avoid storing this compound in aqueous solutions for extended periods.
Q5: Are there any known incompatibilities of this compound with common lab reagents?
A5: Specific incompatibility data for this compound is scarce. However, due to its phenolic hydroxyl group, it may interact with strong oxidizing agents. As a general precaution, avoid mixing this compound stock solutions with highly reactive chemicals unless it is part of the experimental design.
Q6: What are the primary safety precautions for handling this compound?
A6: this compound is a mycotoxin, a type of fungal secondary metabolite, and should be handled with appropriate safety precautions. Always handle solid this compound and concentrated stock solutions in a chemical fume hood or a certified biological safety cabinet to avoid inhalation of dust or aerosols.[2] Wear personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2] For detailed safety procedures, refer to the "Safety and Disposal" section.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Degradation of this compound in stock solution. | Prepare fresh stock solutions from solid this compound. Ensure the DMSO used is anhydrous. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Degradation of this compound in working solutions. | Prepare working dilutions in aqueous buffers or cell culture media immediately before use. Do not store this compound in aqueous solutions. | |
| Interaction with media components. | Some components in cell culture media can interact with and degrade sensitive compounds.[3] If degradation is suspected, consider preparing a more concentrated stock and diluting it into the media just before adding it to the cells to minimize incubation time in the media alone. | |
| Variable results between experimental replicates. | Inconsistent solution preparation. | Ensure accurate and consistent pipetting when preparing serial dilutions. Vortex solutions thoroughly after each dilution step. |
| Exposure to light. | Isocoumarin compounds can be sensitive to light. Protect stock and working solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| Appearance of unknown peaks in analytical chromatography (HPLC/LC-MS). | Degradation of this compound. | This may indicate the presence of degradation products. Review storage and handling procedures. If possible, analyze a freshly prepared standard to confirm the retention time of intact this compound. |
| Contamination. | Ensure the purity of solvents and proper cleaning of analytical equipment. Run a blank solvent injection to check for system contamination. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Additional Notes |
| Solid | N/A | -20°C | ≥ 4 years | Keep vial tightly sealed. |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Up to 1 month (recommended) | Store in small, single-use aliquots. Protect from light. |
| Working Dilutions | Aqueous Buffers / Cell Culture Media | Room Temperature or 37°C | Immediate use | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol is adapted from a study on the effects of this compound on endothelial cells.[1]
-
Preparation of High-Concentration Stock Solution (e.g., 415 mM in DMSO):
-
Handle solid this compound in a chemical fume hood.
-
Calculate the required mass of this compound and volume of anhydrous DMSO.
-
Add the DMSO to the vial containing the solid this compound.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm chemical-resistant (e.g., PTFE or regenerated cellulose) syringe filter.[1]
-
Aliquot the sterile stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.[1]
-
-
Preparation of Intermediate and Final Working Solutions:
-
Immediately before an experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 10 mM) in a sterile buffer such as phosphate-buffered saline (PBS, pH 7.2).[1]
-
From the intermediate dilution, prepare the final working concentrations by diluting into the appropriate serum-free cell culture medium.[1]
-
Ensure the final concentration of DMSO in the cell culture is low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Protocol 2: General Method for HPLC-UV Analysis of this compound
This is a general method based on protocols for other isocoumarins and can be optimized for specific equipment and experimental needs.[4]
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A common mobile phase for isocoumarins consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[4]
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 20-30%) and increase to a higher concentration (e.g., 90-100%) over 20-30 minutes.
-
-
Detection:
-
Set the UV detector to a wavelength where this compound has strong absorbance. This should be determined by measuring the UV spectrum of a standard solution. For many isocoumarins, detection is performed in the range of 254-330 nm.
-
-
Sample Preparation:
-
Dilute samples (e.g., from cell culture extracts or stability studies) in the initial mobile phase composition.
-
Filter samples through a 0.22 µm syringe filter before injection to protect the column.
-
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject experimental samples to quantify this compound by comparing peak areas to a calibration curve generated from standards of known concentrations.
-
Mandatory Visualizations
Caption: Experimental workflow for handling and preparing this compound solutions.
Caption: Plausible signaling pathways mediating this compound's effects on cell proliferation and apoptosis.
Safety and Disposal
Handling:
-
As a fungal mycotoxin, this compound should be treated as a potentially hazardous compound.
-
Always use a chemical fume hood or biological safety cabinet when handling the solid form or preparing stock solutions.[2]
-
Wear appropriate PPE, including a lab coat, safety glasses, and disposable, chemical-resistant gloves.[2]
-
Avoid generating dust or aerosols. If weighing the solid, do so carefully within a contained space.
Spills:
-
In case of a spill, decontaminate the area with a suitable inactivating agent. A 1% sodium hypochlorite solution (freshly diluted bleach) is effective against many mycotoxins.[5]
-
After applying the bleach solution and allowing a contact time of at least 10 minutes, wipe the area clean. Follow with a rinse of 70% ethanol.
Disposal:
-
All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be treated as hazardous waste.
-
Liquid waste containing this compound should be inactivated before disposal. Treat the liquid waste with sodium hypochlorite (to a final concentration of 1%) for at least 30 minutes before disposing of it according to your institution's hazardous waste guidelines.
-
Solid waste should be collected in a designated hazardous waste container for incineration.
References
Technical Support Center: Optimizing Experimental Conditions for Monocerin Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with monocerin. The focus is on ensuring the stability and effective use of this compound in experimental settings by controlling key parameters, particularly pH.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue: Low or No Observed Biological Effect of this compound
If you are not observing the expected biological effects of this compound in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of Assay Buffer/Medium | The pH of the experimental environment can influence the stability and cellular uptake of this compound. While specific data on this compound's optimal pH for activity is not extensively documented, most in vitro studies on endothelial cells are conducted at physiological pH. For instance, studies on Human Umbilical Vein Endothelial Cells (HUVECs) utilize buffers and media at a pH of 7.2.[1][2] Verify the pH of your buffers and cell culture medium. |
| Improper Dissolution or Storage | This compound should be dissolved in a suitable solvent like DMSO to create a stock solution.[1] This stock solution should be stored frozen at -20°C in small aliquots to prevent repeated freeze-thaw cycles.[1] Immediately before use, the stock solution should be diluted in the appropriate buffer or medium.[1] |
| Degradation of this compound | The stability of this compound in aqueous solutions at various pH values over time may be limited. Prepare fresh working solutions for each experiment from a frozen stock. |
| Incorrect Concentration Range | The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. In studies with HUVECs, concentrations ranging from 0.02 mM to 1.25 mM have been used to evaluate cell viability and proliferation.[1][2][3] |
Issue: Inconsistent or Variable Experimental Results
Variability in results between experiments is a common challenge. The following steps can help improve reproducibility.
| Potential Cause | Troubleshooting Steps |
| pH Shift in Culture Medium | The pH of cell culture medium can change over time due to cellular metabolism. Ensure consistent timing of media changes and experimental measurements. Monitor the pH of the medium throughout the experiment, especially for longer incubation periods. |
| Precipitation of this compound | High concentrations of this compound or its addition to buffers with incompatible pH or salt concentrations may lead to precipitation. Visually inspect your working solutions and final assay wells for any signs of precipitation. Consider using a lower final concentration of the organic solvent (e.g., DMSO) in your assay.[1] |
| Cell Culture Conditions | Ensure that cell passage number, confluency, and overall health are consistent across experiments, as these factors can influence the cellular response to this compound. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound.
Q1: What is the optimal pH for this compound activity?
There is currently no published data defining an "optimal pH" for the direct activity of this compound, as it is a secondary metabolite and not an enzyme. However, successful in vitro studies on its effects on endothelial cells have been conducted using physiological pH, specifically pH 7.2 for buffers and cell culture media.[1][2]
Q2: How should I prepare and store this compound solutions?
This compound can be dissolved in DMSO to prepare a concentrated stock solution (e.g., 415 mM).[1] This stock solution should be sterilized by filtration and stored in small aliquots at -20°C.[1] For experiments, the stock solution is typically diluted to an intermediate concentration in a buffer like PBS (pH 7.2) before further dilution into the final assay medium.[1]
Q3: How does pH affect the stability of this compound?
While specific studies on the pH-dependent stability of this compound are not available in the provided search results, many organic compounds are susceptible to degradation at non-neutral pH. It is generally recommended to prepare fresh dilutions of this compound for each experiment and to use buffers at or near neutral pH unless the experimental design requires otherwise.
Q4: What is the mechanism of action of this compound?
The precise mechanism of action of this compound is still under investigation. However, studies have shown that it can promote the proliferation of endothelial cells (HUVECs) without inducing cell senescence.[1][2][3] It has also been observed to have antimalarial activity against Plasmodium falciparum.[4]
Experimental Protocols and Data
General Protocol for Assessing this compound's Effect on Cell Viability
This protocol is a generalized procedure based on methodologies used in published studies.[1][3]
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a desired density and allow them to adhere overnight in complete culture medium.
-
Preparation of this compound Dilutions:
-
Thaw a frozen aliquot of this compound stock solution (e.g., in DMSO).
-
Prepare a series of working concentrations by diluting the stock solution in serum-free culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (e.g., < 0.3%).[1]
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).[1][2][3]
-
Viability Assay:
-
Perform a cell viability assay, such as one using resazurin or MTT, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the results as a dose-response curve.
-
Summary of Experimental Conditions for this compound Studies
| Parameter | Condition | Reference |
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2][3] |
| Buffer for Fixation | 0.1 M cacodylate buffer | [1][2] |
| pH of Fixation Buffer | 7.2 | [1][2] |
| Dilution Buffer | Phosphate-buffered saline (PBS) | [1] |
| pH of Dilution Buffer | 7.2 | [1] |
| Solvent for Stock Solution | DMSO | [1] |
| Storage Temperature | -20°C | [1] |
Visualizations
Caption: Experimental workflow for assessing this compound's effects on endothelial cells.
Caption: Hypothesized signaling pathway for this compound-induced cell proliferation.
References
- 1. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-Hydroxythis compound from the plant endophytic fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Contamination in Monocerin-Producing Fungal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving contamination issues in fungal cultures used for Monocerin production.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my fungal culture plates?
A1: Early detection of contamination is crucial to prevent widespread issues.[1] Common indicators include:
-
Unusual Growth: The appearance of colonies that differ in color, texture, or growth rate from your target this compound-producing fungus.
-
Media Color Change: Unexpected shifts in the pH of the culture medium can cause color changes, often indicating bacterial contamination.[1][2]
-
Turbidity: Cloudiness in liquid cultures is a strong indicator of bacterial growth.[1][2]
-
Microscopic Debris: The presence of small, motile particles or filamentous structures that are not characteristic of your fungal culture when viewed under a microscope.[1][3]
-
Abnormal Growth Rates: A sudden increase or decrease in the growth rate of your culture can be a sign of contamination.[1]
Q2: I've identified contamination. What are the likely culprits?
A2: Contamination in fungal cultures typically falls into three categories:
-
Bacterial Contamination: Often appears as slimy or wet-looking colonies and may cause a rapid yellowing of the culture medium due to pH changes.[2][4] Under a microscope, bacteria can be seen as small, moving particles.[3][5] Common bacterial contaminants include species of Bacillus, Staphylococcus, and Escherichia coli.[2]
-
Fungal (Mold) Contamination: This type of contamination is common due to the ubiquitous nature of fungal spores in the environment.[2] Contaminating molds, such as Penicillium, Aspergillus, and Rhizopus, often appear as fuzzy or filamentous growths that can be white, green, black, or other colors.[2][6][7] They can spread rapidly across the culture.[1]
-
Yeast Contamination: Yeasts are single-celled fungi that can also contaminate your cultures.[2] They typically form opaque, creamy colonies and can cause the culture medium to become turbid.[4] Under the microscope, they appear as small, oval-shaped, budding cells.[4]
Q3: What are the primary sources of contamination in a laboratory setting?
A3: Understanding the source of contamination is key to preventing future occurrences.[1] Potential sources include:
-
Airborne Particles: Fungal spores and bacteria are prevalent in the air and can settle on your cultures if proper aseptic technique is not followed.[8]
-
Contaminated Reagents and Media: Media, water, serum, or other supplements can be a source of contamination if not properly sterilized.[1]
-
Improper Aseptic Technique: This is a major cause of contamination. Actions like talking over open cultures, not properly sterilizing tools, or creating air drafts can introduce contaminants.[1][9][10]
-
Laboratory Environment and Equipment: Unsanitized work surfaces, incubators, water baths, and pipettes can harbor microorganisms.[1][11]
-
Personnel: Contaminants can be introduced from the researcher's hands, clothing, or breath.[5]
Troubleshooting Guides
Guide 1: Initial Response to Suspected Contamination
If you suspect contamination, follow these immediate steps to contain the issue:
-
Isolate the Culture: Immediately separate the suspected contaminated culture(s) from other clean cultures to prevent cross-contamination.
-
Visual Inspection: Carefully observe the contaminated culture. Note the characteristics of the contaminant (color, shape, texture).
-
Microscopic Examination: Prepare a slide from the contaminated area and examine it under a microscope to help identify the type of contaminant (bacteria, mold, yeast).[3]
-
Decision to Discard or Treat: For heavy or widespread contamination, the safest and most efficient approach is to discard the culture.[4] If the culture is irreplaceable, you may attempt a decontamination protocol, but this carries the risk of further spread.
Guide 2: Decontamination Protocols
Important Note: Attempting to salvage a contaminated culture is not always successful and should be undertaken with caution. The best practice is often to discard the contaminated material and start a fresh culture.[12]
For Bacterial Contamination:
-
Antibiotic Treatment: While not always a complete solution, antibiotics can be used to inhibit bacterial growth.[13] However, this can affect the fungal strain and may not eliminate all bacteria.[13]
-
Cabin-Sequestering (CS) Method: This physical separation method can be effective for removing bacteria from a fungal culture on solid media.[13][14][15]
For Fungal (Mold and Yeast) Contamination:
-
Antifungal Agents: Antifungal agents like Amphotericin B or Nystatin can be used to treat fungal contamination.[12] It is important to use the lowest effective concentration as these agents can also be toxic to the primary fungal culture.[12]
-
Hyphal Tipping: For filamentous fungi, this technique involves carefully excising a small piece of mycelium from the leading edge of the desired fungal colony, away from the visible contamination, and transferring it to a fresh plate.[16]
Data Presentation
Table 1: Sterilization Parameters for Fungal Culture Media and Equipment
| Item to be Sterilized | Method | Temperature | Pressure | Duration |
| Culture Media, Liquids | Autoclave (Moist Heat) | 121°C | 15 psi | 15-20 minutes |
| Glassware (Petri dishes, flasks) | Autoclave (Moist Heat) | 121°C | 15 psi | 30 minutes |
| Glassware (Petri dishes, pipettes) | Hot Air Oven (Dry Heat) | 160°C | N/A | 3 hours |
| Metal Instruments (forceps, scalpels) | Hot Air Oven (Dry Heat) | 160°C | N/A | 3 hours |
| Inoculation Loops/Needles | Flaming | Red-hot | N/A | Until red-hot |
Source: Adapted from various sources providing general laboratory sterilization protocols.[9][17][18][19]
Table 2: Common Antifungal Agents for Culture Decontamination
| Antifungal Agent | Working Concentration | Stability at 37°C | Storage |
| Amphotericin B | 0.25 - 2.5 µg/mL | 3 days | -20°C |
| Nystatin | 100 - 250 U/mL | 3 days | -20°C |
Source: Information on antifungal agents for cell culture decontamination.[12]
Experimental Protocols
Protocol 1: Aseptic Technique for Fungal Culture Inoculation
This protocol outlines the fundamental steps for maintaining sterility during the transfer of fungal cultures.
Materials:
-
Laminar flow hood or still air box
-
70% Isopropyl alcohol or other disinfectant
-
Bunsen burner or alcohol lamp
-
Sterile inoculation loop or needle
-
Source culture and fresh sterile media plates/tubes
-
Personal protective equipment (lab coat, gloves)
Procedure:
-
Prepare the Workspace: Thoroughly wipe down the work surface inside the laminar flow hood or still air box with 70% alcohol.[11]
-
Personal Hygiene: Wash hands and wear a clean lab coat and gloves.[11]
-
Arrange Materials: Place all necessary materials within the sterile workspace to minimize reaching outside the sterile field.
-
Sterilize Tools: Flame the inoculation loop or needle until it is red-hot and then allow it to cool in the sterile air.[8][17]
-
Transfer Culture:
-
Open the source culture vessel near the flame.
-
Briefly flame the mouth of the tube or bottle.[9]
-
Use the sterile, cooled loop to pick up a small amount of the fungal mycelium or spores.
-
Re-flame the mouth of the source vessel and close it.
-
Open the fresh media plate or tube near the flame.
-
Inoculate the fresh medium with the fungal material.
-
Flame the mouth of the new vessel and close it.
-
-
Final Sterilization: Flame the inoculation loop again before setting it down.
-
Incubation: Place the newly inoculated culture in a sterile incubator at the appropriate temperature for the this compound-producing fungus.
Protocol 2: The Cabin-Sequestering (CS) Method for Bacterial Removal
This method is designed to physically separate fungal hyphae from bacterial contaminants on a solid medium.[13][14][15]
Materials:
-
Contaminated fungal culture plate
-
Sterile scalpel or cork borer (3-5 mm diameter)
-
Sterile coverslips
-
Sterile inoculation needle
-
Fresh sterile culture plates
Procedure:
-
Create the "Cabin": On a fresh plate of solid medium, use a sterile scalpel or cork borer to excavate a small, square or round hole (the "cabin") approximately 3-5 mm in size.[14][15]
-
Inoculate the Cabin: With a sterile inoculation needle, carefully pick a small piece of the fungal hyphae from the contaminated plate, trying to avoid as much of the bacterial contamination as possible, and place it inside the cabin.[13]
-
Cover the Cabin: Aseptically place a sterile coverslip over the cabin, pressing it gently to ensure it makes good contact with the agar surface without trapping air bubbles.[13]
-
Incubate: Incubate the plate under conditions suitable for your fungus.
-
Isolate Pure Hyphae: Over several days, the fungal hyphae will grow out from under the edges of the coverslip, while the less motile bacteria will be trapped within the cabin.[13][15]
-
Re-culture: Once the hyphae have grown a sufficient distance from the coverslip, use a sterile needle to pick a sample of the new, clean growth and transfer it to a fresh culture plate.
-
Verify Purity: Incubate the new plate and observe for any signs of bacterial contamination. Repeat the process if necessary.[13]
Mandatory Visualizations
Caption: Aseptic Technique Workflow for Fungal Culture Transfer.
Caption: Decision Tree for Troubleshooting Fungal Culture Contamination.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. rapidmicrobio.com [rapidmicrobio.com]
- 7. Laboratory Fungal Contaminants | alokpdf.com [alokpdf.com]
- 8. news-medical.net [news-medical.net]
- 9. fishersci.com [fishersci.com]
- 10. JAIC , Volume 39, Number 1, Article 8 (pp. to ) [cool.culturalheritage.org]
- 11. mycologysimplified.com [mycologysimplified.com]
- 12. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 13. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A handy method to remove bacterial contamination from fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tips for the purification of fungi and oomycetes | National Plant Diagnostic Network [npdn.org]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
Validation & Comparative
The Anticancer Potential of Monocerin: A Review of Preclinical Evidence and Future Directions
For researchers, scientists, and drug development professionals, the validation of a potential anticancer agent requires rigorous evaluation in preclinical animal models. This guide addresses the current landscape of research surrounding the fungal metabolite Monocerin and its putative anticancer effects. A thorough review of published literature reveals a conspicuous absence of in vivo data, preventing a direct comparison with established or alternative cancer therapies.
While some initial in vitro studies have explored the bioactivity of this compound, the findings have been contradictory and, importantly, have not been translated into animal models of cancer. One study reported cytotoxic effects of this compound against the L5178Y murine lymphoma cell line, with a half-maximal inhibitory concentration (IC50) of 8.4 μM[1]. However, another investigation found that this compound and its derivative, 11-hydroxythis compound, were not cytotoxic against a panel of tumor cell lines[2].
Conversely, recent research has indicated that this compound can increase the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro[1][3][4]. This proliferative effect on endothelial cells, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients), raises questions about its suitability as an anticancer agent and underscores the necessity of in vivo evaluation.
Given the lack of in vivo studies on this compound's anticancer effects, this guide will, therefore, focus on outlining the standard methodologies and experimental frameworks that would be essential to validate any such claims.
Standard Experimental Protocols for In Vivo Anticancer Drug Validation
The following sections detail the typical experimental designs used to assess the efficacy of a novel compound like this compound in animal models.
Animal Models
The choice of animal model is critical for obtaining relevant and translatable data. Common models for anticancer drug testing include:
-
Syngeneic Models: These models utilize immunocompetent mice implanted with murine tumor cell lines. They are invaluable for studying the interplay between the immune system and the therapeutic agent in combating cancer[5].
-
Xenograft Models: In these models, human tumor cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice)[5][6][7]. Xenografts are widely used to assess the direct antitumor activity of a compound against human cancers.
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor tissue directly from a human patient into an immunodeficient mouse. PDX models are considered to more accurately reflect the heterogeneity and biology of human tumors[6].
Drug Administration and Dosing
-
Route of Administration: The method of drug delivery (e.g., oral, intravenous, intraperitoneal) should be chosen based on the physicochemical properties of the compound and the intended clinical application[5].
-
Dose-Response Studies: To determine the optimal therapeutic dose, a range of concentrations of the investigational drug is typically administered to tumor-bearing animals. These studies help to identify a dose that is effective at inhibiting tumor growth without causing unacceptable toxicity[8].
-
Treatment Schedule: The frequency and duration of treatment are critical parameters that can significantly impact the therapeutic outcome.
Efficacy Endpoints
Quantitative assessment of a drug's anticancer activity relies on a set of well-defined endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint in many preclinical studies is the extent to which the drug inhibits the growth of the tumor over time. This is typically measured by caliper measurements of the tumor volume.
-
Tumor Regression: In some cases, an effective therapy may not only halt tumor growth but also cause a reduction in tumor size.
-
Survival Analysis: The overall survival of the treated animals compared to a control group is a key indicator of therapeutic benefit.
-
Metastasis Assessment: For cancers with a high metastatic potential, the ability of a drug to prevent or reduce the spread of cancer to distant organs is a crucial measure of efficacy.
Data Presentation: A Hypothetical Framework
In the absence of actual data for this compound, the following tables illustrate how quantitative results from in vivo anticancer studies are typically presented.
Table 1: Hypothetical Tumor Growth Inhibition of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 10 | 1050 ± 200 | 30 |
| This compound | 25 | 600 ± 150 | 60 |
| This compound | 50 | 300 ± 100 | 80 |
| Positive Control | - | 250 ± 90 | 83 |
Data are presented as mean ± standard deviation. TGI is calculated relative to the vehicle control group.
Table 2: Hypothetical Survival Analysis of this compound in a Syngeneic Model
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | - | 25 | 0 |
| This compound | 25 | 35 | 40 |
| This compound | 50 | 45 | 80 |
| Positive Control | - | 48 | 92 |
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a standard workflow for the preclinical in vivo validation of a potential anticancer compound like this compound.
Caption: A generalized workflow for the in vivo validation of an anticancer compound.
Signaling Pathways: An Unexplored Territory
The molecular mechanisms by which this compound might exert any anticancer effects remain unknown. Elucidating the signaling pathways involved is a critical step in drug development. Should in vivo studies demonstrate efficacy, future research would need to focus on identifying the molecular targets of this compound and its impact on key cancer-related pathways such as those involved in cell cycle regulation, apoptosis, and signal transduction.
Conclusion
The current body of scientific literature does not support the validation of this compound as an anticancer agent in animal models. The limited and conflicting in vitro data, coupled with a complete lack of in vivo studies, precludes any meaningful comparison with other therapeutic alternatives. The information presented here serves as a guide for the necessary preclinical research that would be required to rigorously evaluate the potential of this compound in oncology. Future studies should focus on comprehensive in vivo experiments to determine if this compound has any therapeutic efficacy and to elucidate its mechanism of action. Without such data, the potential of this compound in cancer therapy remains purely speculative.
References
- 1. mdpi.com [mdpi.com]
- 2. 11-Hydroxythis compound from the plant endophytic fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenografts in pharmacologically immunosuppressed mice as a model to test the chemotherapeutic sensitivity of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monocerin and Other Mycotoxins: A Guide for Researchers
This guide provides a comparative analysis of the mycotoxin Monocerin with other prominent mycotoxins, including Aflatoxin B1, Ochratoxin A, Zearalenone, Fumonisin B1, T-2 toxin, and Deoxynivalenol. The focus is on their effects on endothelial cells, particularly Human Umbilical Vein Endothelial Cells (HUVECs), to offer a relevant perspective for researchers in drug development and life sciences.
Executive Summary
This compound, a secondary metabolite produced by several fungal species, exhibits a unique biological profile compared to many other mycotoxins. While most mycotoxins are known for their cytotoxic effects, recent studies on endothelial cells suggest that this compound has low cytotoxicity and can even promote cell proliferation. This contrasts sharply with mycotoxins like Aflatoxin B1, T-2 toxin, and Deoxynivalenol, which demonstrate significant cytotoxicity to endothelial cells. The mechanisms of action also appear to differ, with many mycotoxins inducing apoptosis and cell cycle arrest through various stress-activated signaling pathways. The precise signaling cascade initiated by this compound to foster proliferation in endothelial cells is still under investigation, but it appears to modulate the cell cycle without inducing senescence or significant apoptosis at effective concentrations.
Comparative Cytotoxicity on Endothelial Cells
The following table summarizes the available quantitative data on the cytotoxicity of this compound and other mycotoxins on endothelial cells, with a focus on HUVECs. It is important to note that direct comparative studies are limited, and experimental conditions can vary between studies.
| Mycotoxin | Cell Line | Exposure Time | IC50 / Cytotoxicity | Reference |
| This compound | HUVEC | 24 hours | > 1.25 mM (> 385 µg/mL) - >80% viability | [1][2][3] |
| Aflatoxin B1 (AFB1) | HUVEC | 24 hours | ~22% cell death at 32 nM (~10 µg/L) | [4] |
| T-2 toxin | HUVEC | Not Specified | 16.5 nmol/L (~7.7 µg/L) | [5][6] |
| Deoxynivalenol (DON) | HUVEC | Not Specified | 4,500 nmol/L (~1335 µg/L) | [5][6] |
| Zearalenone (ZEN) | Bovine Aortic Endothelial Cells | 24 hours | ~40% viability reduction at 30 µM | [7] |
| Ochratoxin A (OTA) | Hfl-1 (Human Fetal Lung Fibroblast) | 72 hours | 1.37 - 38.87 µg/mL | [8] |
| Fumonisin B1 (FB1) | Swine Umbilical Vein Endothelial Cells | 48 hours | Significant viability reduction at 20 µg/mL | [9] |
Note: The data for this compound indicates low cytotoxicity, as even at a high concentration of 1.25 mM, cell viability remained above 80%.[1][2][3] In contrast, T-2 toxin shows very high cytotoxicity at nanomolar concentrations.[5][6] Aflatoxin B1 also demonstrates notable toxicity at low concentrations.[4] Deoxynivalenol is less cytotoxic than T-2 toxin but still significantly more so than this compound.[5][6] Data for Zearalenone, Ochratoxin A, and Fumonisin B1 on other endothelial or related cell lines are included for a broader comparative context.
Mechanisms of Action and Signaling Pathways
The biological effects of mycotoxins are mediated by their interaction with various cellular signaling pathways. This compound appears to diverge from the typical cytotoxic pathways activated by other mycotoxins.
This compound: A Pro-Proliferative Effect
This compound has been observed to increase the proliferation of HUVECs without inducing cell senescence.[1][2][3] While the precise signaling pathway remains to be fully elucidated, studies in maize root meristems suggest that this compound can cause a delay in the S and G2/M phases of the cell cycle. This modulation of the cell cycle may contribute to its proliferative effects in endothelial cells.
Figure 1: Postulated effect of this compound on cell cycle progression.
Other Mycotoxins: Cytotoxicity and Stress Pathways
In contrast to this compound, many other mycotoxins induce cytotoxicity in endothelial cells through the activation of stress-related signaling pathways, leading to apoptosis and inhibition of proliferation.
Zearalenone (ZEN): In bovine aortic endothelial cells, Zearalenone induces apoptosis through a pathway involving the release of intracellular calcium, which in turn activates the ERK1/2 and p53 signaling cascades, ultimately leading to the activation of caspase-3.
Figure 2: Zearalenone-induced apoptotic pathway in endothelial cells.
Ochratoxin A (OTA): The cytotoxicity of Ochratoxin A in endothelial cells is associated with oxidative stress. The PI3K/Akt signaling pathway has been implicated in modulating the cellular response to OTA-induced damage.
Figure 3: Involvement of PI3K/Akt pathway in OTA-induced endothelial cell damage.
Experimental Protocols
This section provides a summary of the key experimental methodologies cited in this guide.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Summary: Cells are seeded in 96-well plates and treated with various concentrations of the mycotoxin for a specified duration. An MTT solution is then added to each well and incubated. Finally, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage of the untreated control.[3]
-
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Protocol Summary: Following treatment with the mycotoxin, the cell culture supernatant is collected. The LDH activity in the supernatant is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[4]
-
Cell Proliferation Assay
-
CFSE Labeling: The 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFSE) assay is used to quantify cell proliferation. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells.
-
Protocol Summary: Cells are labeled with CFSE and then treated with the test compound. At different time points, the cells are harvested, and the fluorescence intensity is analyzed by flow cytometry. The proliferation index is calculated based on the decrease in fluorescence intensity over time.[1]
-
Apoptosis Assay
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol Summary: Cells are treated with the mycotoxin, then harvested and stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[2]
-
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of mycotoxin effects on endothelial cells.
References
- 1. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of aflatoxin B1 on human brain microvascular endothelial cells of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Fumonisin B1 Inhibits Cell Proliferation and Decreases Barrier Function of Swine Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Monocerin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical techniques for the quantification of Monocerin, a mycotoxin produced by several fungal species. The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and safety assessment of food and feed products. This document outlines the experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), and a prospective Gas Chromatography-Mass Spectrometry (GC-MS) method. It presents a comparative performance data summary and discusses the advantages and limitations of each technique.
Comparative Performance of Analytical Methods
| Performance Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (Prospective) |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 µg/kg | 0.1 - 5 µg/kg | 1 - 20 µg/kg |
| Limit of Quantification (LOQ) | 30 - 150 µg/kg | 0.3 - 15 µg/kg | 3 - 60 µg/kg |
| Accuracy (Recovery) | 80 - 110% | 90 - 115% | 85 - 110% |
| Precision (RSD) | < 15% | < 10% | < 15% |
| Selectivity | Moderate | High | High |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of compounds that possess a UV chromophore.[1] this compound's aromatic structure allows for its detection using this method.
Sample Preparation:
-
Extraction: A known weight of the homogenized sample (e.g., 5 g of ground maize) is extracted with a suitable solvent mixture, such as acetonitrile/water (80:20, v/v), by shaking for 30 minutes.
-
Centrifugation: The extract is centrifuged at 4000 rpm for 10 minutes to separate the solid matrix.
-
Clean-up: The supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components. The cartridge is washed, and the analyte is eluted with a small volume of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for injection.
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
-
Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace-level mycotoxin analysis.[2][3]
Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV, often involving a "dilute-and-shoot" approach after extraction to minimize matrix effects, or a more rigorous clean-up for complex matrices.[4]
HPLC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: Similar to HPLC-UV, a gradient of water and acetonitrile or methanol with formic acid is commonly used to enhance ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) (Prospective Method)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.[5]
Sample Preparation and Derivatization:
-
Extraction and Clean-up: Follows a similar procedure as for HPLC methods.
-
Derivatization: The dried extract is derivatized using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) by heating at 70-80°C for 30-60 minutes to convert the polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized this compound from other components.
-
Ionization Source: Electron Ionization (EI).
-
Mass Spectrometry: A quadrupole mass spectrometer operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound for quantification.
Method Comparison and Recommendations
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis and screening when high sensitivity is not required. However, its lower selectivity can be a limitation in complex matrices, potentially leading to interferences.[6]
-
HPLC-MS/MS is the preferred method for trace-level quantification and confirmatory analysis due to its excellent sensitivity and selectivity.[2] It is particularly valuable for regulatory compliance and research applications where accurate and precise measurements at low concentrations are necessary.
-
GC-MS , while not commonly reported for this compound, offers an alternative high-selectivity method. The requirement for derivatization adds a step to the sample preparation process and may introduce variability. However, for laboratories with existing GC-MS expertise, it could be a viable option.[5]
The choice of the analytical method should be based on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation. For regulatory purposes and trace-level detection, HPLC-MS/MS is the most suitable technique. For routine quality control where higher detection limits are acceptable, HPLC-UV can be a practical and economical choice.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of different analytical methods.
Caption: Workflow for cross-validation of analytical methods.
References
Unveiling the In Vivo Molecular Target of Monocerin: A Comparative Guide to Experimental Strategies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known biological activities of Monocerin and outlines key experimental strategies to identify its elusive in vivo molecular target. While a definitive target remains unconfirmed, this document serves as a roadmap for future investigations, comparing established methodologies for target deconvolution.
This compound, a benzopyran fungal toxin, has demonstrated a range of biological effects across different organisms, including plants, fungi, and insects. In mammalian cells, it has been shown to influence cell cycle progression and proliferation. However, the precise molecular target of this compound remains to be elucidated. This guide summarizes the current understanding of this compound's in vivo effects and presents a comparative analysis of robust experimental approaches that can be employed to identify its direct binding partners.
Known In Vivo Effects of this compound: A Data-Driven Summary
Current research has focused on the phenotypic consequences of this compound exposure in various cell types. The following tables summarize the key quantitative findings from these studies.
| Cell Line | Concentration | Time Point | Effect | % Change (relative to control) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.02 mM | 24 h | Increased Cell Proliferation | 25% | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.15 mM | 24 h | Increased Cell Proliferation | 38% | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1.25 mM | 24 h | Cell Viability | >80% | [1][2][3] |
Table 1: Effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation and Viability.
| Cell Type | Concentration | Duration | Effect on Cell Cycle | Reference |
| Maize Root Meristem Cells | 0.5 mM | 3 h | Delay in S phase and G2/M transition | [4] |
Table 2: Effect of this compound on Cell Cycle Progression in Maize Root Meristems.
Experimental Protocols for Characterizing this compound's Effects
The following are detailed methodologies for key experiments that have been used to characterize the biological activities of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.02 mM to 1.25 mM) and a vehicle control for 24 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Cell Proliferation Assay (CFSE Staining)
-
Cell Labeling: Resuspend HUVECs at a concentration of 1 x 10^6 cells/mL in serum-free medium and add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 15 minutes at 37°C.
-
Quenching: Stop the labeling by adding five volumes of ice-cold culture medium and incubate for 5 minutes on ice.
-
Washing and Seeding: Wash the cells with PBS and seed them in appropriate culture vessels.
-
Treatment: Treat the cells with this compound at the desired concentrations.
-
Flow Cytometry Analysis: At different time points (e.g., 24, 48, 72 hours), harvest the cells, wash with PBS, and analyze the CFSE fluorescence intensity by flow cytometry. As cells divide, the CFSE fluorescence is halved in daughter cells.
-
Data Analysis: Quantify the proliferation index based on the decrease in CFSE fluorescence over time.
Cell Cycle Analysis
-
Cell Synchronization (for maize root meristems): Treat maize roots with aphidicolin to synchronize the meristematic cells at the G1/S boundary.
-
Treatment: Release the aphidicolin block and treat the synchronized meristems with this compound (e.g., 0.5 mM) for various durations.
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on their DNA content.
Strategies for Confirming the Molecular Target of this compound
Given that the direct molecular target of this compound is unknown, the following experimental strategies are proposed. These approaches are widely used in drug discovery and chemical biology to deconvolve the targets of bioactive small molecules.
Affinity-Based Methods
These methods rely on the specific interaction between this compound and its target protein(s) to isolate and identify them from a complex cellular mixture.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS):
-
Principle: this compound is chemically modified to be immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this "bait," and proteins that bind to this compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
-
Advantages: Can directly identify binding partners from a complex proteome.
-
Disadvantages: Requires chemical modification of this compound, which may alter its binding properties. Non-specific binding to the matrix can be a challenge.
-
-
Drug Affinity Responsive Target Stability (DARTS):
-
Principle: This label-free method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis. Cell lysates are treated with this compound or a vehicle control, followed by limited digestion with a protease. The protein that is protected from digestion in the presence of this compound is its potential target.[2][3][4][5]
-
Advantages: Does not require modification of the small molecule. Can be performed with native proteins in a complex lysate.[2][3]
-
Disadvantages: Not all protein-ligand interactions result in significant stabilization.
-
Genetic and Genomic Approaches
These methods identify potential targets by observing the cellular response to this compound in genetically modified systems.
-
Yeast Two-Hybrid (Y2H) Screen:
-
Principle: This technique can be adapted to screen for small molecule-protein interactions. A "bait" protein is fused to a DNA-binding domain, and a library of potential "prey" proteins is fused to a transcriptional activation domain. If the bait and prey interact, they reconstitute a functional transcription factor, leading to the expression of a reporter gene. A small molecule like this compound can be introduced to screen for its ability to either enable or disrupt a specific protein-protein interaction.
-
Advantages: Can be performed in a high-throughput manner.
-
Disadvantages: Prone to false positives and negatives. The interaction occurs in the yeast nucleus, which may not be the native environment for all proteins.
-
Computational Approaches
These in silico methods can predict potential targets based on the chemical structure of this compound and known protein structures.
-
Molecular Docking and Pharmacophore Modeling:
-
Principle: Computational algorithms are used to predict the binding of this compound to the three-dimensional structures of a large number of known proteins.[1] This can help to prioritize potential targets for experimental validation.
-
Advantages: Rapid and cost-effective for initial screening.
-
Disadvantages: Predictions require experimental validation and are dependent on the accuracy of the protein structures and scoring functions.
-
Visualizing the Path Forward: Diagrams for Understanding and Action
To aid in the conceptualization of this compound's known effects and the proposed strategies for target identification, the following diagrams are provided.
Caption: Observed cellular effects of this compound.
Caption: Experimental workflow for this compound target identification.
References
- 1. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
comparing the biosynthetic pathways of Monocerin in different fungi
For Researchers, Scientists, and Drug Development Professionals
Monocerin, a polyketide with a distinctive furo[3,2-c]isochromen-5-one core structure, has garnered interest for its diverse biological activities. This guide provides a comparative overview of the biosynthetic pathways of this compound in different fungal species, offering insights into the genetic and enzymatic machinery responsible for its production. While the complete biosynthetic gene cluster for this compound has yet to be fully elucidated and compared across multiple species in published literature, this guide synthesizes the current understanding based on available data.
Overview of this compound-Producing Fungi
This compound has been isolated from a variety of fungal genera, indicating a dispersed biosynthetic capability within the fungal kingdom. Notable producers include species within:
-
Exserohilum (e.g., E. rostratum, E. turcicum)[1]
-
Drechslera (e.g., D. ravenelii, D. monoceras)[1]
-
Fusarium (e.g., F. larvarum)[1]
-
Microdochium (M. bolleyi)[1]
-
Penicillium (P. chrysogenum)[1]
The Core Biosynthetic Pathway: A Heptaketide Origin
The biosynthesis of this compound is proposed to originate from a polyketide pathway. Isotopic labeling studies using ¹³C- and ¹⁸O-labeled acetates in Drechslera ravenelii have indicated that this compound is derived from a heptaketide precursor. This suggests that the core of the this compound molecule is assembled from seven two-carbon units derived from acetyl-CoA and malonyl-CoA.
The central enzyme in this process is expected to be a Polyketide Synthase (PKS) . Fungal PKSs are large, multifunctional enzymes that iteratively condense acyl-CoA units to generate a polyketide chain. While the specific PKS responsible for this compound synthesis has not been definitively identified and characterized across different fungi, it is hypothesized to be a non-reducing PKS (NR-PKS) or a partially reducing PKS (PR-PKS) based on the structure of the this compound backbone.
The following diagram illustrates the proposed initial steps in the this compound biosynthetic pathway, starting from the heptaketide precursor.
Caption: Proposed core biosynthetic pathway of this compound.
Comparison of Biosynthetic Gene Clusters (BGCs)
A hallmark of fungal secondary metabolism is the organization of biosynthetic genes into contiguous clusters on the chromosome. These Biosynthetic Gene Clusters (BGCs) typically encode the core synthase (e.g., PKS), tailoring enzymes (e.g., oxidoreductases, methyltransferases), transcription factors for regulation, and transporters for secretion.
At present, a detailed comparative analysis of the this compound BGC across different fungal species is limited by the lack of publicly available, fully characterized clusters. However, based on the known structure of this compound and general principles of fungal polyketide biosynthesis, a putative this compound BGC would be expected to contain:
-
A Polyketide Synthase (PKS) gene: The core enzyme responsible for assembling the heptaketide backbone.
-
Genes for Tailoring Enzymes:
-
Oxidoreductases (e.g., Cytochrome P450 monooxygenases, dehydrogenases): To introduce hydroxyl groups and facilitate cyclization reactions.
-
Methyltransferases: To add the two methoxy groups present on the aromatic ring of this compound.
-
Enoyl Reductases and Dehydratases (if a PR-PKS is involved): To modify the reduction state of the polyketide chain.
-
-
A Transcription Factor gene: For regulation of the cluster's expression.
-
A Transporter gene: For the export of this compound out of the fungal cell.
Future research involving genome sequencing of this compound-producing fungi and subsequent bioinformatic analysis using tools like antiSMASH will be crucial to identify and compare the this compound BGCs. This will allow for a detailed examination of gene content, synteny, and evolutionary relationships of the pathway across different species.
Quantitative Data on this compound Production
Quantitative data on this compound production is sparse in the literature and can vary significantly depending on the fungal species, strain, and culture conditions. The following table summarizes the available data.
| Fungal Species | Strain | Culture Conditions | This compound Yield | Reference |
| Exserohilum rostratum | Not specified | Not specified | 16 mg from 500 mL culture | [1] |
Further research is needed to provide a more comprehensive quantitative comparison.
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway like that of this compound typically involves a combination of genetic, biochemical, and analytical techniques. The following outlines key experimental protocols that have been and could be employed.
Experimental Workflow for this compound Pathway Identification
Caption: A typical experimental workflow for elucidating the this compound biosynthetic pathway.
Detailed Methodologies:
-
Isotopic Labeling Studies:
-
Objective: To trace the metabolic precursors of this compound.
-
Protocol:
-
Cultivate the this compound-producing fungus in a suitable liquid medium.
-
Introduce a labeled precursor, such as [1-¹³C]acetate, [2-¹³C]acetate, or [¹³C,¹⁸O₂]acetate, to the culture at the onset of secondary metabolism.
-
Continue incubation for a period sufficient for the incorporation of the label into this compound.
-
Extract the fungal metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel chromatography, HPLC).
-
Analyze the purified, labeled this compound by Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR and ¹H-NMR) and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.
-
-
-
Genome Sequencing and Bioinformatic Analysis:
-
Objective: To identify the putative this compound biosynthetic gene cluster.
-
Protocol:
-
Extract high-molecular-weight genomic DNA from the fungal mycelium.
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.
-
Analyze the assembled genome using BGC prediction software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite gene clusters, particularly those containing a PKS gene.
-
Annotate the genes within the candidate BGCs by homology searches against public databases (e.g., NCBI GenBank, UniProt) to predict their functions (e.g., PKS, methyltransferase, oxidase).
-
-
-
Gene Knockout and Complementation:
-
Objective: To functionally verify the involvement of a candidate gene or gene cluster in this compound biosynthesis.
-
Protocol:
-
Construct a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.
-
Transform the fungal protoplasts with the knockout cassette.
-
Select for transformants on a medium containing the appropriate selective agent.
-
Confirm the gene deletion in the transformants by PCR and Southern blot analysis.
-
Cultivate the knockout mutant under this compound-producing conditions and analyze the metabolite profile by LC-MS to confirm the abolishment of this compound production.
-
For complementation, reintroduce the wild-type gene into the knockout mutant and confirm the restoration of this compound production.
-
-
-
Heterologous Expression:
-
Objective: To confirm the function of the entire BGC and to potentially produce this compound in a more tractable host.
-
Protocol:
-
Clone the entire putative this compound BGC into a suitable expression vector.
-
Transform a heterologous fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression vector.
-
Cultivate the transformed host under inducing conditions to promote the expression of the BGC.
-
Extract and analyze the metabolites produced by the heterologous host by LC-MS and NMR to detect the production of this compound or its intermediates.
-
-
Conclusion and Future Directions
The biosynthesis of this compound in fungi is an area that warrants further investigation. While its polyketide origin is established, the identification and comparative analysis of the this compound biosynthetic gene clusters across different producing species remain a key missing piece of the puzzle. Future research should focus on:
-
Identification and Characterization of this compound BGCs: Utilizing genome sequencing and bioinformatic tools to identify and functionally characterize the this compound BGC in representative fungal species from genera such as Exserohilum, Fusarium, and Drechslera.
-
Comparative Genomics: Once identified, a comparative analysis of the gene content, organization, and regulation of this compound BGCs will provide insights into the evolutionary history of the pathway.
-
Biochemical Characterization of Enzymes: In vitro and in vivo characterization of the PKS and tailoring enzymes will elucidate the precise catalytic steps and reaction mechanisms involved in this compound biosynthesis.
-
Quantitative Production Studies: Systematic investigation of this compound production under various culture conditions in different fungal species will be valuable for optimizing its yield for potential applications.
By addressing these research gaps, a more complete and comparative understanding of this compound biosynthesis will be achieved, paving the way for pathway engineering and the potential discovery of novel this compound analogs with improved or new biological activities.
References
Monocerin's Proliferative Effects on Endothelial Cells: A Review of the Evidence
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of novel compounds is paramount. Monocerin, a secondary metabolite produced by various fungi, has demonstrated a notable effect on the proliferation of endothelial cells. This guide provides an objective analysis of the available experimental data on this compound's impact on cell proliferation, details the methodologies used in key studies, and visually represents the experimental workflow. However, it is crucial to note that the specific upstream signaling pathway governing these effects has not yet been fully elucidated in the available scientific literature.
Unraveling the Impact of this compound on Cell Proliferation
Recent research has highlighted the ability of this compound to promote the growth of Human Umbilical Vein Endothelial Cells (HUVECs), a critical cell type in the process of angiogenesis, or new blood vessel formation. A key study investigated the dose-dependent effects of this compound on HUVEC proliferation, revealing a statistically significant increase in the proliferation index at concentrations of 0.02 and 0.15 mM over a 72-hour period.[1][2][3][4][5] This suggests a potential role for this compound in processes where endothelial cell growth is beneficial.
While the observable outcome is enhanced cell division, the precise molecular cascade that this compound triggers to achieve this remains an area for further investigation. The MAPK/ERK and PI3K/Akt signaling pathways are well-established regulators of cell proliferation and survival in endothelial cells. However, current research has not yet directly implicated either of these, or any other specific signaling pathway, in mediating the proliferative effects of this compound.
Comparative Analysis: A Look at Other Proliferative Compounds
To provide context for this compound's activity, it is useful to consider other compounds that influence endothelial cell proliferation through known signaling pathways. For instance, various natural compounds have been shown to modulate the MAPK/ERK and PI3K/Akt pathways to either promote or inhibit angiogenesis. A comprehensive comparison with this compound is challenging due to the current lack of knowledge regarding its specific molecular targets. Future research identifying the signaling cascade activated by this compound will be essential for a direct comparative analysis with other agents.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary study on this compound's effect on HUVECs.
Table 1: Effect of this compound on HUVEC Viability after 24 Hours
| This compound Concentration (mM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.02 | Not reported |
| 0.15 | Not reported |
| 0.625 | 88.89 |
| 1.25 | 83.73 |
Data from "Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells".[1][2][3][5][6]
Table 2: Proliferation Index of HUVECs Treated with this compound
| Time (hours) | Proliferation Index (Control) | Proliferation Index (0.02 mM this compound) | Proliferation Index (0.15 mM this compound) |
| 24 | 24.3 ± 3.1 | 30.4 ± 2.7 | 33.5 ± 1.6 |
| 48 | 28.3 ± 1.2 | 31.1 ± 0.7 | 33.4 ± 0.9 |
| 72 | 24.8 ± 0.7 | 30.3 ± 0.6 | 31.1 ± 0.6 |
Data are presented as mean ± standard error.[1][2][3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the effect of this compound on HUVECs.
Cell Culture and this compound Treatment
HUVECs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were seeded in appropriate well plates and treated with various concentrations of this compound (0.02, 0.15, 0.625, and 1.25 mM) for the indicated time periods.
Cell Viability Assay (MTT Assay)
-
HUVECs were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The cells were then treated with different concentrations of this compound for 24 hours.
-
After treatment, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.
-
The plates were incubated for 4 hours at 37°C.
-
The MTT solution was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control.
Cell Proliferation Assay (CFSE Assay)
-
HUVECs were stained with 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Stained cells were seeded in 6-well plates at a density of 2 x 10^5 cells/well.
-
Cells were treated with 0.02 mM and 0.15 mM this compound.
-
At 24, 48, and 72 hours post-treatment, cells were harvested, washed with PBS, and analyzed by flow cytometry.
-
The proliferation index was calculated based on the decrease in CFSE fluorescence intensity as cells divide.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the experiments conducted to evaluate the effect of this compound on HUVECs.
Experimental workflow for assessing this compound's effects on HUVECs.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a bioactive compound capable of inducing proliferation in endothelial cells. This proliferative effect, coupled with a lack of significant cytotoxicity at effective concentrations, positions this compound as a compound of interest for further investigation in contexts such as tissue regeneration and wound healing.
The critical next step for the research community is to delineate the precise molecular signaling pathway(s) that this compound modulates to exert its effects. Elucidating this mechanism will not only provide a deeper understanding of this compound's biological activity but will also enable a robust comparison with other compounds and facilitate the rational design of future therapeutic strategies. Studies employing techniques such as Western blotting for key signaling proteins (e.g., phosphorylated ERK, Akt), kinase activity assays, and the use of specific pathway inhibitors will be instrumental in unraveling this crucial aspect of this compound's function.
References
- 1. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Monocerin and Its Synthetic Derivatives: Biological Activity and Therapeutic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the naturally occurring polyketide Monocerin and its synthetic derivatives has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their biological activities, supported by experimental data, and explores their potential as therapeutic agents.
This compound, a secondary metabolite produced by several fungal species, has garnered significant interest in the scientific community due to its diverse biological properties, including anticancer, antifungal, and antiplasmodial activities. This guide delves into the structure-activity relationships of this compound and its synthetic analogs, providing a framework for the rational design of more potent and selective therapeutic compounds.
Comparative Biological Activity
The biological activities of this compound and its derivatives have been evaluated against various targets, including cancer cell lines and pathogenic microbes. The available data, summarized below, highlights the potential of these compounds in different therapeutic areas.
Anticancer Activity
This compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has shown activity against the murine lymphoma cell line L5178Y with a reported IC50 value of 8.4 μM.[1] Studies on human umbilical vein endothelial cells (HUVECs) indicated that while this compound was not significantly cytotoxic at concentrations up to 1.25 mM, it did induce apoptosis at higher concentrations.[1]
Limited public data is available for the anticancer activity of a wide range of synthetic this compound derivatives. However, the structural similarity of the isocoumarin core to other bioactive compounds suggests that synthetic modifications could significantly enhance cytotoxicity and selectivity against cancer cells. Further research is needed to explore the full potential of this compound derivatives as anticancer agents.
Antimicrobial Activity
This compound has reported antimicrobial properties.[1] The mechanism of its antibacterial action is thought to involve the disruption of cell membrane integrity, leading to the leakage of cellular contents.[2]
Systematic studies comparing the antimicrobial efficacy of this compound with a broad spectrum of its synthetic derivatives are not extensively documented in publicly available literature. The development of novel this compound analogs could lead to new antimicrobial agents to combat drug-resistant pathogens.
Antiplasmodial Activity
One of the most promising activities of this compound is its effect against the malaria parasite, Plasmodium falciparum. It has shown potent activity against the multidrug-resistant K1 strain with an IC50 value of 0.68 μM.[1] A naturally occurring derivative, 11-hydroxythis compound, also displayed antiplasmodial activity, although it was less potent than the parent compound, with an IC50 value of 7.70 μM.[3] This highlights the importance of the chemical structure in determining biological activity.
Table 1: Comparative IC50 Values of this compound and its Derivatives
| Compound | Biological Activity | Cell Line / Organism | IC50 (μM) |
| This compound | Cytotoxicity | L5178Y (murine lymphoma) | 8.4[1] |
| This compound | Antiplasmodial | Plasmodium falciparum (K1 strain) | 0.68[1] |
| 11-Hydroxythis compound | Antiplasmodial | Plasmodium falciparum (K1 strain) | 7.70[3] |
Experimental Protocols
To facilitate further research and validation of the findings, this guide provides detailed methodologies for key experiments.
Synthesis of this compound Derivatives
The total synthesis of this compound has been achieved through various convergent strategies.[4][5] A common approach involves the construction of the core 2,3,5-trisubstituted tetrahydrofuran ring, followed by the formation of the isocoumarin system.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed synthetic protocols for specific derivatives are often proprietary or published in specialized chemical synthesis journals. Researchers are encouraged to consult such resources for specific reaction conditions and characterization data.
Cytotoxicity Assays
The cytotoxic activity of this compound and its derivatives is typically evaluated using cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring apoptosis through methods like Annexin V/PI staining followed by flow cytometry.[1]
MTT Assay Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
The antimicrobial activity is determined by measuring the minimum inhibitory concentration (MIC) using methods like broth microdilution or agar diffusion assays.
Broth Microdilution Workflow:
Caption: Workflow for broth microdilution antimicrobial testing.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms of action for this compound and its derivatives are still under investigation. However, some studies have shed light on the potential signaling pathways involved in their biological effects. For instance, in endothelial cells, this compound has been shown to influence cell proliferation and apoptosis.[1] In cancer cells, it is hypothesized that this compound and its analogs may interfere with key signaling pathways that regulate cell growth, survival, and metastasis.
Hypothesized Signaling Pathway Inhibition in Cancer:
Caption: Hypothesized inhibition of cancer signaling pathways by this compound derivatives.
Further research, including molecular docking studies and comprehensive pathway analysis, is required to fully elucidate the mechanisms of action of these compounds. This will be crucial for the development of targeted therapies with improved efficacy and reduced side effects.
This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic potential of this compound and its synthetic derivatives. The continued exploration of these fascinating natural product-inspired compounds holds promise for the discovery of novel drugs to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Antibacterial Activity and Mechanism of Monocaprylin against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Hydroxythis compound from the plant endophytic fungus Exserohilum rostratum [pubmed.ncbi.nlm.nih.gov]
- 4. A concise, convergent total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Absence of a Validated Monocerin-Resistant Plant Line Prevents Direct Comparative Analysis
A comprehensive review of scientific literature reveals no documented instances of a validated monocerin-resistant plant line, either naturally occurring or genetically engineered. Therefore, a direct comparative guide for its validation, as requested, cannot be compiled at this time.
While the phytotoxic effects of this compound on certain plant species are established, the core requirement for this analysis—a plant line with proven resistance to this fungal secondary metabolite—appears to be absent from publicly available research. This lack of a subject plant line precludes the presentation of comparative experimental data and detailed validation protocols specific to this compound resistance.
This report will instead provide an overview of the known phytotoxicity of this compound, general principles, and methodologies for validating plant resistance to toxins, and discuss potential alternative strategies for managing this compound-producing fungal pathogens.
Understanding this compound Phytotoxicity
This compound, a secondary metabolite produced by several fungal species, including Exserohilum monoceras and Exserohilum turcicum, has demonstrated phytotoxic activity. Studies have shown that this compound can cause chlorosis and necrosis on the leaves of susceptible host plants, such as johnsongrass.[1] Furthermore, it has been observed to inhibit root growth in other susceptible species like Italian ryegrass.[2]
Interestingly, research also indicates a degree of host selectivity in this compound's toxicity. For instance, at concentrations that significantly inhibited the root growth of Italian ryegrass, non-host plants such as lettuce and tomato showed no substantial adverse effects.[2] This suggests that the mechanism of this compound's action and potential resistance may be species-specific. The precise molecular target and the biochemical pathways disrupted by this compound in susceptible plants are not yet fully elucidated.
General Framework for Validating Toxin Resistance in Plants
In the absence of a specific this compound-resistant line, we can outline a generalized workflow for how such a line, if developed, would be validated. This process typically involves a combination of phenotypic, biochemical, and molecular analyses.
Experimental Workflow for Validation of a Toxin-Resistant Plant Line
Caption: Generalized workflow for the validation of a toxin-resistant plant line.
Potential Mechanisms of Plant Resistance to Fungal Toxins
Plants have evolved sophisticated defense mechanisms to counteract pathogens and their toxic metabolites. These defenses are often orchestrated by complex signaling pathways.
Plant Defense Signaling Pathway
Caption: Simplified diagram of a plant defense signaling pathway upon toxin perception.
Alternatives for Managing this compound-Producing Fungi
Given the absence of this compound-resistant cultivars, researchers and agricultural professionals must rely on alternative strategies to manage the fungi that produce this toxin. These approaches can be broadly categorized as follows:
| Strategy Category | Specific Examples | Principle of Action |
| Cultural Practices | Crop rotation, sanitation (removal of infected debris), optimal planting density, and water management. | Reduces pathogen inoculum in the field and creates an environment less favorable for fungal growth and infection. |
| Chemical Control | Application of registered fungicides. | Directly inhibits fungal growth or sporulation. The efficacy against specific this compound-producing fungi would need to be determined. |
| Biological Control | Use of antagonistic microorganisms (bacteria or other fungi) that compete with or parasitize the pathogenic fungi. | Reduces the population of the pathogenic fungus through natural competition or predation. |
| Host Plant Resistance (to the fungus) | Breeding for resistance to the fungal pathogen itself, rather than the toxin. | Prevents or reduces the initial infection by the fungus, thereby preventing the production of this compound. |
Experimental Protocols: A General Approach
While protocols specific to this compound resistance are not available, the following outlines general methodologies that would be adapted for such a purpose.
Protocol 1: Whole-Plant Bioassay for Toxin Resistance
-
Plant Material: Grow putative resistant and susceptible (control) plant lines from seed in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity).
-
Toxin Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute to a series of final concentrations in a buffered aqueous solution containing a surfactant to ensure even leaf coverage.
-
Application: At a defined growth stage (e.g., 3-4 true leaves), apply the this compound solutions to the foliage of the test and control plants using a sprayer to ensure uniform application. A negative control group should be sprayed with the buffer solution lacking this compound.
-
Evaluation: At regular intervals (e.g., 3, 5, 7, and 14 days post-application), visually assess and score the plants for symptoms of phytotoxicity, such as the percentage of leaf area showing chlorosis and necrosis.
-
Data Analysis: Compare the symptom development between the putative resistant and susceptible lines across the different this compound concentrations. Additionally, measure plant height and biomass at the end of the experiment to quantify growth inhibition.
Protocol 2: Root Growth Inhibition Assay
-
Seed Sterilization and Germination: Surface-sterilize seeds of the plant lines to be tested and germinate them on sterile filter paper or agar plates.
-
Exposure Medium: Prepare a sterile liquid or semi-solid growth medium (e.g., Murashige and Skoog) containing a range of this compound concentrations. A control medium without this compound should also be prepared.
-
Assay Setup: Transfer seedlings of a uniform size to the different media.
-
Incubation: Place the seedlings in a growth chamber under controlled conditions.
-
Measurement: After a defined period (e.g., 7-10 days), measure the primary root length of each seedling.
-
Data Analysis: Calculate the percentage of root growth inhibition for each this compound concentration relative to the control group and compare the responses of the different plant lines.
References
Comparative Transcriptomics of Monocerin-Treated Plants: A Methodological Overview and Future Research Perspective
Currently, there is a notable absence of publicly available research on the comparative transcriptomics of monocerin-treated plants. While transcriptomic studies in plants are common for understanding responses to various biotic and abiotic stresses, specific research detailing the global gene expression changes induced by this compound, a secondary metabolite produced by various fungi, has not been published. This guide, therefore, outlines the principles of a comparative transcriptomics study that could be conducted to elucidate the effects of this compound on plants, providing researchers with a framework for future investigations.
Understanding Comparative Transcriptomics
Comparative transcriptomics is a powerful approach used to compare the complete set of RNA transcripts (the transcriptome) between different groups. In the context of this compound treatment, researchers would compare the transcriptomes of plants treated with this compound to those of untreated (control) plants. This allows for the identification of genes and gene networks that are up- or downregulated in response to the compound, offering insights into the molecular mechanisms of its effects. Such studies are crucial for understanding a compound's mode of action, identifying potential toxicity pathways, and discovering novel molecular targets.
Hypothetical Experimental Design and Protocols
A typical comparative transcriptomics study involving this compound-treated plants would follow a standardized workflow. The detailed methodologies provided below are based on common practices in plant transcriptomics research and serve as a guide for designing such an experiment.
1. Plant Growth and this compound Treatment:
-
Plant Material: A model plant species such as Arabidopsis thaliana or a crop species of interest would be grown under controlled sterile conditions (e.g., on Murashige and Skoog medium) to minimize environmental variability.
-
Treatment: A solution of pure this compound at a predetermined effective concentration (and a vehicle control) would be applied to the plants. The choice of concentration would ideally be based on prior dose-response studies assessing physiological effects.
-
Time Course: Samples (e.g., root or leaf tissue) would be collected at various time points after treatment (e.g., 0, 6, 12, 24 hours) to capture both early and late transcriptional responses.
2. RNA Extraction and Quality Control:
-
Total RNA would be extracted from the collected plant tissues using a commercially available kit or a standard protocol like the TRIzol method.
-
The quantity and quality of the extracted RNA are critical. RNA concentration would be measured using a spectrophotometer (e.g., NanoDrop), and integrity would be assessed using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8.0) is used for library preparation.
3. Library Preparation and Sequencing:
-
mRNA Enrichment: Messenger RNA (mRNA) is typically isolated from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified via PCR.
-
Sequencing: The prepared libraries are then sequenced using a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate millions of short reads.
4. Bioinformatic Analysis of Transcriptomic Data:
-
Quality Control of Reads: Raw sequencing reads are processed to remove low-quality bases and adapter sequences.
-
Read Alignment: The cleaned reads are aligned to a reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted to estimate its expression level. This is often normalized to account for differences in sequencing depth and gene length, with common units being Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential Gene Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the this compound-treated and control groups.[1]
-
Functional Annotation and Enrichment Analysis: Differentially expressed genes (DEGs) are annotated with functional information from databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). Enrichment analysis is then performed to identify biological processes and metabolic pathways that are significantly affected by this compound treatment.
Potential Signaling Pathways Affected by this compound
Based on the known roles of other fungal secondary metabolites in plant interactions, a transcriptomic study of this compound's effects could reveal alterations in several key signaling pathways:
-
Plant Hormone Signaling: Many fungal compounds interfere with plant hormone pathways, such as those for auxin, cytokinin, gibberellin, abscisic acid, ethylene, salicylic acid, and jasmonic acid, to manipulate plant growth and defense responses.[2]
-
Plant-Pathogen Interaction Pathways: Genes involved in recognizing pathogens and initiating defense responses, such as receptor-like kinases and downstream signaling components, would likely be affected.[3]
-
Secondary Metabolite Biosynthesis: Plants may respond to chemical stressors by producing their own defensive secondary metabolites, such as phenylpropanoids and flavonoids.[3]
-
Stress Response Pathways: General stress response pathways, including those related to oxidative stress (e.g., regulation of reactive oxygen species) and the unfolded protein response, could be activated.
Data Presentation: Hypothetical Comparative Transcriptomic Data
Should a study on this compound-treated plants be conducted, the quantitative data on differentially expressed genes would be summarized in tables for clear comparison. Below are examples of how such data could be presented.
Table 1: Top 10 Upregulated Genes in Arabidopsis thaliana after 24h this compound Treatment (Hypothetical Data)
| Gene ID | Gene Symbol | Log2 Fold Change | p-value | Function |
| AT1G74710 | WRKY33 | 4.5 | 1.2e-15 | Transcription factor involved in defense response |
| AT2G14610 | PR1 | 4.2 | 3.5e-12 | Pathogenesis-related protein 1 |
| AT3G57260 | JAZ1 | 3.8 | 8.1e-10 | Jasmonate ZIM-domain protein 1 |
| AT4G11280 | GSTF6 | 3.5 | 2.4e-08 | Glutathione S-transferase, detoxification |
| AT5G44420 | PDR12 | 3.2 | 6.7e-07 | ABC transporter, toxin efflux |
| AT1G19180 | CYP81F2 | 3.0 | 1.1e-06 | Cytochrome P450, secondary metabolism |
| AT2G37040 | PAL1 | 2.8 | 5.3e-06 | Phenylalanine ammonia-lyase, phenylpropanoid biosynthesis |
| AT3G12500 | ACS2 | 2.6 | 9.8e-06 | ACC synthase, ethylene biosynthesis |
| AT4G37000 | CHS | 2.5 | 1.4e-05 | Chalcone synthase, flavonoid biosynthesis |
| AT5G24530 | ERF1 | 2.3 | 2.9e-05 | Ethylene response factor 1 |
Table 2: Top 10 Downregulated Genes in Arabidopsis thaliana after 24h this compound Treatment (Hypothetical Data)
| Gene ID | Gene Symbol | Log2 Fold Change | p-value | Function |
| AT1G66810 | IAA1 | -3.9 | 4.6e-11 | Auxin-responsive protein |
| AT2G46700 | GAI | -3.5 | 9.2e-09 | Gibberellin-insensitive protein, growth repression |
| AT3G15540 | CYCB1;1 | -3.2 | 3.1e-07 | Cyclin, cell cycle regulation |
| AT4G25440 | SAUR36 | -3.0 | 7.8e-07 | Small auxin-up RNA |
| AT5G57140 | EXP8 | -2.8 | 1.5e-06 | Expansin, cell wall modification |
| AT1G05160 | ARF7 | -2.6 | 4.2e-06 | Auxin response factor 7 |
| AT2G22330 | KRP1 | -2.4 | 8.9e-06 | KIP-related protein 1, cell cycle inhibitor |
| AT3G49780 | RGL2 | -2.2 | 1.8e-05 | RGA-like protein 2, gibberellin signaling |
| AT4G00700 | XTH4 | -2.1 | 3.5e-05 | Xyloglucan endotransglucosylase/hydrolase |
| AT5G03200 | PIN1 | -2.0 | 6.1e-05 | PIN-FORMED 1, auxin efflux carrier |
Visualizations of Experimental Workflow and Potential Signaling Pathway
To aid in the conceptualization of such a study, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a hypothetical signaling pathway that could be impacted by this compound.
Caption: Experimental workflow for a comparative transcriptomics study.
Caption: Hypothetical signaling pathway activated by this compound in plants.
References
- 1. RNA-Seq and Gene Regulatory Network Analyses Uncover Candidate Genes in the Early Defense to Two Hemibiotrophic Colletorichum spp. in Strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells [mdpi.com]
- 3. Transcriptomic responses to drought stress in Polygonatum kingianum tuber - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Purity of Synthesized Monocerin using NMR Spectroscopy
For researchers engaged in the synthesis of Monocerin, a naturally occurring fungal metabolite with potential therapeutic applications, confirming the purity of the final product is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed structural information that allows for the unambiguous identification of this compound and the detection of any residual impurities. This guide provides a comparative analysis of the NMR spectra of this compound and potential impurities, a detailed experimental protocol for NMR analysis, and a workflow to guide the purity confirmation process.
Comparison of NMR Spectral Data
The purity of a synthesized this compound sample can be effectively assessed by comparing its ¹H and ¹³C NMR spectra with the known chemical shifts of this compound and those of potential impurities. Impurities in a synthetic sample often include unreacted starting materials, intermediates, or byproducts from side reactions. Based on common synthetic routes starting from 3,4,5-trimethoxybenzaldehyde, likely impurities include this starting material and its reduction product, 3,4,5-trimethoxybenzyl alcohol.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and these potential impurities. Significant differences in the chemical shifts and signal multiplicities provide clear markers for distinguishing the target compound from contaminants.
Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| This compound | OH | 11.17 | s |
| Ar-H | 6.85 | s | |
| H-5 | 5.20 | dd | |
| H-4 | 4.60 | d | |
| H-2 | 4.00 | m | |
| OCH₃ | 3.89 | s | |
| OCH₃ | 3.71 | s | |
| CH₂ | 2.60 | ddd | |
| CH₂ | 1.90 | dd | |
| CH₂ | 1.47 | m | |
| CH₂ | 1.26 | m | |
| CH₃ | 0.84 | t | |
| 3,4,5-Trimethoxybenzaldehyde | CHO | 9.84 | s |
| Ar-H | 7.08 | s | |
| OCH₃ | 3.93 | s | |
| 3,4,5-Trimethoxybenzyl alcohol | Ar-H | 6.58 | s |
| CH₂ | 4.64 | s | |
| OCH₃ | 3.86 | s | |
| OH | ~1.8 (broad) | s |
Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | C=O | 168.1 |
| Ar-C | 158.8, 155.3, 136.7, 132.4, 105.7, 102.0 | |
| C-2 | 82.0 | |
| C-3a | 77.9 | |
| C-9b | 73.9 | |
| OCH₃ | 60.4, 56.8 | |
| CH₂ | 38.8, 38.3, 19.1 | |
| CH₃ | 14.4 | |
| 3,4,5-Trimethoxybenzaldehyde | CHO | 191.2 |
| Ar-C | 153.8, 143.0, 131.5, 106.8 | |
| OCH₃ | 56.4 | |
| 3,4,5-Trimethoxybenzyl alcohol | Ar-C | 153.5, 137.2, 131.0, 104.0 |
| CH₂OH | 65.5 | |
| OCH₃ | 56.2 |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for purity assessment, the following protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Relaxation Delay: 2 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CHCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of this compound to any observed impurities.
Workflow for Purity Confirmation
The following flowchart illustrates a systematic workflow for confirming the purity of synthesized this compound using NMR.
Caption: Workflow for confirming the purity of synthesized this compound using NMR spectroscopy.
By following this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their findings for downstream applications in drug development and scientific research.
Statistical Validation of Monocerin's Bioherbicidal Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioherbicidal efficacy of Monocerin with other alternatives, supported by available experimental data. The information is intended to facilitate research and development in the field of natural herbicides.
Executive Summary
This compound, a fungal secondary metabolite, has demonstrated notable phytotoxic activity against a range of plant species. While research indicates its potential as a bioherbicide, a comprehensive statistical validation of its efficacy, particularly in direct comparison with conventional herbicides and other bioherbicides, is still emerging. This guide synthesizes the current publicly available data to offer a comparative overview of this compound's performance, details on experimental protocols, and insights into its mechanism of action.
Data Presentation: Comparative Bioherbicidal Efficacy
The following tables summarize the quantitative data on the bioherbicidal efficacy of this compound and selected alternatives. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent research efforts.
Table 1: Bioherbicidal Efficacy of this compound against Various Plant Species
| Target Plant Species | This compound Concentration | Observed Effect | Source |
| Italian Ryegrass (Lolium multiflorum) | 100 ppm | Inhibition of root growth | [1] |
| Johnsongrass (Sorghum halepense) | Not specified | Chlorosis and necrosis | N/A |
| Cucumber (Cucumis sativus) | Not specified | Seedling growth inhibition | N/A |
Table 2: Comparative Efficacy of Bioherbicides and Conventional Herbicides on Key Weed Species
| Herbicide | Target Weed Species | Efficacy Metric (e.g., GR50, IC50) | Source |
| Bioherbicide: this compound | Echinochloa crus-galli | Data not available | |
| Amaranthus retroflexus | Data not available | ||
| Bioherbicide: (-)-5-Methylmellein | Bentgrass (Agrostis stolonifera) | IC50: ~100 µM | N/A |
| Conventional: Glyphosate | Amaranthus hybridus (Resistant) | GR50: 3019.13 - 3316.45 g ae/ha | [2] |
| Amaranthus hybridus (Susceptible) | GR50: 227.63 g ae/ha | [2] | |
| Conventional: Glufosinate | Echinochloa crus-galli | Effective control (qualitative) | [3][4] |
GR50: The dose of herbicide required to reduce plant growth by 50%. IC50: The concentration of an inhibitor where the response is reduced by half. Note: The lack of standardized testing protocols and direct comparative studies makes a precise statistical comparison challenging. The data for conventional herbicides are provided as a benchmark for the potency typically observed.
Experimental Protocols
Detailed experimental protocols for the bioherbicidal validation of this compound are not extensively published. However, based on related studies of phytotoxins, a general methodology can be outlined.
Seed Germination and Seedling Growth Inhibition Assay (General Protocol)
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with distilled water or a nutrient solution to achieve a range of test concentrations. A solvent control is also prepared.
-
Test Species: Seeds of the target plant species (e.g., Lolium multiflorum, Cucumis sativus) are surface-sterilized.
-
Assay Setup:
-
Petri Dish Assay: A specified number of seeds are placed on filter paper in a Petri dish. The filter paper is moistened with a set volume of the test solution or control.
-
Hydroponic Assay: Seedlings at a specific growth stage are transferred to a hydroponic system containing the test solution or control.
-
-
Incubation: The assays are incubated under controlled conditions of temperature, light, and humidity for a defined period.
-
Data Collection:
-
Germination Assay: Germination percentage, radicle length, and plumule length are measured.
-
Seedling Growth Assay: Shoot height, root length, fresh weight, and dry weight are measured.
-
-
Statistical Analysis: Dose-response curves are generated, and metrics such as GR50 or IC50 are calculated to quantify the inhibitory effect.
Cell Cycle Analysis in Maize Root Meristems
A study on the effect of this compound on maize root meristems provides insight into a more specific experimental protocol.
-
Plant Material and Synchronization: Maize (Zea mays) seedlings are grown, and the root meristem cells are synchronized at the G1/S phase boundary using a chemical agent like aphidicolin.
-
This compound Treatment: The synchronized roots are treated with a specific concentration of this compound (e.g., 0.5 mM) for a defined duration.
-
Flow Cytometry: Nuclei are isolated from the root tips at different time points after treatment. The DNA content of the nuclei is analyzed by flow cytometry to determine the proportion of cells in each phase of the cell cycle (G1, S, G2/M).
-
Data Analysis: The changes in the cell cycle distribution over time are analyzed to identify any delays or arrests in specific phases.
Mechanism of Action and Signaling Pathways
The precise molecular target of this compound leading to its phytotoxic effects has not been fully elucidated. However, a key study has demonstrated that this compound interferes with cell cycle progression in maize root meristems.
The primary mechanism identified is the arrest of the cell cycle in the G2/M phase , with a less pronounced delay also observed in the S phase. This indicates that this compound likely targets components of the cellular machinery that regulate the transition from the G2 phase to mitosis.
Hypothesized Signaling Pathway for this compound-Induced G2/M Arrest
The following diagram illustrates a plausible, though not yet fully confirmed, signaling pathway for this compound's action on the plant cell cycle.
References
- 1. This compound and Ziganein: Phytotoxins from Pathogenic Fungus Exserohilum monoceras Inu-1 -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 2. Glyphosate-resistant smooth-pigweed (Amaranthus hybridus) in Brazil - Advances in Weed Science [awsjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
Safety Operating Guide
Proper Disposal Procedures for Monocerin: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of monocerin, a mycotoxin with antifungal, plant pathogenic, and insecticidal properties.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. Mycotoxins are chemically stable and resistant to many standard cleaning methods, making their proper disposal paramount.[2][3]
Key Principles of this compound Waste Management
This compound and materials contaminated with it should be treated as hazardous chemical waste.[4][5][6] The fundamental principle is the safe collection, segregation, and transfer of waste to a licensed disposal facility.[4] Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[6]
Summary of this compound Properties
The following table summarizes key characteristics of this compound relevant to its safe handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C₁₆H₂₀O₆ | [1][7][8] |
| Molar Mass | 308.33 g/mol | [1][8] |
| Appearance | Solid | [7] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [7] |
| Biological Activity | Antifungal, plant pathogenic, insecticidal | [1] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure this compound, contaminated labware, and personal protective equipment (PPE).
Step 1: Segregation and Collection
Proper segregation of waste is the first critical step.[4]
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the temporary storage of this compound waste.[5][6][9] This area should be clearly marked as a "Hazardous Waste Satellite Accumulation Area."[9]
-
Use Appropriate Waste Containers:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, paper towels, plasticware) in a designated, leak-proof container with a secure lid. The container should be compatible with the waste and clearly labeled.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, solvents used for cleaning) in a separate, leak-proof, and chemically resistant container (plastic is often preferred).[6] Ensure the container has a secure, tight-fitting cap to prevent spills and evaporation.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, razor blades) must be placed in a designated, puncture-resistant sharps container.[5]
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.[4][6]
-
Attach a Hazardous Waste Label: As soon as the first item of waste is placed in the container, affix a hazardous waste label.
-
Complete the Label Information: The label must include the following:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "this compound Waste" (avoiding formulas or abbreviations)[9]
-
A clear indication of the hazards (e.g., "Toxic")[9]
-
The date when the container first received waste.
-
The composition of the waste, including estimated concentrations of this compound and any other constituents.
-
Step 3: Storage in the Satellite Accumulation Area (SAA)
-
Secure Storage: Keep waste containers securely closed at all times, except when adding waste.[5][6]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons). For acutely toxic wastes (P-listed), the limit is much lower (e.g., one quart).[5][6] While this compound is not explicitly P-listed, treating it with high caution is recommended.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in the SAA for the maximum allowed time (check your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for a pickup.[5]
-
Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound waste.[4] These specialized companies have the facilities to handle and dispose of toxic chemical waste in an environmentally sound manner.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. respirarelabs.com [respirarelabs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C16H20O6 | CID 92267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
